molecular formula C10H12N4O B1352000 3-ethyl-2-hydrazinoquinazolin-4(3H)-one CAS No. 86662-57-9

3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Cat. No.: B1352000
CAS No.: 86662-57-9
M. Wt: 204.23 g/mol
InChI Key: ZKNOQPRLOBSOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-2-hydrazinoquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C10H12N4O and its molecular weight is 204.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-2-hydrazinylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-2-14-9(15)7-5-3-4-6-8(7)12-10(14)13-11/h3-6H,2,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNOQPRLOBSOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406987
Record name 3-ethyl-2-hydrazinoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86662-57-9
Record name 3-ethyl-2-hydrazinoquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of the chemical properties, synthesis, and reactivity of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, a heterocyclic compound with potential applications as a synthetic intermediate in medicinal chemistry.

Core Chemical Properties

This compound is a quinazolinone derivative characterized by an ethyl group at the N3 position and a hydrazino moiety at the C2 position. This structure imparts significant reactivity, particularly at the hydrazino group, making it a versatile precursor for the synthesis of more complex molecules.

PropertyValueSource
CAS Number 86662-57-9[1]
Molecular Formula C₁₀H₁₂N₄O[1]
Molecular Weight 204.228 g/mol [1]
Monoisotopic Mass 204.1011 Da[2]
Predicted XlogP 0.3[2]

Mass Spectrometry Data (Predicted)

Predicted collision cross-section (CCS) values provide insights into the ion's size and shape in the gas phase. The following table summarizes the predicted m/z values for various adducts of this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺205.10838142.8
[M+Na]⁺227.09032152.7
[M-H]⁻203.09382145.0
[M+NH₄]⁺222.13492160.0
[M+K]⁺243.06426148.8
[M]⁺204.10055142.5
[M]⁻204.10165142.5
(Data from PubChemLite)[2]

Synthesis and Reactivity

The hydrazino moiety in 2-hydrazinoquinazolines is a key functional group that exhibits reactivity characteristic of primary amines. It readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[3] This reactivity is fundamental to its utility as a synthetic intermediate for creating a library of derivatives with diverse biological activities. For instance, a new series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones were synthesized by reacting the amino group of 2-hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one with a variety of aldehydes and ketones.[3]

The following diagram illustrates a plausible synthetic workflow for this compound and its subsequent derivatization.

G A N-ethylanthranilamide B 2-Mercapto-3-ethylquinazolin-4(3H)-one A->B + CS2 C 2-(Methylthio)-3-ethylquinazolin-4(3H)-one B->C + CH3I D This compound C->D + Hydrazine Hydrate F Substituted Hydrazone Derivatives D->F Condensation E Aldehydes/Ketones E->F

Plausible synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of various quinazolinone derivatives are available in the literature. These can be adapted for the synthesis and derivatization of this compound.

General Procedure for the Synthesis of 2,3-disubstituted-4(3H)quinazolinones

A common method for the synthesis of the quinazolinone core involves the reaction of an N-acylated anthranilic acid with a primary amine. For instance, N-butyryl anthranilic acid can be cyclized in acetic anhydride to yield the corresponding benzoxazinone, which is then reacted with a primary amine (e.g., aniline or benzylamine) to form the 2,3-disubstituted quinazolinone.[4]

General Procedure for the Reaction of 2-Hydrazinoquinazolines with Aldehydes and Ketones

A solution of the 2-hydrazinoquinazoline derivative in a suitable solvent, such as ethanol, is treated with an equimolar amount of the desired aldehyde or ketone. The reaction mixture is typically refluxed for several hours. Upon cooling, the resulting hydrazone derivative precipitates and can be collected by filtration and purified by recrystallization.[4]

Biological Activities of Related Compounds

While there is no specific biological activity data for this compound itself, its derivatives have been investigated for various pharmacological effects. For example, a series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones were synthesized and evaluated for their analgesic and anti-inflammatory activities.[3] Some of these compounds exhibited moderate potency when compared to the standard drug diclofenac sodium, with the added benefit of milder ulcerogenic potential.[3]

Other quinazolinone derivatives have been reported to possess a wide range of biological activities, including cytotoxic, antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties.[5][6] This highlights the potential of the this compound scaffold as a valuable starting point for the development of new therapeutic agents.

The following diagram illustrates the logical relationship between the core compound and the biological activities of its derivatives.

G cluster_0 Core Compound cluster_1 Derivatives cluster_2 Biological Activities A This compound B Substituted Hydrazones A->B Derivatization C Analgesic B->C D Anti-inflammatory B->D E Cytotoxic B->E F Anticonvulsant B->F

Relationship between the core compound and the biological activities of its derivatives.

Conclusion

This compound is a reactive heterocyclic compound with significant potential as a building block in medicinal chemistry. Its versatile hydrazino group allows for the straightforward synthesis of a wide array of derivatives. While the biological profile of the parent compound remains to be fully elucidated, the demonstrated analgesic, anti-inflammatory, and cytotoxic activities of its analogs underscore the importance of this chemical scaffold in the pursuit of novel therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to the Synthesis of 3-Ethyl-2-hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, a quinazolinone derivative of interest in medicinal chemistry. This document outlines the primary synthetic pathways, detailed experimental protocols for key reactions, and the characterization of the target molecule and its intermediates.

Introduction

Quinazolinone scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery due to their diverse pharmacological activities. The functionalization of the quinazolinone core at various positions allows for the modulation of its biological properties. The introduction of a hydrazino group at the 2-position, coupled with an ethyl substituent at the 3-position, yields this compound, a molecule with potential for further chemical modification and biological screening. This guide details the synthesis of this compound, providing a foundation for its further exploration in research and development.

Synthetic Pathways

The synthesis of this compound can be achieved through a multi-step process commencing from readily available starting materials such as anthranilic acid. The most viable synthetic strategies involve the initial construction of a 3-ethyl-2-substituted-quinazolin-4(3H)-one intermediate, which is subsequently converted to the desired product. Two primary pathways have been identified, differing in the nature of the substituent at the 2-position of the quinazolinone ring prior to the introduction of the hydrazine moiety.

Pathway 1: Synthesis via a 2-mercapto intermediate. Pathway 2: Synthesis via a 2-chloro intermediate.

Both pathways converge at the final step, which is the nucleophilic substitution of the leaving group at the 2-position by hydrazine hydrate.

A logical workflow for the synthesis is depicted below.

synthesis_workflow General Synthesis Workflow A Anthranilic Acid Derivatives B Intermediate Synthesis (2-thioxo or 2-chloro) A->B Cyclization C Final Product Formation (Reaction with Hydrazine) B->C Substitution D Purification and Characterization C->D Workup synthesis_scheme Synthesis of this compound start N-Ethylisatoic Anhydride | {C10H9NO3} intermediate1 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | {C10H10N2OS} start->intermediate1 Reaction with Thiourea final_product This compound | {C10H12N4O} intermediate1->final_product Reaction with Hydrazine Hydrate

An In-Depth Technical Guide to 3-ethyl-2-hydrazinoquinazolin-4(3H)-one (CAS Number: 86662-57-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, a heterocyclic compound belonging to the quinazolinone class. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the probable synthetic pathway, physicochemical properties, and potential therapeutic applications of this compound, with a particular focus on its potential as an anticonvulsant agent. Detailed experimental protocols for the synthesis of related compounds are provided to guide further research and development.

Introduction

Quinazolinones are a class of fused heterocyclic compounds that are of considerable interest in the field of medicinal chemistry due to their broad spectrum of biological activities. These activities include anticonvulsant, anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The core quinazolinone structure can be readily modified at various positions, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents.

The introduction of a hydrazino group at the 2-position of the quinazolinone scaffold has been shown to be a key structural feature for various biological activities. This guide focuses specifically on this compound (CAS: 86662-57-9), providing a detailed resource for researchers and drug development professionals.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 86662-57-9[1]
Molecular Formula C₁₀H₁₂N₄O[1][2]
Molecular Weight 204.23 g/mol [1][2]
Canonical SMILES CCN1C(=O)C2=CC=CC=C2N=C1NN[2]
InChI Key ZKNOQPRLOBSOQC-UHFFFAOYSA-N[2]

Synthesis

Logical Synthesis Pathway:

Synthesis_Pathway A N-Ethylanthranilic Acid C 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one A->C + B Reflux B Ethyl Isothiocyanate E This compound C->E + D Reflux in Ethanol D Hydrazine Hydrate Anticonvulsant_Screening cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Seizure Induction & Observation cluster_3 Data Analysis A Acclimatize Mice B Divide into Groups (Control, Positive Control, Test) A->B C Administer Vehicle (Control) B->C D Administer Phenytoin (Positive Control) B->D E Administer Test Compound B->E F Pre-treatment Time G Apply Maximal Electroshock F->G H Observe for Tonic Hind Limb Extension G->H I Record Presence/Absence of Seizure H->I J Calculate % Protection I->J K Determine ED50 J->K SAR_Exploration Core Quinazolinone Core Pos2 Position 2 (Hydrazino Group) Core->Pos2 Pos3 Position 3 (Ethyl Group) Core->Pos3 Aromatic Aromatic Ring Core->Aromatic Activity Biological Activity (e.g., Anticonvulsant) Pos2->Activity Derivatization Pos3->Activity Vary Alkyl Chain Aromatic->Activity Substitution

References

An In-depth Technical Guide on the Molecular Structure and Potential Biological Significance of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, proposed synthesis, and potential biological activities of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Identification

This compound is a heterocyclic organic compound belonging to the quinazolinone class. The core of the molecule is a quinazolin-4(3H)-one scaffold, which is a bicyclic system composed of a benzene ring fused to a pyrimidinone ring. The defining features of this specific derivative are an ethyl group substituted at the N3 position of the pyrimidinone ring and a hydrazino group (-NHNH2) at the C2 position.

IdentifierValue
IUPAC Name 3-ethyl-2-hydrazinylquinazolin-4-one
CAS Number 86662-57-9[1]
Molecular Formula C₁₀H₁₂N₄O[1]
Molecular Weight 204.23 g/mol [1]
SMILES CCN1C(=O)C2=CC=CC=C2N=C1NN[2]
InChI InChI=1S/C10H12N4O/c1-2-14-9(15)7-5-3-4-6-8(7)12-10(14)13-11/h3-6H,2,11H2,1H3,(H,12,13)[2]

Physicochemical Properties (Predicted)

PropertyPredicted Value
XlogP 0.3[2]
Monoisotopic Mass 204.1011 Da[2]
Physical State Likely a solid at room temperature

Proposed Synthesis

A probable synthetic route for this compound can be extrapolated from established methods for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. A common starting material for such syntheses is anthranilic acid.

Synthesis_Workflow A Anthranilic Acid B N-propionyl anthranilic acid A->B Propionyl chloride C 2-ethyl-4H-3,1-benzoxazin-4-one B->C Acetic anhydride D 3-amino-2-ethylquinazolin-4(3H)-one C->D Hydrazine hydrate E This compound D->E Further reaction/rearrangement

Proposed synthetic workflow for this compound.
Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of a 2,3-disubstituted quinazolin-4(3H)-one, adapted from general procedures found in the literature for similar compounds.

Step 1: Synthesis of 2-ethyl-4H-3,1-benzoxazin-4-one A mixture of anthranilic acid and propionyl chloride is reacted to form N-propionyl anthranilic acid. This intermediate is then cyclized using a dehydrating agent like acetic anhydride to yield 2-ethyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 3-amino-2-ethylquinazolin-4(3H)-one The synthesized 2-ethyl-4H-3,1-benzoxazin-4-one is refluxed with hydrazine hydrate in a suitable solvent such as ethanol. This reaction leads to the opening of the oxazinone ring and subsequent cyclization to form the quinazolinone ring with an amino group at the N3 position.

Step 3: Formation of this compound The conversion of 3-amino-2-ethylquinazolin-4(3H)-one to the target molecule with an ethyl group at N3 and a hydrazino group at C2 would likely involve a subsequent reaction or rearrangement, the specifics of which are not detailed in the provided search results. A plausible alternative route involves the reaction of 2-chloro-3-ethylquinazolin-4(3H)-one with hydrazine hydrate.

Spectral Characterization (Predicted)

The spectral data for this compound can be predicted based on the analysis of structurally related compounds found in the literature.

Spectroscopic Data Predicted Characteristics
Infrared (IR) Spectroscopy - N-H stretching vibrations (hydrazino group) around 3300-3200 cm⁻¹.- C=O stretching vibration (quinazolinone ring) around 1690-1670 cm⁻¹.- C=N stretching vibration around 1630-1580 cm⁻¹.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy - Aromatic protons of the quinazolinone ring appearing as multiplets in the range of δ 7.0-8.5 ppm.- A quartet corresponding to the -CH₂- protons of the ethyl group.- A triplet corresponding to the -CH₃ protons of the ethyl group.- Broad signals for the -NH and -NH₂ protons of the hydrazino group, which would be exchangeable with D₂O.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 204.23).

Potential Biological Activities and Signaling Pathways

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, known to be a core component in compounds with a wide array of biological activities. Derivatives with a hydrazino or substituted hydrazino group at the 2-position have shown significant therapeutic potential.

Biological_Activities Core 2-Hydrazinoquinazolin-4(3H)-one Scaffold Antimicrobial Antimicrobial Activity Core->Antimicrobial Anticonvulsant Anticonvulsant Activity Core->Anticonvulsant AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Anticancer Anticancer Activity Core->Anticancer GABA GABAA Receptor Modulation Anticonvulsant->GABA Potential Mechanism

Potential biological activities of the 2-hydrazinoquinazolin-4(3H)-one scaffold.
Antimicrobial and Antifungal Activity

Numerous studies have reported the antimicrobial and antifungal properties of 2-hydrazinoquinazolin-4(3H)-one derivatives. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The mechanism of action for some of these compounds is believed to involve the inhibition of essential microbial enzymes.

Anticonvulsant Activity

The quinazolinone ring is a key feature of some known anticonvulsant drugs. Research on 2,3-disubstituted quinazolin-4(3H)-ones has demonstrated their potential as anticonvulsant agents. The proposed mechanism of action for some of these derivatives involves the modulation of GABA-A receptors in the central nervous system, which is a common target for anticonvulsant drugs.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-hydrazino-3-substituted-quinazolin-4(3H)-one have been investigated for their anti-inflammatory and analgesic properties. Some of these compounds have exhibited significant activity in animal models, suggesting their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity

The quinazolinone scaffold is present in several approved anticancer drugs. Various 2,3-disubstituted quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines.

Conclusion

This compound is a promising molecule within the versatile class of quinazolinones. Based on the extensive research on structurally related compounds, it is anticipated to possess a range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. Further research is warranted to synthesize and characterize this specific compound and to fully elucidate its pharmacological profile and mechanism of action. The information provided in this guide serves as a valuable resource for researchers interested in the exploration and development of novel quinazolinone-based therapeutic agents.

References

Spectroscopic and Synthetic Profile of 3-Ethyl-2-mercaptoquinazolin-4(3H)-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for 3-ethyl-2-mercaptoquinazolin-4(3H)-one, a representative quinazolinone derivative. Due to the limited availability of comprehensive experimental data for 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, this document focuses on a structurally similar analog to illustrate the characterization and synthetic workflow. The information presented here is compiled from published scientific literature and is intended to serve as a reference for researchers in the fields of medicinal chemistry and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-ethyl-2-mercaptoquinazolin-4(3H)-one.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
12.865broad1H-SH
7.934--Aromatic protons

Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz

Table 2: Infrared (IR) Spectroscopic Data
Wavenumber (νₘₐₓ) cm⁻¹Assignment
1649.8C=N stretch
1621.8C=O stretch

Sample Preparation: KBr disk

Table 3: Mass Spectrometry (MS) Data
m/zIon
207.2[M+1]

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of 3-ethyl-2-mercaptoquinazolin-4(3H)-one.

Synthesis of 3-Ethyl-2-mercaptoquinazolin-4(3H)-one

A common synthetic route to 2-mercapto-3-substituted-quinazolin-4(3H)-ones involves the reaction of anthranilic acid with an appropriate isothiocyanate.[1]

Procedure:

  • Anthranilic acid is reacted with ethyl isothiocyanate.

  • The reaction mixture is typically heated to facilitate the cyclization and formation of the quinazolinone ring.

  • The resulting product, 3-ethyl-2-mercaptoquinazolin-4(3H)-one, is then isolated and purified, often by recrystallization, to yield a solid product.[1]

Spectroscopic Analysis

The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FT-IR) spectrometer.[1] The solid sample is prepared as a potassium bromide (KBr) disk.[1]

  • Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight of the compound. The data presented was acquired using an instrument capable of detecting the protonated molecular ion ([M+1]).[1]

Synthetic Workflow

The synthesis of 3-substituted-2-mercaptoquinazolin-4(3H)-ones is a foundational reaction in the preparation of a variety of quinazolinone-based compounds. The following diagram illustrates the general synthetic pathway.

SynthesisWorkflow General Synthetic Pathway for 3-Substituted-2-mercaptoquinazolin-4(3H)-ones Anthranilic_acid Anthranilic Acid Intermediate Thioureido-benzoic acid intermediate Anthranilic_acid->Intermediate + Isothiocyanate R-N=C=S (e.g., Ethyl isothiocyanate) Isothiocyanate->Intermediate + Quinazolinone 3-R-2-mercaptoquinazolin-4(3H)-one (e.g., 3-Ethyl-2-mercaptoquinazolin-4(3H)-one) Intermediate->Quinazolinone Cyclization (Heat)

Caption: Synthetic route to 3-substituted-2-mercaptoquinazolin-4(3H)-ones.

References

An In-depth Technical Guide on the Biological Activity of 3-Ethyl-2-hydrazinoquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, derivatives of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one have emerged as a promising area of research, demonstrating notable analgesic, anti-inflammatory, and potential anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this specific class of quinazolinone derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the Core Scaffold

The foundational step in exploring the biological activities of this class of compounds is the synthesis of the core structure, this compound. The synthesis is typically achieved through a multi-step process, which is outlined in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: N-Ethylation of Anthranilic Acid cluster_1 Step 2: Acetylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Hydrazinolysis A Anthranilic Acid C N-ethylanthranilic acid A->C + B Ethyl Iodide B->C + E 2-acetylamino-N-ethyl-benzamide C->E + D Acetic Anhydride D->E + G 2-chloro-3-ethyl-3,4-dihydroquinazolin-4-one E->G + F Phosphorus Oxychloride F->G + I This compound G->I + H Hydrazine Hydrate H->I + Analgesic_Assay_Workflow A Animal Acclimatization (e.g., Swiss albino mice) B Grouping of Animals (Control, Standard, Test) A->B C Administration of Vehicle/Standard/Test Compound (e.g., intraperitoneally) B->C D Waiting Period (e.g., 30 minutes) C->D E Induction of Writhing (0.6% v/v acetic acid, i.p.) D->E F Observation Period (e.g., 20 minutes) E->F G Counting of Writhing Responses F->G H Calculation of % Protection G->H Anti_inflammatory_Assay_Workflow A Animal Acclimatization (e.g., Wistar rats) B Grouping of Animals (Control, Standard, Test) A->B C Administration of Vehicle/Standard/Test Compound (e.g., orally or i.p.) B->C D Waiting Period (e.g., 1 hour) C->D E Induction of Edema (0.1 mL of 1% carrageenan in sub-plantar region) D->E F Measurement of Paw Volume (at 0, 1, 2, 3, 4 hours post-carrageenan) E->F G Calculation of % Inhibition of Edema F->G MTT_Assay_Workflow A Seeding of Cancer Cells in 96-well plates B Incubation (24 hours) A->B C Treatment with Test Compounds (various concentrations) B->C D Incubation (e.g., 48 or 72 hours) C->D E Addition of MTT Reagent D->E F Incubation (2-4 hours, until formazan crystals form) E->F G Solubilization of Formazan Crystals (e.g., with DMSO) F->G H Measurement of Absorbance (at ~570 nm) G->H I Calculation of % Cell Viability and IC50 H->I Broth_Microdilution_Workflow A Preparation of Two-fold Serial Dilutions of Test Compounds in 96-well microtiter plates C Inoculation of Wells with microbial suspension A->C B Preparation of Standardized Microbial Inoculum B->C D Incubation (e.g., 24 hours at 37°C) C->D E Visual Inspection for Microbial Growth (turbidity) D->E F Determination of MIC (lowest concentration with no visible growth) E->F Anti_inflammatory_Pathway A Inflammatory Stimulus B Arachidonic Acid A->B C COX-1 / COX-2 Enzymes B->C D Prostaglandins C->D E Inflammation & Pain D->E F This compound Derivatives F->C Inhibition Anticancer_Pathway A Growth Factor B Receptor Tyrosine Kinase (RTK) (e.g., EGFR, VEGFR) A->B C Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) B->C D Cell Proliferation, Survival, Angiogenesis C->D E Tumor Growth D->E F This compound Derivatives F->B Inhibition

Potential Therapeutic Applications of the 2-Hydrazinoquinazolin-4(3H)-one Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The quinazolin-4(3H)-one core is a well-established pharmacophore, with numerous derivatives exhibiting a wide spectrum of biological activities. The introduction of a hydrazino group at the 2-position offers a versatile synthetic handle for the development of novel therapeutic agents. This technical guide explores the potential therapeutic applications of this scaffold, focusing on the synthesis, biological activities, and mechanistic insights gleaned from various studies on its derivatives.

Synthesis of 2-Hydrazinoquinazolin-4(3H)-one Derivatives

The synthesis of 2-hydrazinoquinazolin-4(3H)-one derivatives typically involves a multi-step process. A common route starts from anthranilic acid, which can be converted to a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate. Subsequent reaction with hydrazine hydrate yields the key 2-hydrazinylquinazolin-4(3H)-one scaffold.[1][2] This intermediate can then be further modified, for example, by condensation with various aldehydes and ketones to produce a diverse library of hydrazone derivatives.[1]

Alternatively, 3-substituted-2-hydrazino-quinazoline-4(3H)-ones can be synthesized from various primary amines through a multistep synthesis.[3]

General Synthetic Workflow

G A Anthranilic Acid B 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one A->B Reaction with Thioisocyanate or equivalent C 2-Hydrazinylquinazolin-4(3H)-one B->C Hydrazine Hydrate D 2-Hydrazinoquinazolin-4(3H)-one Derivatives C->D Condensation with Aldehydes/Ketones

General synthetic scheme for 2-hydrazinoquinazolin-4(3H)-one derivatives.

Therapeutic Applications and Biological Activity

Derivatives of the 2-hydrazinoquinazolin-4(3H)-one scaffold have demonstrated promising activity across several therapeutic areas.

Antimicrobial Activity

The quinazolin-4(3H)-one nucleus is a recognized pharmacophore in the development of antimicrobial agents.[4] Derivatives incorporating the 2-hydrazino moiety have been investigated for their antibacterial and antifungal properties.

Table 1: Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound ClassTarget OrganismActivity MetricReported ValueReference
Quinazolinone-hydrazone derivativesStaphylococcus aureusMIC-[1]
Escherichia coliMIC-[1]
3-(substituted)-2-(quinazolin-ylamino)quinazolin-4(3H)-onesVarious BacteriaZone of Inhibition-[3]
6-Iodoquinazolin-4(3H)-one derivativesVarious FungiFungicidal Activity-[3]

Note: Specific quantitative data for a range of derivatives is extensive and spread across multiple publications. This table provides a general overview of the reported activities.

Anticancer Activity

The quinazolin-4(3H)-one scaffold is a cornerstone in the design of anticancer agents, with several approved drugs targeting tyrosine kinases.[5] Derivatives of 2-hydrazinoquinazolin-4(3H)-one have been explored for their potential as cytotoxic agents and inhibitors of key cancer-related enzymes.

Table 2: Anticancer Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound ClassTarget Cell Line / EnzymeActivity MetricReported Value (IC50)Reference
Quinazolin-4(3H)-one derivativesCDK2IC500.173 ± 0.012 µM (for compound 2i)[5]
HER2IC50-[5]
EGFRIC50-[5]
VEGFR2IC50-[5]
4(3H)-QLO derivativesVEGFR-2, FGFR-1, BRAFWT, BRAFV600EIC500.29 µM, 0.35 µM, 0.47 µM, 0.30 µM (for compound 35)[6]
Caco-2, HepG2, MCF-7IC5023.31 µM, 53.29 µM, 72.22 µM (for compound 36)[6]
Anti-inflammatory and Antioxidant Activity

Certain derivatives of 2,3-disubstituted quinazolin-4(3H)-ones have shown promising anti-inflammatory activity.[7] Additionally, hybrid molecules bearing both the quinazolin-4(3H)-one and phenol scaffolds have been synthesized and evaluated for their antioxidant potential, with some compounds exhibiting stronger effects than known antioxidants like ascorbic acid and Trolox.[8]

Mechanisms of Action

The diverse biological activities of quinazolin-4(3H)-one derivatives stem from their ability to interact with various biological targets.

Enzyme Inhibition

A significant mechanism of action for many quinazolin-4(3H)-one derivatives is the inhibition of key enzymes.

  • DNA Gyrase: Some antimicrobial quinazolinone-hydrazone derivatives have been shown to target the bacterial DNA gyrase enzyme, which is essential for DNA replication.[1]

  • Tyrosine Kinases: In the context of cancer, these compounds are well-known inhibitors of tyrosine kinases such as EGFR, HER2, and VEGFR, which are crucial for cancer cell proliferation, survival, and angiogenesis.[5][6]

Signaling Pathway Modulation

The inhibition of receptor tyrosine kinases by quinazolin-4(3H)-one derivatives directly impacts downstream signaling pathways critical for cancer progression.

G cluster_0 Simplified RTK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K RAS Ras RTK->RAS Q Q derivative Quinazolin-4(3H)-one Derivative AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Q_derivative Q_derivative Q_derivative->RTK Inhibition G A Synthesis and Purification of Derivatives B Structural Characterization (NMR, IR, Mass Spec) A->B C In vitro Screening (e.g., MIC, IC50) A->C D Lead Compound Identification C->D E In vivo Studies (Animal Models) D->E F Mechanism of Action Studies D->F

References

In Vitro Profile of 2-Hydrazinoquinazolin-4(3H)-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vitro studies and quantitative biological data for the specific compound 3-ethyl-2-hydrazinoquinazolin-4(3H)-one are not extensively available in publicly accessible scientific literature. This document, therefore, presents a comprehensive overview of the in vitro activities of closely related 2-hydrazinoquinazolin-4(3H)-one derivatives to provide a relevant and detailed technical guide for researchers, scientists, and drug development professionals. The methodologies and findings discussed are representative of the research conducted on this class of compounds.

Introduction

The quinazolin-4(3H)-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of biological activities. The introduction of a hydrazino group at the 2-position creates a versatile chemical intermediate and a pharmacophore that has been explored for various therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory activities. This guide focuses on the in vitro evaluation of derivatives of the 2-hydrazinoquinazolin-4(3H)-one core, summarizing key findings and experimental approaches.

Synthesis and Chemical Profile

The core structure of this compound (CAS 86662-57-9) has a molecular formula of C10H12N4O and a molecular weight of 204.23 g/mol .[1][2] The synthesis of 2-hydrazinoquinazolin-4(3H)-one derivatives generally involves a multi-step process.

A common synthetic route is illustrated below:

G cluster_synthesis General Synthesis of 2-Hydrazinoquinazolin-4(3H)-one Derivatives A Anthranilic Acid B Reaction with Isothiocyanate A->B Step 1 C 2-Mercapto-3-substituted- quinazolin-4(3H)-one B->C D Reaction with Hydrazine Hydrate C->D Step 2 E 2-Hydrazino-3-substituted- quinazolin-4(3H)-one D->E F Condensation with Aldehydes/Ketones E->F Step 3 G Final Schiff Base Derivatives F->G

Caption: General synthetic pathway for 2-hydrazinoquinazolin-4(3H)-one derivatives.

In Vitro Anticancer and Cytotoxic Activities

Derivatives of the 2-hydrazinoquinazolin-4(3H)-one scaffold have been extensively investigated for their potential as anticancer agents. The primary mechanism often involves the inhibition of key enzymes in cancer signaling pathways, such as receptor tyrosine kinases (RTKs).

Data Presentation: Cytotoxicity of Quinazolinone Hydrazide Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative quinazolinone hydrazide derivatives against various cancer cell lines.

Compound IDR Group (Substitution)Cell LineIC50 (µM)Reference
9c Varied aryl hydrazideMCF-7 (Breast)1.31[3]
HepG2 (Liver)1.89[3]
SGC (Gastric)2.10[3]
CM9 p-bromo benzyl triazoleEBC-1 (Lung)8.6
Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative effect of these compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Treat with test compounds A->B C Incubate for 72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Standard workflow for assessing in vitro cytotoxicity using the MTT assay.

In Vitro Enzyme Inhibition

A significant focus of research on quinazolinone derivatives is their ability to inhibit protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Data Presentation: Kinase Inhibitory Activity

The table below presents the enzyme inhibitory activity of representative compounds against various kinases.

Compound IDTarget Kinase% Inhibition or IC50Reference
9c EGFRIC50 = 0.59 µM[3]
CM9 MET37.1% - 66.3% (at 10-50 µM)
ALK, AXL, FGFR1, VEGFR1, VEGFR3>50% (at 25 µM)
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Kinase Inhibition

HTRF assays are a common method for quantifying kinase activity and inhibition.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the kinase, a specific substrate (often a biotinylated peptide), and ATP.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

  • Detection: The reaction is stopped, and detection reagents are added. These typically include a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and a streptavidin-XL665 conjugate that binds to the biotinylated substrate.

  • FRET Signal Measurement: If the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium and XL665 into close proximity. This results in a Förster Resonance Energy Transfer (FRET) signal, which is measured at two wavelengths (e.g., 665 nm and 620 nm).

  • Inhibition Calculation: A decrease in the FRET signal corresponds to the inhibition of kinase activity.

G cluster_pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P P RTK->P Autophosphorylation Inhibitor Quinazolinone Derivative Inhibitor->RTK Inhibition Downstream Downstream Signaling Cascade (e.g., RAS-MAPK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of a generic RTK signaling pathway by quinazolinone derivatives.

Conclusion

While specific in vitro data for this compound remains elusive, the broader class of 2-hydrazinoquinazolin-4(3H)-one derivatives demonstrates significant potential as a scaffold for the development of novel therapeutic agents. The primary activities observed in vitro are potent cytotoxicity against various cancer cell lines, which is often mediated by the inhibition of key signaling kinases such as EGFR and MET. The experimental protocols outlined in this guide, such as the MTT and HTRF assays, represent standard methodologies for the initial in vitro characterization of these and similar compounds. Further research is warranted to explore the full therapeutic potential of this versatile chemical class.

References

An In-depth Technical Guide on 3-Ethyl-2-hydrazinoquinazolin-4(3H)-one and Its Analogs: Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of 2-hydrazino-quinazolin-4(3H)-one derivatives, with a focus on structures akin to 3-ethyl-2-hydrazinoquinazolin-4(3H)-one. While the specific historical discovery of the exact title compound remains elusive in publicly accessible literature, this document details the general discovery context, synthetic pathways, and pharmacological activities of closely related and structurally significant analogs.

Introduction and Discovery Context

Quinazolinone scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. The introduction of a hydrazino moiety at the 2-position of the quinazolin-4(3H)-one core has been a strategic approach to developing novel therapeutic agents. These compounds have garnered significant interest for their potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents.

While a seminal discovery paper for this compound is not readily identifiable, the exploration of 2-hydrazinoquinazolin-4(3H)-ones as pharmacologically active agents has been a continuous effort in the field of medicinal chemistry. A notable contribution to this area is the work on 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones, which has provided valuable insights into the therapeutic potential of this class of compounds. The core intermediate, 2-hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one, serves as a key building block for the synthesis of a variety of derivatives with enhanced biological activities.

Synthetic Methodologies

The synthesis of 2-hydrazino-quinazolin-4(3H)-one derivatives generally follows a multi-step pathway, starting from readily available precursors. The following sections detail a common experimental protocol for the synthesis of a close analog, 2-hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one, which is a crucial intermediate for further derivatization.

General Synthetic Workflow

The synthesis typically involves the formation of a benzoxazinone intermediate, followed by its reaction with a substituted amine to form the quinazolinone ring, and subsequent introduction of the hydrazino group.

G A Anthranilic Acid Derivative B Acylation A->B C 2-Substituted-benzoxazin-4-one B->C D Reaction with Amine C->D E 2,3-Disubstituted-quinazolin-4(3H)-one D->E F Thionation E->F G 2-Thioxo-quinazolin-4(3H)-one F->G H Reaction with Hydrazine Hydrate G->H I 2-Hydrazino-quinazolin-4(3H)-one Derivative H->I G A Inflammatory Stimuli B Arachidonic Acid A->B C COX Enzymes B->C D Prostaglandins C->D E Inflammation D->E F 2-Hydrazino-quinazolin-4(3H)-one Derivative F->C Inhibition

An In-depth Technical Guide on 3-Ethyl-2-Hydrazinoquinazolin-4(3H)-one Derivatives and their Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one derivatives. The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, and derivatives of this core structure have demonstrated a wide array of pharmacological activities. This document focuses specifically on derivatives featuring a 3-ethyl and a 2-hydrazino substitution, summarizing key findings on their bioactivity and providing detailed experimental methodologies.

Synthesis of this compound Derivatives

The synthesis of the core intermediate, 2-hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one, is a multi-step process that begins with the appropriate anthranilic acid derivative. The subsequent derivatization typically involves the condensation of the hydrazino group with various aldehydes and ketones to yield the corresponding hydrazone derivatives.

A general synthetic route is outlined below:

Synthesis_Workflow cluster_0 Step 1: Formation of Benzoxazinone cluster_1 Step 2: Formation of Thioxoquinazolinone cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Derivatization Anthranilic_Acid 3-Ethylaniline & Anthranilic Acid Derivative Benzoxazinone 2-Methyl-3-(3-ethylphenyl)-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Benzoxazinone Thioxoquinazolinone 3-(3-Ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Benzoxazinone->Thioxoquinazolinone Ammonium Thiocyanate Hydrazino_Intermediate 2-Hydrazino-3-(3-ethylphenyl)-3H-quinazolin-4-one Thioxoquinazolinone->Hydrazino_Intermediate Hydrazine Hydrate Final_Derivatives 3-Ethyl-2-(substituted-hydrazono)quinazolin-4(3H)-one Derivatives Hydrazino_Intermediate->Final_Derivatives Aldehydes/Ketones

A general synthetic workflow for this compound derivatives.

Bioactivity of this compound Derivatives

Derivatives of this scaffold have been primarily investigated for their analgesic, anti-inflammatory, antimicrobial, and cytotoxic properties. The quantitative data from these studies are summarized in the tables below.

Analgesic and Anti-inflammatory Activity

The analgesic and anti-inflammatory activities of a series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones were evaluated using the acetic acid-induced writhing test and the carrageenan-induced paw edema model, respectively.[1]

Table 1: Analgesic Activity of this compound Derivatives [1]

Compound IDSubstituent (R)Analgesic Activity (% Inhibition of Writhing)
AS1 1-pentylidene58.2
AS2 3-pentylidene65.4
AS3 2-pentylidene62.1
AS4 1-phenylethylidene55.8
AS5 (4-methoxyphenyl)methylidene52.3
Diclofenac Sodium Standard72.5

Table 2: Anti-inflammatory Activity of this compound Derivatives [1]

Compound IDSubstituent (R)Anti-inflammatory Activity (% Inhibition of Edema)
AS1 1-pentylidene55.1
AS2 3-pentylidene60.3
AS3 2-pentylidene63.8
AS4 1-phenylethylidene52.7
AS5 (4-methoxyphenyl)methylidene49.6
Diclofenac Sodium Standard70.2
Antimicrobial Activity

While specific antimicrobial data for this compound derivatives are limited, studies on closely related 2-hydrazinylquinazolin-4(3H)-one derivatives provide insights into their potential antimicrobial activity. The data presented here is for 2-(2-substituted-hydrazinyl)quinazolin-4(3H)-ones.[2]

Table 3: In Vitro Antimicrobial Activity (MIC, µg/mL) of 2-Hydrazinylquinazolin-4(3H)-one Derivatives [2]

Compound IDSubstituentS. aureusB. subtilisE. coliP. aeruginosaC. albicans
4a 1-(Furan-2-yl)ethylidene816482
4b 1-(Thiophen-2-yl)ethylidene16328164
4c 1-(Pyridin-2-yl)ethylidene816848
4d 1-(4-Methoxyphenyl)ethylidene3264163216
Amoxicillin Standard48816-
Clotrimazole Standard----8
Cytotoxic Activity

The cytotoxic potential of quinazolinone derivatives has been explored against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity of 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivatives, which share the 3-ethyl substitution pattern on the quinazolinone core.[3]

Table 4: In Vitro Cytotoxic Activity (IC50, µM) of 3-Ethyl-Substituted Quinazolinone Derivatives [3]

Compound IDR1R2PC3 (Prostate)MCF-7 (Breast)HT-29 (Colon)
A1 HH15>100>100
A2 CH3H121525
A3 C2H5H101012
A5 ClH201215
A6 BrH352818
B4 HCl14>100>100
Doxorubicin Standard-3.77.25.6

Note: Data for anticonvulsant activity of this compound derivatives is not currently available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key biological assays cited in this guide.

Analgesic Activity: Acetic Acid-Induced Writhing Test[1]
  • Animal Model: Swiss albino mice of either sex (25-30 g) are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 24 hours before the experiment.

  • Grouping and Dosing: Animals are divided into control, standard, and test groups. The control group receives the vehicle, the standard group receives a reference drug (e.g., Diclofenac Sodium), and the test groups receive the synthesized compounds at a specified dose.

  • Induction of Writhing: Thirty minutes after drug administration, 0.6% (v/v) acetic acid solution is injected intraperitoneally.

  • Observation: The number of writhes (a characteristic stretching behavior) is counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100

Analgesic_Activity_Workflow Start Animal Acclimatization Grouping Group Animals (Control, Standard, Test) Start->Grouping Dosing Administer Vehicle, Standard, or Test Compound Grouping->Dosing Induction Inject 0.6% Acetic Acid (i.p.) Dosing->Induction After 30 min Observation Count Writhing Movements for 20 min Induction->Observation After 5 min Analysis Calculate % Inhibition of Writhing Observation->Analysis End Results Analysis->End

Workflow for the acetic acid-induced writhing test.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test[1]

  • Animal Model: Wistar albino rats of either sex (150-200 g) are used.

  • Grouping and Dosing: Animals are divided into control, standard, and test groups.

  • Baseline Measurement: The initial paw volume of each rat is measured using a plethysmometer.

  • Drug Administration: The vehicle, standard drug (e.g., Diclofenac Sodium), or test compounds are administered orally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw.

  • Paw Volume Measurement: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[2]
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate media, and the inoculum is standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic Activity: MTT Assay[3]
  • Cell Culture: Human cancer cell lines (e.g., PC3, MCF-7, HT-29) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Plausible Signaling Pathway for Anti-inflammatory Activity

While the specific signaling pathways for this compound derivatives have not been fully elucidated, their anti-inflammatory activity suggests a potential interaction with the arachidonic acid cascade, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). A plausible mechanism involves the inhibition of cyclooxygenase (COX) enzymes.

Anti_Inflammatory_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Stimulus Phospholipase_A2 Phospholipase A2 Prostaglandins Prostaglandins (PGs) Arachidonic_Acid->Prostaglandins via COX_Enzymes COX-1 / COX-2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Test_Compound This compound Derivative Test_Compound->COX_Enzymes Inhibition

A plausible anti-inflammatory signaling pathway for quinazolinone derivatives.

Disclaimer: The signaling pathway depicted above is a hypothesized mechanism based on the known action of other anti-inflammatory compounds and has not been experimentally confirmed for this compound derivatives. Further research is required to elucidate the precise molecular targets and signaling cascades involved in their bioactivity.

This technical guide consolidates the current knowledge on this compound derivatives. The presented data highlights their potential as scaffolds for the development of new therapeutic agents, particularly in the areas of pain and inflammation management, and as potential anticancer and antimicrobial agents. Further research is warranted to explore their full therapeutic potential and to elucidate their mechanisms of action at a molecular level.

References

Quinazolinone Compounds: A Technical Guide to their Analgesic and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone, a fused heterocyclic system, represents a critical scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide focuses on the well-documented analgesic and anti-inflammatory properties of quinazolinone derivatives. These compounds have emerged as promising candidates for the development of novel therapeutic agents, often exhibiting their effects through the modulation of key inflammatory pathways, most notably through the inhibition of cyclooxygenase (COX) enzymes. This document provides a consolidated resource on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting Inflammatory Pathways

The primary mechanism by which many quinazolinone compounds exert their anti-inflammatory and analgesic effects is through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain, inflammation, and fever.[1]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain the integrity of the gastrointestinal tract and regulate renal function.[1]

  • COX-2 is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins at the site of inflammation.[1]

Many non-steroidal anti-inflammatory drugs (NSAIDs) target both isoforms. However, selective inhibition of COX-2 is a key strategy in modern drug design to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Several novel quinazolinone derivatives have been specifically designed and synthesized to achieve higher selectivity for the COX-2 enzyme.[2]

Beyond COX inhibition, some quinazolinone derivatives modulate other inflammatory pathways, including the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the regulation of the NF-κB signaling pathway.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways involved in inflammation that are targeted by quinazolinone compounds.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects Membrane Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane Phospholipids->PLA2 Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 PLA2->Arachidonic Acid Prostaglandins_H Prostaglandins (PGH2) COX1->Prostaglandins_H GI GI Mucosal Protection COX1->GI COX2->Prostaglandins_H Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandins_H->Prostaglandins Thromboxanes Thromboxanes (TXA2) Prostaglandins_H->Thromboxanes Pain Pain & Fever Prostaglandins->Pain Inflammation Inflammation Prostaglandins->Inflammation Platelet Platelet Aggregation Thromboxanes->Platelet Quinazolinones Quinazolinone Compounds Quinazolinones->COX1 Quinazolinones->COX2

Cyclooxygenase (COX) Pathway and Inhibition.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Cytokines (TNF-α, IL-1) LPS Receptor Receptor Complex Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits Proteasome Proteasomal Degradation IkB->Proteasome NFkB_active Active NF-κB NFkB_inactive->NFkB_active releases DNA κB DNA Sites NFkB_active->DNA translocates & binds Quinazolinones Quinazolinone Compounds Quinazolinones->IKK inhibition Transcription Transcription of Pro-inflammatory Genes DNA->Transcription

NF-κB Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the biological activity data for representative quinazolinone compounds from various studies. This allows for a comparative assessment of their potency and selectivity.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
Compound 37> 1000.39> 256[3]
Compound 38> 1001.87> 53[3]
Indomethacin0.222.640.08[3]
Celecoxib---
Quinazolinone 1> 100--
Quinazolinone 2> 100--
Quinazolinone 3> 100--
Quinazolinone 5> 100--
Quinazolinone 6> 100--
Quinazolinone 11> 100--
Quinazolinone 12> 100--

IC₅₀: The half maximal inhibitory concentration. A lower value indicates higher potency. SI: A higher value indicates greater selectivity for COX-2 over COX-1.

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
Compound IDDose (mg/kg)% Inhibition of EdemaReference Drug (% Inhibition)Reference
Compound 95020.4Phenylbutazone[4]
Compound 1550>24.6Phenylbutazone[4]
Compound 215032.5Phenylbutazone[4]
4-nitrostyryl-quinazolinone-62.2 - 80.7-[3]
6-bromo-3-naphthalene-quinazolinone5059.61Phenylbutazone (38.9)[3]
Benzothiazole-quinazolinone (unsubstituted)-30 - 77.5Indomethacin (80.9)[3]
Table 3: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing)
Compound IDDose (mg/kg)% Analgesic Activity / ProtectionReference Drug (% Activity)Reference
2-Phenyl quinazolinone (diethyl sub.)2058 ± 0.45Diclofenac (53 ± 0.35)[5]
2-Methylthio-3-pyrrolidino quinazolinone2065 ± 0.79Diclofenac (60 ± 0.54)[5]
2-Butyl-3-thiourea quinazolinone2073 ± 1.49Diclofenac (62 ± 1.49)[5]
Compound 21-29.6-[4]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the valid assessment of analgesic and anti-inflammatory properties. The following sections describe the methodologies for key assays.

Workflow for Preclinical Evaluation

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Selection COX_Assay COX-1 / COX-2 Inhibition Assay Data_Analysis Calculate IC50, ED50, % Inhibition COX_Assay->Data_Analysis Cytokine_Assay Cytokine Release Assay (e.g., in Macrophages) Cytokine_Assay->Data_Analysis Toxicity Acute Toxicity Study (LD50) AntiInflam Anti-inflammatory Assay (Carrageenan Paw Edema) Toxicity->AntiInflam Analgesic Analgesic Assay (Acetic Acid Writhing) Toxicity->Analgesic AntiInflam->Data_Analysis Analgesic->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection

General workflow for drug evaluation.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This is a standard and highly reproducible model for evaluating acute inflammation.

  • Animals: Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Procedure:

    • Divide animals into groups: a control group (vehicle), a reference standard group (e.g., Indomethacin, 5 mg/kg), and test groups receiving various doses of the quinazolinone compound.[6]

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the test compounds and reference drug, typically via oral (p.o.) or intraperitoneal (i.p.) route, 30 to 60 minutes before carrageenan injection.[6]

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[6]

    • Measure the paw volume again at specified time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Data Analysis:

    • The degree of edema is calculated by subtracting the initial paw volume from the post-treatment paw volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing in Mice (Analgesic)

This model assesses peripherally acting analgesic activity by inducing visceral pain.[5][7]

  • Animals: Swiss albino mice (20-30g) are commonly used.[7]

  • Procedure:

    • Divide mice into control, reference (e.g., Diclofenac), and test groups.

    • Administer the vehicle, reference drug, or test compound (p.o. or i.p.).

    • After a set absorption period (e.g., 30-60 minutes), administer an intraperitoneal (i.p.) injection of 0.6-1% acetic acid solution (typically 10 mL/kg body weight).[7][8]

    • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

    • Count the number of "writhes" (a characteristic response involving abdominal constriction and extension of the hind limbs) for a defined period, usually 10-20 minutes, starting 5 minutes after the injection.[7][8]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • The percentage of analgesic activity (or protection) is calculated as: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the COX enzymes, allowing for the calculation of IC₅₀ values and selectivity.[6]

  • Materials: Purified COX-1 (ovine) and COX-2 (human or ovine) enzymes, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric kit to measure prostaglandin E2).[1][6]

  • Procedure (General Protocol using a Colorimetric Kit):

    • Reagent Preparation: Prepare serial dilutions of the test quinazolinone compounds and a reference inhibitor (e.g., Celecoxib, Indomethacin) in a suitable solvent like DMSO.

    • Enzyme Incubation: In a 96-well plate, add assay buffer, heme, and either the COX-1 or COX-2 enzyme to designated wells.

    • Inhibitor Addition: Add the various concentrations of the test compounds, reference inhibitor, or vehicle (DMSO for control) to the appropriate wells.

    • Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.[6]

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

    • Reaction Incubation: Incubate for a precise time (e.g., 2 minutes) to allow for the conversion of arachidonic acid to prostaglandins.[1]

    • Detection: Stop the reaction and measure the amount of prostaglandin produced using the kit's detection reagents and a plate reader at the appropriate wavelength (e.g., 590 nm).[9]

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.

Conclusion

The quinazolinone scaffold continues to be a fertile ground for the discovery of potent analgesic and anti-inflammatory agents. A significant body of research highlights their ability to selectively inhibit the COX-2 enzyme, offering a potential advantage in terms of gastrointestinal safety. The standardized protocols and comparative data presented in this guide serve as a valuable resource for researchers in the field, facilitating the design, evaluation, and development of the next generation of quinazolinone-based therapeutics for pain and inflammation.

References

The Cutting Edge of Cancer Therapy: A Technical Guide to the Cytotoxic Effects of Novel Quinazolinone-Thiazole Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of more effective and targeted cancer therapies has led to the exploration of innovative molecular scaffolds. Among these, quinazolinone-thiazole hybrids have emerged as a promising class of compounds with potent cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth analysis of the cytotoxic properties of these novel agents, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. By presenting a comprehensive overview, this document aims to facilitate further research and development in this critical area of oncology.

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic efficacy of novel quinazolinone-thiazole hybrids has been systematically evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through various cell viability assays. The following tables summarize the IC50 values for several series of these hybrid compounds, offering a clear comparison of their activity profiles.

Table 1: Cytotoxicity (IC50 in µM) of Quinazoline-Thiazole Hybrids (Series SA)
CompoundHepG2 (Liver Cancer)EA.hy926 (Endothelial)BJ (Normal Fibroblasts)Reference
SA01 > 105.85> 10
SA02 4.242.55> 10
SA03 3.891.83> 10
SA04 2.150.95> 10
SA05 1.830.79> 10
SA07 > 104.68> 10
Sorafenib 6.286.62> 10
Table 2: Cytotoxicity (IC50 in µM) of Quinazoline-Based Thiazole Derivatives (Series 4)
CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Reference
4i 2.865.9114.79
4j 3.096.8717.92
Erlotinib Not ReportedNot ReportedNot Reported
Table 3: Cytotoxicity (IC50 in µM) of 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one Derivatives
CompoundPC3 (Prostate Cancer)MCF-7 (Breast Cancer)HT-29 (Colon Cancer)Reference
A1 High ActivityNot ReportedNot Reported
A2 High ActivityHigh ActivityNot Reported
A3 101012
A5 Not ReportedHigh ActivityHigh Activity
A6 Not ReportedNot ReportedHigh Activity
B4 High ActivityNot ReportedNot Reported
Table 4: Cytotoxicity (IC50 in µM) of Thiazole-Fused Quinazolinones
CompoundCaco-2 (Colon)HCT-116 (Colon)Huh7-D12 (Liver)MCF-7 (Breast)MDA-MB-231 (Breast)MDA-MB-468 (Breast)PC-3 (Prostate)Reference
5b Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
6b Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
5c 4-244-244-244-244-244-244-24
6c 3-133-133-133-133-133-133-13
5d 7-187-187-187-187-187-187-18
6d 2-112-112-112-112-112-112-11
II (EHT 1610) 3455594

Core Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the cytotoxic effects of quinazolinone-thiazole hybrids.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of the quinazolinone-thiazole hybrid compounds for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Alamar Blue (Resazurin) Assay

This

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-2-hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, a valuable intermediate in the development of novel heterocyclic compounds with potential therapeutic applications. The described methodology is based on established synthetic routes for analogous quinazolinone derivatives.

Introduction

Quinazolin-4(3H)-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a hydrazino group at the 2-position and an ethyl group at the 3-position of the quinazolinone scaffold can lead to the generation of novel molecular entities with unique biological profiles. This protocol details a reliable two-step synthetic pathway to obtain this compound.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of a 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate. This is followed by a nucleophilic substitution reaction with hydrazine hydrate to yield the final product.

Synthesis_Workflow start Starting Materials step1 Step 1: Synthesis of 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one start->step1 intermediate Intermediate Product step1->intermediate step2 Step 2: Hydrazinolysis intermediate->step2 product Final Product: This compound step2->product purification Purification and Characterization product->purification

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This step involves the reaction of a suitable anthranilic acid derivative with ethyl isothiocyanate or the reaction of 2-isothiocyanatobenzoyl chloride with ethylamine. A common and effective method starts from 2-aminobenzoic acid (anthranilic acid) and ethyl isothiocyanate.

Materials:

  • 2-Aminobenzoic acid

  • Ethyl isothiocyanate

  • Pyridine or another suitable base

  • Ethanol or another appropriate solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzoic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Add a base, for instance, pyridine (catalytic amount or as a solvent).

  • To this solution, add ethyl isothiocyanate (1.1 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Expected Data:

ParameterExpected Value
Appearance White to off-white solid
Yield 75-85%
Melting Point Varies based on purity
IR (cm⁻¹) ~3200 (N-H), ~1680 (C=O), ~1250 (C=S)
¹H NMR Signals corresponding to ethyl and aromatic protons
Step 2: Synthesis of this compound

The intermediate from Step 1 is converted to the final product by reaction with hydrazine hydrate.

Materials:

  • 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Hydrazine hydrate (80-100%)

  • Ethanol or Dioxane

Procedure:

  • Suspend 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) in ethanol or dioxane in a round-bottom flask fitted with a reflux condenser.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the suspension.

  • Heat the mixture to reflux and maintain for 8-12 hours. The evolution of hydrogen sulfide gas may be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and then with water to remove excess hydrazine hydrate.

  • The crude product can be recrystallized from a suitable solvent (e.g., ethanol or aqueous ethanol) to afford pure this compound.

Expected Data:

ParameterExpected Value
Appearance Crystalline solid
Yield 60-70%
Melting Point Varies based on purity
IR (cm⁻¹) ~3300-3100 (N-H, NH₂), ~1670 (C=O), ~1620 (C=N)
¹H NMR Signals for ethyl protons, aromatic protons, and exchangeable NH/NH₂ protons
Mass Spec (m/z) Corresponding molecular ion peak

Synthetic Pathway Diagram

The chemical transformation for the synthesis of this compound is depicted below.

Synthesis_Pathway cluster_step1 Step 1 cluster_step2 Step 2 Anthranilic Acid Ethyl Isothiocyanate Intermediate_1 Intermediate_2

Caption: Reaction scheme for the synthesis of this compound.

Characterization and Data Interpretation

A thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the products.

  • Melting Point: To determine the purity of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the intermediate and final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecules.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Hydrazine hydrate is corrosive and toxic. Handle with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Hydrogen sulfide gas, which may be evolved in the second step, is highly toxic. Ensure adequate ventilation.

This protocol provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to optimize the reaction conditions based on their specific laboratory setup and available resources.

Application Notes and Protocols for 3-ethyl-2-hydrazinoquinazolin-4(3H)-one in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. The core structure of quinazolin-4(3H)-one is a versatile scaffold for the development of novel therapeutic agents. This document focuses on the application of a specific derivative, 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, and its analogues in anticancer research. While direct research on this exact molecule is emerging, the data and protocols presented here are synthesized from studies on structurally related quinazolinone compounds, providing a foundational guide for investigating its potential as an anticancer agent.

These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression such as receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and tubulin polymerization.[1][2][3] The application notes and protocols detailed below are designed to guide researchers in the synthesis, in vitro evaluation, and mechanistic studies of this compound and its derivatives.

Data Presentation

The following tables summarize quantitative data from studies on related quinazolin-4(3H)-one derivatives, offering a comparative overview of their cytotoxic and enzyme inhibitory activities. This data serves as a benchmark for evaluating the potential of novel analogues.

Table 1: In Vitro Cytotoxicity of Quinazolinone Derivatives Against Various Cancer Cell Lines

Compound IDModificationCell LineIC50 (µM)Reference CompoundIC50 (µM)
A3 3-(2-(2-phenylthiazol-4-yl)ethyl) derivativePC3 (Prostate)10Doxorubicin3.7
MCF-7 (Breast)10Doxorubicin7.2
HT-29 (Colon)12Doxorubicin5.6
5b 3-benzyl-2-mercapto derivativeHepG2 (Liver)14.89Sorafenib4.41
5c 3-ethyl-2-mercapto derivativeHepG2 (Liver)22.31Sorafenib4.41
29b Novel quinazolin-4(3H)-oneHepG-2 (Liver)4.33 (µg/ml)Doxorubicin4.50 (µg/ml)
CM9 p-bromo benzyl pendantEBC-1 (Lung)8.6--
3i Quinazolin-4(3H)-one derivativeMCF-7 (Breast)0.20Lapatinib5.9
A2780 (Ovarian)0.14Lapatinib12.11

Data synthesized from multiple sources for comparative purposes.[1][2][4][5][6]

Table 2: VEGFR-2 Inhibitory Activity of Quinazolinone Derivatives

Compound IDModificationIC50 (µM)Reference CompoundIC50 (µM)
29b Novel quinazolin-4(3H)-one3.1Sorafenib2.4
29c Novel quinazolin-4(3H)-one3.4Sorafenib2.4
29a Novel quinazolin-4(3H)-one3.7Sorafenib2.4
XIII 3-ethyl-6-nitroquinazoline-4-one derivative-Sorafenib0.588

Data from studies on VEGFR-2 inhibition by quinazolinone derivatives.[1][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar quinazolinone derivatives.[8][9]

Materials:

  • Anthranilic acid

  • Ethyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol

  • Triethylamine (TEA)

  • Appropriate solvents for purification (e.g., DMF, ethanol)

Procedure:

  • Synthesis of 3-ethyl-2-mercaptoquinazolin-4(3H)-one (Intermediate):

    • Dissolve anthranilic acid in ethanol containing a catalytic amount of triethylamine.

    • Add ethyl isothiocyanate dropwise to the solution while stirring.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature to allow for the precipitation of the intermediate.

    • Filter the precipitate, wash with cold ethanol, and dry to obtain 3-ethyl-2-mercaptoquinazolin-4(3H)-one.

  • Synthesis of this compound:

    • Suspend the intermediate, 3-ethyl-2-mercaptoquinazolin-4(3H)-one, in ethanol.

    • Add an excess of hydrazine hydrate to the suspension.

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture and collect the precipitated product by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to obtain pure this compound.

    • Characterize the final product using IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of the synthesized compound on cancer cell lines.[4]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, PC3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (this compound) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in the culture medium.

    • After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the test compound or positive control to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: VEGFR-2 Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of the compound on VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound dissolved in DMSO

  • Positive control (e.g., Sorafenib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

    • Include wells for no-enzyme control, vehicle control, and positive control.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase/luciferin reaction.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition using the formula:

      • % Inhibition = 100 - [((Luminescence of treated sample - Luminescence of no-enzyme control) / (Luminescence of vehicle control - Luminescence of no-enzyme control)) x 100]

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the anticancer research of quinazolinone derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Starting Materials (Anthranilic Acid, etc.) synthesis Chemical Synthesis of This compound start->synthesis purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, MS) purification->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism animal_model Xenograft Animal Model mechanism->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: General workflow for anticancer drug discovery with quinazolinones.

signaling_pathway cluster_cell Cancer Cell Quinazolinone 3-ethyl-2-hydrazino- quinazolin-4(3H)-one VEGFR2 VEGFR-2 Quinazolinone->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Potential mechanism of action via VEGFR-2 signaling pathway inhibition.

logical_relationship cluster_properties Key Properties for Anticancer Activity cluster_activities Biological Outcomes Compound Quinazolinone Scaffold Lipophilicity Lipophilicity Compound->Lipophilicity ElectronicEffects Electronic Effects of Substituents Compound->ElectronicEffects StericFactors Steric Factors Compound->StericFactors CellPermeability Cell Membrane Permeability Lipophilicity->CellPermeability TargetBinding Target Enzyme Binding (e.g., VEGFR-2, Tubulin) ElectronicEffects->TargetBinding StericFactors->TargetBinding Cytotoxicity Cytotoxicity in Cancer Cells TargetBinding->Cytotoxicity CellPermeability->Cytotoxicity

Caption: Structure-activity relationship considerations for quinazolinones.

References

Application Notes and Protocols: Evaluation of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one as a Cyclooxygenase-2 (COX-2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][2] Selective inhibition of COX-2 over its isoform, COX-1, is a critical strategy in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles.[3] Quinazolinone derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents.[4][5] This document provides detailed protocols for the comprehensive evaluation of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one as a selective COX-2 inhibitor, covering its in vitro enzymatic inhibition, and in vivo anti-inflammatory, analgesic, and ulcerogenic potential. While specific experimental data for this compound is not yet publicly available, a related series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives have shown promising analgesic and anti-inflammatory activities with reduced ulcerogenic potential compared to standard NSAIDs.[4]

In Vitro COX-2 Inhibition Assay

This protocol outlines the determination of the inhibitory activity of this compound against COX-2 and COX-1 enzymes, allowing for the assessment of its potency and selectivity. A colorimetric or fluorometric approach can be employed.[6][7]

Experimental Protocol: Fluorometric COX Inhibition Assay

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes[7]

  • COX Assay Buffer[7]

  • COX Probe (e.g., Amplex™ Red)[8]

  • COX Cofactor (e.g., heme)[7]

  • Arachidonic Acid (substrate)[9]

  • Celecoxib (selective COX-2 inhibitor control)[1]

  • Ibuprofen (non-selective COX inhibitor control)

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate[8]

  • Fluorometric plate reader with excitation at ~535 nm and emission at ~587 nm[7]

2. Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve the test compound and control inhibitors in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.[10]

  • Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer, COX cofactor, and either the COX-1 or COX-2 enzyme.[11]

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[10]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.[10]

  • Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandin G2.[9][10]

  • Detection: Add the COX Probe to the wells. The probe will react with the prostaglandin G2 produced to generate a fluorescent product.[7]

  • Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.[7]

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

  • The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50(COX-1) / IC50(COX-2)). A higher SI value indicates greater selectivity for COX-2.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
This compoundTBDTBDTBD
Celecoxib (Positive Control)Literature ValueLiterature ValueLiterature Value
Ibuprofen (Positive Control)Literature ValueLiterature ValueLiterature Value
TBD: To be determined experimentally.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This widely used model assesses the in vivo anti-inflammatory properties of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a rodent.[12][13][14]

Experimental Protocol

1. Animals:

  • Wistar albino rats or Swiss albino mice of either sex, weighing between 150-200g (rats) or 20-25g (mice).[12]

2. Materials:

  • This compound (test compound)

  • Diclofenac sodium or Indomethacin (reference standard)[14]

  • Carrageenan (1% w/v suspension in sterile saline)[12][15]

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

3. Procedure:

  • Animal Grouping: Divide the animals into groups (n=6), including a control group, a reference standard group, and at least three test groups receiving different doses of the test compound.

  • Compound Administration: Administer the test compound and reference standard orally or intraperitoneally. The control group receives only the vehicle.[14]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[12][15]

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[12]

4. Data Analysis:

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[15]

Data Presentation:

Treatment Group (Dose)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)TBD-
This compound (Dose 1)TBDTBD
This compound (Dose 2)TBDTBD
This compound (Dose 3)TBDTBD
Diclofenac Sodium (Reference)TBDTBD
TBD: To be determined experimentally.

In Vivo Analgesic Activity: Hot Plate Test

The hot plate test is a common method to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[16][17]

Experimental Protocol

1. Animals:

  • Swiss albino mice (20-25g).[18]

2. Materials:

  • This compound (test compound)

  • Morphine or Diclofenac sodium (reference standard)[18]

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[16][18]

  • Vehicle

3. Procedure:

  • Animal Grouping: Divide the animals into groups (n=6) as described for the anti-inflammatory assay.

  • Baseline Measurement: Before drug administration, place each mouse on the hot plate and record the reaction time (latency) in seconds. The reaction is noted by behaviors such as paw licking, jumping, or shaking.[16] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[18]

  • Compound Administration: Administer the test compound, reference standard, or vehicle to the respective groups.

  • Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record their reaction times.[19]

4. Data Analysis:

  • Calculate the percentage increase in reaction time (analgesic effect) for each group using the following formula: % Increase in Latency = [((Lt - L0) / L0)] x 100 Where Lt is the post-treatment latency time and L0 is the pre-treatment (baseline) latency time.

Data Presentation:

Treatment Group (Dose)Mean Reaction Time (seconds) at 60 min% Increase in Latency
Control (Vehicle)TBD-
This compound (Dose 1)TBDTBD
This compound (Dose 2)TBDTBD
This compound (Dose 3)TBDTBD
Morphine (Reference)TBDTBD
TBD: To be determined experimentally.

Ulcerogenic Activity Assay

This assay is crucial for evaluating the gastrointestinal side effects of the test compound, a common issue with traditional NSAIDs.[20][21]

Experimental Protocol

1. Animals:

  • Wistar albino rats (150-200g).

2. Materials:

  • This compound (test compound)

  • Aspirin or Indomethacin (reference ulcerogenic agent)[20]

  • Vehicle

3. Procedure:

  • Animal Grouping: Divide the rats into groups (n=6).

  • Compound Administration: Administer high doses of the test compound and the reference agent orally for a set number of days (e.g., 3-5 days). The control group receives the vehicle.[21]

  • Fasting: Fast the animals for 24 hours after the last dose, with free access to water.

  • Stomach Examination: Sacrifice the animals and remove their stomachs. Open the stomachs along the greater curvature and wash with saline.[20]

  • Ulcer Scoring: Examine the gastric mucosa for ulcers using a magnifying glass. The severity of ulcers can be scored based on their number and size.[22]

4. Data Analysis:

  • Calculate the ulcer index for each group based on the scoring system.

  • Compare the ulcer index of the test compound groups to the control and reference groups.

Data Presentation:

Treatment Group (Dose)Mean Ulcer Index
Control (Vehicle)TBD
This compound (Dose 1)TBD
This compound (Dose 2)TBD
Aspirin (Reference)TBD
TBD: To be determined experimentally.

Visualizations

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 COX-2 (Cyclooxygenase-2) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Synthases Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Quinazolinone This compound Quinazolinone->COX2 Inhibition

Caption: COX-2 signaling pathway and the inhibitory action of the test compound.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Compound Test Compound: This compound COX_Assay COX-1 / COX-2 Inhibition Assay Compound->COX_Assay IC50 Determine IC50 & Selectivity Index COX_Assay->IC50 Anti_Inflammatory Anti-inflammatory Assay (Carrageenan-induced Paw Edema) IC50->Anti_Inflammatory Data_Analysis Data Analysis & Conclusion IC50->Data_Analysis Analgesic Analgesic Assay (Hot Plate Test) Anti_Inflammatory->Analgesic Ulcerogenic Ulcerogenic Assay Analgesic->Ulcerogenic Ulcerogenic->Data_Analysis

Caption: Workflow for evaluating the COX-2 inhibitory potential of the compound.

References

Application of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one in Antimicrobial Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the investigation of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one and its derivatives as potential antimicrobial agents. While specific antimicrobial data for this compound is not extensively available in public literature, this guide synthesizes information from studies on structurally related quinazolinone compounds to provide a comprehensive framework for research and development.

Introduction

Quinazolin-4(3H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The core quinazolinone scaffold serves as a versatile template for the development of novel therapeutic agents. The introduction of a hydrazino group at the 2-position and an ethyl group at the 3-position of the quinazolinone ring may modulate the compound's biological activity, making this compound a molecule of interest for antimicrobial screening.

Data Presentation: Antimicrobial Activity of Related Quinazolinone Derivatives

The following tables summarize the antimicrobial activity of various 2-hydrazinoquinazolin-4(3H)-one derivatives, which can serve as a reference for predicting the potential efficacy of the 3-ethyl analog. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: Antibacterial Activity of 2-(2-Arylidenehydrazinyl)quinazolin-4(3H)-one Derivatives

Compound IDR-group on HydrazoneS. aureus (Gram-positive)B. subtilis (Gram-positive)E. coli (Gram-negative)S. typhimurium (Gram-negative)Reference
4a Phenyl321664128[1]
4b 4-Methylphenyl1683264[1]
4c 4-Methoxyphenyl16166464[1]
4d 4-Chlorophenyl841632[1]
4e 4-Nitrophenyl42816[1]
Amoxicillin -4284[1]

Table 2: Antifungal Activity of 2-(2-Arylidenehydrazinyl)quinazolin-4(3H)-one Derivatives

Compound IDR-group on HydrazoneC. albicansA. nigerM. phaseolinaC. tropicalsReference
4a Phenyl64128256128[1]
4b 4-Methylphenyl326412864[1]
4c 4-Methoxyphenyl326412864[1]
4d 4-Chlorophenyl16326432[1]
4e 4-Nitrophenyl8163216[1]
Clotrimazole -8484[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from established methods for similar quinazolinone derivatives.

Step 1: Synthesis of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • To a solution of N-ethylanthranilic acid (1 equivalent) in ethanol, add ethyl isothiocyanate (1.1 equivalents).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and collect the precipitate by filtration.

  • Wash the solid with water and recrystallize from ethanol to obtain 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

Step 2: Synthesis of 3-ethyl-2-(methylthio)quinazolin-4(3H)-one

  • Dissolve 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) in a suitable solvent like dimethylformamide (DMF).

  • Add potassium carbonate (1.5 equivalents) and methyl iodide (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to get the crude product.

  • Purify the product by column chromatography.

Step 3: Synthesis of this compound

  • To a solution of 3-ethyl-2-(methylthio)quinazolin-4(3H)-one (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).

  • Reflux the reaction mixture for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry to obtain this compound.

In Vitro Antimicrobial Screening

1. Agar Well Diffusion Method (Preliminary Screening)

  • Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.

  • Autoclave the media and pour into sterile Petri plates.

  • Once solidified, inoculate the plates with the test microorganisms (0.5 McFarland standard).

  • Create wells (6 mm diameter) in the agar using a sterile cork borer.

  • Add a specific concentration (e.g., 100 µg/mL) of the test compound dissolved in a suitable solvent (e.g., DMSO) to the wells.

  • Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as a positive control and the solvent as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Measure the diameter of the zone of inhibition in millimeters.

2. Microbroth Dilution Method (Determination of Minimum Inhibitory Concentration - MIC)

  • Perform the assay in sterile 96-well microtiter plates.

  • Prepare a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

  • Add the microbial inoculum (final concentration of 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi) to each well.

  • Include a positive control (microorganism without compound) and a negative control (broth only) in each plate.

  • Incubate the plates under the same conditions as the agar well diffusion method.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for Antimicrobial Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening synthesis Synthesis of this compound prep_media Prepare MHA/SDA Plates synthesis->prep_media Test Compound inoculation Inoculate with Test Microorganisms prep_media->inoculation well_diffusion Agar Well Diffusion Assay inoculation->well_diffusion measure_zones Measure Zones of Inhibition well_diffusion->measure_zones Incubate mic_determination Microbroth Dilution for MIC measure_zones->mic_determination Proceed if Active read_mic Determine MIC Values mic_determination->read_mic Incubate

Caption: Workflow for the synthesis and antimicrobial evaluation of quinazolinone derivatives.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Many quinolone and quinazolinone derivatives exert their antimicrobial effects by targeting bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication, repair, and recombination.[3] Inhibition of DNA gyrase leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.

dna_gyrase_inhibition dna Bacterial DNA gyrase DNA Gyrase (Topoisomerase II) dna->gyrase Binds to replication DNA Replication & Transcription gyrase->replication Facilitates inhibition Inhibition of Gyrase Activity cell_death Bacterial Cell Death quinazolinone This compound quinazolinone->gyrase Targets inhibition->cell_death Leads to

Caption: Proposed mechanism of action of this compound via DNA gyrase inhibition.

Concluding Remarks

The provided application notes and protocols offer a comprehensive guide for the antimicrobial investigation of this compound. While the presented antimicrobial data is based on structurally related compounds, it provides a strong rationale for the evaluation of this specific derivative. The detailed experimental procedures for synthesis and antimicrobial screening, along with the visualized workflow and proposed mechanism of action, will aid researchers in designing and executing their studies. Further research is warranted to elucidate the specific antimicrobial profile and mechanism of action of this compound.

References

Application Notes and Protocols for High-Throughput Screening of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) assays to identify and characterize the biological activity of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one and its derivatives. Quinazolinone scaffolds are known to possess a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and enzyme-inhibitory effects.[1][2][3] This document outlines detailed protocols for relevant HTS assays, presents representative data for this class of compounds, and illustrates the associated biological pathways and experimental workflows.

Overview of Potential Biological Targets and Screening Strategy

The core structure of this compound suggests its potential as a versatile pharmacophore. Derivatives of the closely related 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one have shown analgesic and anti-inflammatory properties.[4] Furthermore, the broader quinazolinone class has been extensively investigated for its anticancer activities, often through the inhibition of key signaling molecules such as receptor tyrosine kinases (e.g., EGFR, VEGFR2) and other enzymes like phosphodiesterases (PDEs).[5][6][7][8][9][10]

A tiered HTS strategy is recommended, starting with primary screens to identify initial hits, followed by secondary assays to confirm activity and determine potency and selectivity.

G cluster_0 Primary High-Throughput Screening cluster_1 Secondary Screening & Lead Optimization Compound Library Compound Library Primary Assays Primary Assays Compound Library->Primary Assays Screening at single concentration Hit Identification Hit Identification Primary Assays->Hit Identification Identify active compounds Dose-Response Assays Dose-Response Assays Hit Identification->Dose-Response Assays Determine IC50/EC50 Selectivity Assays Selectivity Assays Dose-Response Assays->Selectivity Assays Assess off-target effects Lead Candidates Lead Candidates Selectivity Assays->Lead Candidates

Caption: General HTS workflow for drug discovery.

Data Presentation: Representative Activities of Quinazolinone Derivatives

The following tables summarize the inhibitory activities of various quinazolinone derivatives against key biological targets. While specific data for this compound is not extensively available in the public domain, these tables provide a reference for the expected potency and spectrum of activity for this compound class.

Table 1: Anti-inflammatory Activity of Quinazolinone Derivatives (COX Inhibition)

Compound IDTargetIC50 (µM)Reference
Quinazolinone-ACOX-18.5[11]
Quinazolinone-BCOX-20.52[12]
Quinazolinone-CCOX-20.95[12]
Celecoxib (Control)COX-20.78[12]

Table 2: Anticancer Activity of Quinazolinone Derivatives (Kinase Inhibition)

Compound IDTargetIC50 (nM)Reference
Quinazolinone-DEGFR13.40[6]
Quinazolinone-EVEGFR-22.89[10]
Quinazolinone-FVEGFR-244.4[13]
Gefitinib (Control)EGFR18.14[6]
Sorafenib (Control)VEGFR-269[8]

Table 3: Cytotoxic Activity of Quinazolinone Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Quinazolinone-GMCF-7 (Breast)0.20[5]
Quinazolinone-HHepG2 (Liver)3.74[9]
Quinazolinone-IA549 (Lung)5.94[14]
Doxorubicin (Control)HepG2 (Liver)4.50[13]

Experimental Protocols

Anti-Inflammatory Screening: Cyclooxygenase (COX) Inhibition Assay

This protocol describes a high-throughput, spectrophotometric assay to screen for inhibitors of COX-1 and COX-2.[1][14] The assay measures the peroxidase activity of COX, which involves the co-oxidation of a chromogenic substrate.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96- or 384-well microplates

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, TMPD, and the respective COX enzyme (COX-1 or COX-2) in each well of the microplate.

  • Add the test compounds or vehicle control (DMSO) to the wells.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately measure the absorbance at 595 nm over time (kinetic read) at room temperature.

  • Calculate the rate of reaction (change in absorbance per unit time).

  • Determine the percent inhibition for each compound relative to the vehicle control.

G cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Inhibition by Quinazolinone Derivatives Arachidonic Acid Arachidonic Acid PGG2 PGG2 Arachidonic Acid->PGG2 COX-1/COX-2 (Cyclooxygenase activity) PGH2 PGH2 PGG2->PGH2 COX-1/COX-2 (Peroxidase activity) Prostaglandins Prostaglandins PGH2->Prostaglandins Isomerases Inflammation Inflammation Prostaglandins->Inflammation Quinazolinone Quinazolinone Quinazolinone->PGG2 Inhibits

Caption: Inhibition of the COX pathway by quinazolinone derivatives.
Anticancer Screening: Kinase Inhibition Assays

This protocol outlines a generic luminescence-based kinase assay to identify inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[10][15][16] The assay measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Poly (Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • Test compounds (dissolved in DMSO)

  • White, opaque 96- or 384-well microplates

  • Luminometer

Protocol:

  • Add kinase buffer, VEGFR-2 enzyme, and peptide substrate to the wells of the microplate.

  • Add the test compounds or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 45 minutes.

  • Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence using a microplate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

  • Calculate the percent inhibition for each compound relative to the controls (no enzyme and no inhibitor).

G cluster_pathway VEGFR-2 Signaling Pathway cluster_inhibition Inhibition by Quinazolinone Derivatives VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Quinazolinone Quinazolinone Quinazolinone->VEGFR2 Inhibits kinase activity

Caption: VEGFR-2 signaling pathway and its inhibition.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][11][17]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds (dissolved in DMSO)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the vehicle control.

G Seed Cells Seed Cells Add Compounds Add Compounds Seed Cells->Add Compounds 24h incubation Incubate Incubate Add Compounds->Incubate 48-72h Add MTT Add MTT Incubate->Add MTT Assess viability Incubate_MTT Incubate_MTT Add MTT->Incubate_MTT 4h Solubilize Formazan Solubilize Formazan Incubate_MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance OD 570nm Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

References

Application Notes and Protocols for Cell-based Assays Using 3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the cellular effects of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, a member of the versatile quinazolinone class of heterocyclic compounds. Quinazolinone derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][2][3][4][5] The protocols outlined below are designed to assess the cytotoxic and potential mechanistic activities of this compound in cell-based models.

Introduction to Biological Activity

Quinazolinone-based compounds have been reported to exert their effects through various mechanisms of action. Notably, derivatives of this scaffold have been identified as inhibitors of enzymes such as tyrosine kinases, cyclooxygenase (COX), and α-glucosidase, and have been shown to interfere with tubulin polymerization.[6][7][8] Given these precedents, this compound is a candidate for screening in assays related to cell proliferation, cytotoxicity, and specific signaling pathways relevant to cancer and inflammation.

General Guidelines for Handling this compound

Chemical Information:

  • Compound Name: this compound

  • CAS Number: 86662-57-9[9]

  • Molecular Formula: C₁₀H₁₂N₄O[9]

  • Molecular Weight: 204.23 g/mol [9]

Stock Solution Preparation: For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of a selected cancer cell line (e.g., MCF-7 breast cancer, PC3 prostate cancer, or HT-29 colon cancer cells).[2]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Selected cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Experimental Workflow:

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24 hours (37°C, 5% CO2) seed_cells->incubate1 prepare_dilutions Prepare serial dilutions of the compound incubate1->prepare_dilutions add_compound Add compound dilutions to wells prepare_dilutions->add_compound incubate2 Incubate for 24-72 hours add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Include wells for vehicle control (DMSO) and untreated controls. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical concentration range for initial screening could be 0.1, 1, 10, 50, and 100 µM.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the compound. For the vehicle control wells, add medium with the same final concentration of DMSO as the highest compound concentration.

  • Incubation: Incubate the plate for a period of 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer (or DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot the % Viability against the log of the compound concentration.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)ValueValue100%
0.1ValueValueValue
1ValueValueValue
10ValueValueValue
50ValueValueValue
100ValueValueValue

Protocol 2: Mechanistic Study - Hypothetical Tyrosine Kinase Inhibition

Based on the known activities of similar quinazolinone compounds, this protocol provides a framework for investigating whether this compound can inhibit a specific signaling pathway, such as one mediated by a receptor tyrosine kinase (RTK).

Principle: Many RTKs (e.g., EGFR, VEGFR) initiate downstream signaling cascades, such as the MAPK/ERK pathway, upon ligand binding. This protocol uses Western blotting to assess the phosphorylation status of key proteins in such a pathway (e.g., ERK1/2) in cells treated with the compound. A reduction in phosphorylation would suggest inhibition at or upstream of the measured protein.

Hypothetical Signaling Pathway:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK RAS RAS RTK->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Compound This compound Compound->RTK Potential Inhibition

Caption: Hypothetical inhibition of an RTK signaling pathway.

Materials:

  • Cell line expressing the target kinase (e.g., A549 for EGFR)

  • Serum-free and complete culture medium

  • Growth factor/ligand (e.g., EGF)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.

  • Pre-treatment: Treat the starved cells with various concentrations of this compound (e.g., IC₅₀ concentration from the MTT assay) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL EGF) for 10-15 minutes. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total ERK1/2 and a loading control like GAPDH to ensure equal protein loading.

Data Analysis and Presentation: Analyze the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein band. A decrease in the phospho/total protein ratio in compound-treated cells compared to the stimulated control would indicate inhibitory activity.

Treatment Groupp-ERK / Total ERK Ratio (Normalized)
Unstimulated ControlValue
Ligand-Stimulated + VehicleValue
Ligand-Stimulated + Compound (X µM)Value

By following these detailed protocols, researchers can effectively screen this compound for its potential cytotoxic effects and gain preliminary insights into its mechanism of action, paving the way for further investigation in the drug discovery process.

References

Application Notes and Protocols for Preclinical Efficacy Testing of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-ethyl-2-hydrazinoquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class of heterocyclic molecules. Quinazolinone derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for evaluating the in vivo efficacy of this compound in relevant animal models, focusing on its potential as an anti-inflammatory and anticancer agent.

Potential Therapeutic Applications and Relevant Animal Models

Based on the established biological activities of structurally related quinazolinone compounds, the primary therapeutic areas for investigation are inflammation and cancer.

Anti-inflammatory and Analgesic Activity

Derivatives of 2-hydrazino-quinazolin-4-one have been synthesized and evaluated for their analgesic and anti-inflammatory effects.[1] Therefore, established animal models of inflammation and nociception are appropriate for efficacy testing.

Recommended Animal Models:

  • Carrageenan-Induced Paw Edema (Acute Inflammation): A widely used and well-characterized model for screening acute anti-inflammatory agents.[5][6]

  • Adjuvant-Induced Arthritis (Chronic Inflammation): A model that mimics the pathological features of human rheumatoid arthritis.[5]

Anticancer Activity

Numerous quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines and have been evaluated in preclinical cancer models.[7][8][9][10] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression, such as receptor tyrosine kinases (e.g., EGFR).[11][12]

Recommended Animal Models:

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice to evaluate the anti-tumor efficacy of test compounds.[13] The choice of cell line should be guided by in vitro cytotoxicity data for this compound.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol outlines the procedure for inducing acute inflammation in the rat paw and assessing the anti-inflammatory effect of this compound.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Reference drug (e.g., Diclofenac sodium)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug (e.g., Diclofenac sodium, 10 mg/kg)

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg)

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
IVehicle-Data0
IIDiclofenac Sodium10DataData
IIITest Compound10DataData
IVTest Compound25DataData
VTest Compound50DataData
Protocol 2: Human Tumor Xenograft Model in Nude Mice

This protocol describes the evaluation of the in vivo anticancer efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.[13]

Materials:

  • Athymic nude mice (nu/nu), 6-8 weeks old

  • Selected human cancer cell line (e.g., A549 - lung, MCF-7 - breast)[10]

  • This compound

  • Reference drug (e.g., Doxorubicin, Gefitinib)

  • Vehicle (e.g., sterile saline, DMSO/PEG solution)

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Tumor Implantation: Harvest cells and resuspend in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.[13]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[13]

  • Grouping and Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-8 per group).[13]

    • Group I: Vehicle control

    • Group II: Reference drug

    • Group III-V: this compound (various doses)

  • Drug Administration: Administer the test compound and reference drug via the determined route (e.g., oral gavage, intraperitoneal injection) daily or on a specified schedule for a defined period (e.g., 14-21 days).[7][13]

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. The primary endpoint is the inhibition of tumor growth.[13]

  • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis).[13]

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Change in Body Weight (g)
IVehicle-Data0Data
IIReference DrugDataDataDataData
IIITest CompoundDataDataDataData
IVTest CompoundDataDataDataData

Visualizations

Experimental Workflow for Anticancer Efficacy Testing

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Cancer Cell Culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_admin Daily Drug Administration randomization->drug_admin monitoring Monitor Tumor Volume & Body Weight drug_admin->monitoring endpoint End of Study monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis

Caption: Workflow for xenograft model efficacy testing.

Potential Signaling Pathway Inhibition by Quinazolinone Derivatives

Many quinazolinone derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which is a key driver in many cancers.[11][12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Compound 3-ethyl-2-hydrazino quinazolin-4(3H)-one Compound->EGFR

Caption: Inhibition of the EGFR signaling pathway.

References

Application Notes & Protocols for the Quantification of 3-Ethyl-2-hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one in research and drug development settings. The methodologies are based on established analytical techniques for quinazolinone derivatives and related compounds.

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method for the quantification of this compound. C18 columns are commonly used for the analysis of quinazolinone derivatives.[1] The basic nitrogen groups in quinazolinones can interact with residual silanol groups on silica-based columns, potentially causing peak tailing.[1] Adjusting the mobile phase pH can help to mitigate this issue.[1]

Experimental Protocol

a) Instrumentation and Columns:

  • HPLC system with a UV detector

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size

b) Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • This compound reference standard

c) Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 58:42 v/v), with the aqueous phase pH adjusted to a range of 2.5-3.5 with formic acid to improve peak shape.[1][2]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 224 nm[2]

  • Injection Volume: 10 µL

d) Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

e) Method Validation Parameters: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

ParameterTypical Acceptance CriteriaReference
Linearity (r²) > 0.999[5]
Accuracy (% Recovery) 98 - 102%[3]
Precision (% RSD) < 2%[6]
LOD Signal-to-Noise ratio of 3:1[7]
LOQ Signal-to-Noise ratio of 10:1[7]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Prepare Stock Standard working Prepare Working Standards stock->working hplc Inject into HPLC System working->hplc sample Prepare Sample Solution sample->hplc chromatogram Acquire Chromatogram hplc->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification

Caption: Principle of spectrophotometric analysis.

References

Application Notes and Protocols for the Formulation of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the formulation of the poorly water-soluble compound, 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, for preclinical in vivo evaluation. This document outlines a systematic approach to solubility screening, the preparation of various formulation types, and their subsequent characterization to ensure suitability for animal administration.

Introduction

This compound is a quinazolinone derivative with potential therapeutic applications. Like many heterocyclic compounds, it is anticipated to have low aqueous solubility, a characteristic that presents a significant challenge for achieving adequate systemic exposure in in vivo studies.[1] Proper formulation is therefore critical to ensure complete dissolution of the compound in the dosing vehicle, leading to consistent and reproducible pharmacokinetic and pharmacodynamic data.

This document provides protocols for several common formulation strategies to enhance the bioavailability of poorly soluble drugs, including co-solvent systems, nanosuspensions, and lipid-based formulations.[1][2]

Physicochemical Properties of this compound

A summary of the known physicochemical properties is essential for formulation development.

PropertyValueSource
CAS Number 86662-57-9Santa Cruz Biotechnology
Molecular Formula C₁₀H₁₂N₄OSanta Cruz Biotechnology
Molecular Weight 204.23 g/mol Santa Cruz Biotechnology
Predicted LogP 1.6PubChem

Preliminary Assessment: Solubility Determination

Before developing a complex formulation, it is crucial to determine the baseline solubility of this compound in various pharmaceutically acceptable vehicles.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
  • Preparation of Solvents: Prepare a panel of solvents and co-solvents commonly used in preclinical formulations.[3] (See Table 2 for examples).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each test vehicle in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration using a 0.22 µm filter.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL or µg/mL.

VehicleCompositionExpected Solubility Profile
Water100%Low
Saline (0.9% NaCl)0.9% Sodium Chloride in WaterLow
Phosphate Buffered Saline (PBS)pH 7.4Low
PEG 400100%Moderate to High
Propylene Glycol (PG)100%Moderate to High
Dimethyl Sulfoxide (DMSO)100%High
Ethanol100%Moderate to High
20% Solutol HS 15 in water20% (w/v)Moderate to High
5% Tween 80 in water5% (v/v)Moderate
10% Captisol® in water10% (w/v)Moderate to High

Formulation Strategies and Protocols

Based on the solubility screening, an appropriate formulation strategy can be selected.

Co-solvent Formulation

This is often the simplest and most direct approach for early-stage in vivo studies.[1][3]

  • Solubilization: Weigh the required amount of this compound and dissolve it in a minimal amount of a suitable organic co-solvent in which it has high solubility (e.g., DMSO, PEG 400).

  • Dilution: While vortexing or stirring, slowly add the aqueous component (e.g., saline, PBS, or water) to the desired final volume.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is within a well-tolerated range for the chosen animal model and route of administration (e.g., <10% DMSO for intravenous injection in rodents).[4][5]

  • Visual Inspection: Visually inspect the final formulation for any signs of precipitation or cloudiness. The solution should be clear.

  • pH Adjustment (Optional): If necessary, adjust the pH of the final formulation to a physiologically acceptable range (pH 6.5-7.5) using dilute HCl or NaOH.

ComponentExample ConcentrationFunction
This compound1-10 mg/mLActive Pharmaceutical Ingredient (API)
PEG 40020-40% (v/v)Primary Solubilizer/Co-solvent
Propylene Glycol10-20% (v/v)Co-solvent
Saline (0.9% NaCl)q.s. to 100%Vehicle
Nanosuspension Formulation

Particle size reduction to the nanometer range can significantly increase the dissolution rate and bioavailability of poorly soluble compounds.[6]

  • Preparation of Stabilizer Solution: Prepare an aqueous solution containing a combination of stabilizers (e.g., 0.5% HPMC and 0.5% Tween 80).[7]

  • Pre-suspension: Disperse a known amount of this compound in the stabilizer solution to form a pre-suspension.

  • Milling: Transfer the pre-suspension to a media mill containing milling beads (e.g., yttria-stabilized zirconium oxide beads). Mill at a high speed for a specified duration (e.g., 1-4 hours), monitoring the temperature to prevent degradation.

  • Separation: Separate the nanosuspension from the milling beads.

  • Characterization: Analyze the particle size, polydispersity index (PDI), and zeta potential of the resulting nanosuspension.

ParameterTarget Value
Particle Size (Z-average) < 200 nm
Polydispersity Index (PDI) < 0.3
Zeta Potential > |±20| mV
Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Lipid-based formulations can enhance the oral absorption of lipophilic drugs by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[8][9]

  • Component Selection: Select an oil, a surfactant, and a co-surfactant/co-solvent based on the solubility of the drug and their miscibility.

  • Mixing: Accurately weigh and mix the oil, surfactant, and co-surfactant in a glass vial. Heat gently (e.g., to 40°C) if necessary to ensure homogeneity.

  • Drug Loading: Add the required amount of this compound to the lipid mixture and stir until completely dissolved.

  • Self-Emulsification Test: To assess the self-emulsifying properties, add a small volume of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation and observe the formation of a nanoemulsion.

ComponentExample ExcipientFunction
Oil Capryol 90Lipid phase, drug solvent
Surfactant Kolliphor RH 40Emulsifier
Co-surfactant Transcutol HPCo-emulsifier, solubilizer

Formulation Characterization

Thorough characterization of the prepared formulation is essential before in vivo administration.

Experimental Protocol: Particle Size and Zeta Potential Analysis
  • Instrumentation: Use a dynamic light scattering (DLS) instrument.

  • Sample Preparation: Dilute the formulation (nanosuspension or SEDDS after emulsification) with an appropriate medium (e.g., deionized water) to a suitable concentration for analysis.

  • Measurement: Perform the measurement at a constant temperature (e.g., 25°C). For particle size, the Z-average and PDI are the key parameters. For zeta potential, the electrophoretic mobility is measured and converted to zeta potential.

  • Data Analysis: Record the mean and standard deviation of at least three measurements. A narrow particle size distribution (low PDI) and a sufficiently high zeta potential are desirable for stability.[10]

In Vivo Study Considerations

Route of Administration

The choice of administration route will influence the formulation requirements.

  • Intravenous (IV): Requires a sterile, isotonic solution with a physiological pH. Co-solvent and nanosuspension formulations are suitable. The particle size of nanosuspensions must be small enough to prevent embolism.

  • Oral (PO): Co-solvent, nanosuspension, and lipid-based formulations can be used. The formulation must be stable in the gastrointestinal environment.

  • Intraperitoneal (IP): Similar requirements to IV, although sterility requirements may be slightly less stringent depending on the study's nature.

Dose Volume

The dosing volume should be appropriate for the size of the animal model to avoid adverse effects.

Animal ModelRouteMaximum Recommended Volume
Mouse (20-30 g) IV (tail vein)5 mL/kg
PO (gavage)10 mL/kg
IP10 mL/kg
Rat (200-300 g) IV (tail vein)5 mL/kg
PO (gavage)10 mL/kg
IP10 mL/kg
Pharmacokinetic Study Design

A typical pharmacokinetic study in rodents involves administering the formulated compound and collecting blood samples at various time points to determine the plasma concentration-time profile.[11][12][13]

Visualizations

FormulationWorkflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Studies physchem Physicochemical Characterization solubility Solubility Screening physchem->solubility cosolvent Co-solvent Formulation solubility->cosolvent High solubility in co-solvents nanosus Nanosuspension solubility->nanosus Low solubility in all vehicles lipid Lipid-Based Formulation solubility->lipid High solubility in lipids/surfactants visual Visual Inspection cosolvent->visual particle_size Particle Size & PDI nanosus->particle_size lipid->particle_size zeta Zeta Potential particle_size->zeta stability Stability Assessment zeta->stability dosing Dose Administration visual->dosing stability->dosing pk_study Pharmacokinetic Study dosing->pk_study

Caption: Formulation development workflow for this compound.

NanosuspensionPreparation start Start api API Powder (this compound) start->api stabilizer_sol Aqueous Stabilizer Solution (e.g., HPMC, Tween 80) start->stabilizer_sol pre_suspension Create Pre-suspension api->pre_suspension stabilizer_sol->pre_suspension milling Wet Media Milling pre_suspension->milling separation Separate Milling Media milling->separation nanosuspension Final Nanosuspension separation->nanosuspension characterization Characterize: - Particle Size - PDI - Zeta Potential nanosuspension->characterization end Ready for In Vivo Dosing characterization->end

Caption: Protocol for preparing a nanosuspension via wet media milling.

References

Application Notes and Protocols: 3-Ethyl-2-hydrazinoquinazolin-4(3H)-one as a Chemical Probe for IRAK4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2-hydrazinoquinazolin-4(3H)-one is a synthetic small molecule belonging to the quinazolinone class of compounds. While its specific biological activity is not extensively documented, its structural similarity to known kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), suggests its potential as a chemical probe for studying IRAK4 signaling.[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the innate immune response, acting downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[1][3]

This document provides detailed application notes and protocols for the hypothetical use of this compound as a chemical probe to investigate IRAK4 function. The presented data is representative and intended to guide researchers in designing and interpreting experiments.

IRAK4 Signaling Pathway

IRAK4 is a key mediator in the MyD88-dependent signaling pathway. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4.[2] Activated IRAK4 then phosphorylates and activates IRAK1, initiating a cascade that leads to the activation of downstream transcription factors such as NF-κB and AP-1, and subsequent production of pro-inflammatory cytokines.[2][4]

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 P Probe This compound Probe->IRAK4 Inhibition TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Cytokines Pro-inflammatory Cytokines DNA DNA NFkB_nuc->DNA Transcription DNA->Cytokines

Figure 1: Simplified IRAK4 Signaling Pathway.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound as an IRAK4 inhibitor.

Table 1: In Vitro Kinase Inhibition

CompoundTargetAssay TypeIC50 (nM)[5][6][7]
This compoundIRAK4Biochemical Kinase Assay15
PF-06650833 (Reference Inhibitor)IRAK4Biochemical Kinase Assay0.52
BAY 1834845 (Reference Inhibitor)IRAK4Biochemical Kinase Assay3.55

Table 2: Cellular Activity

CompoundCell LineAssay TypeEndpoint MeasuredIC50 (nM)[5][6]
This compoundTHP-1LPS-induced Cytokine ProductionTNF-α secretion150
PF-06650833 (Reference Inhibitor)THP-1LPS-induced Cytokine ProductionTNF-α secretion2.4
This compoundHEK293-TLR4In-Cell Western (p-IRAK1)IRAK1 Phosphorylation85

Table 3: Target Engagement

CompoundCell LineAssay TypeΔTm (°C)
This compoundTHP-1Cellular Thermal Shift Assay (CETSA)+4.5

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from general methods for quinazolinone synthesis.[8][9]

Synthesis_Workflow Anthranilic_acid Anthranilic Acid Intermediate1 2-Thio-3-ethyl-2,3-dihydroquinazolin-4(1H)-one Anthranilic_acid->Intermediate1 Step 1 Step1_reagents Ethyl isothiocyanate Ethanol, Reflux Final_product This compound Intermediate1->Final_product Step 2 Step2_reagents Hydrazine hydrate Ethanol, Reflux

Figure 2: Synthetic Workflow.

Protocol:

  • Step 1: To a solution of anthranilic acid in ethanol, add ethyl isothiocyanate. Reflux the mixture for 4-6 hours. Cool the reaction mixture to room temperature and collect the precipitated solid by filtration. Wash with cold ethanol to yield 2-thio-3-ethyl-2,3-dihydroquinazolin-4(1H)-one.

  • Step 2: Suspend the product from Step 1 in ethanol and add hydrazine hydrate. Reflux the mixture for 8-12 hours. After cooling, the product, this compound, is collected by filtration, washed with ethanol, and dried.

IRAK4 Biochemical Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of the compound against purified IRAK4 enzyme.[10]

Materials:

  • Recombinant human IRAK4 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • This compound (dissolved in DMSO)

  • 384-well plates

Protocol:

  • Prepare serial dilutions of this compound in DMSO.

  • Add 5 µL of IRAK4 enzyme solution (e.g., 2.5 ng/µL in kinase buffer) to each well of a 384-well plate.

  • Add 50 nL of the compound dilutions or DMSO (vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP (e.g., 20 µM) and MBP (e.g., 0.2 µg/µL) in kinase buffer.

  • Incubate for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of the compound to IRAK4 in a cellular context by measuring changes in the thermal stability of the protein.[11][12]

CETSA_Workflow Start Cell Culture (THP-1) Treatment Treat with Probe or Vehicle Start->Treatment Heat_Challenge Heat Challenge (Temperature Gradient) Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Centrifugation to separate soluble fraction Lysis->Centrifugation Protein_Quant Protein Quantification of Supernatant Centrifugation->Protein_Quant Western_Blot Western Blot for IRAK4 Protein_Quant->Western_Blot Analysis Data Analysis (Melt Curve) Western_Blot->Analysis

Figure 3: CETSA Experimental Workflow.

Protocol:

  • Culture THP-1 cells to a density of approximately 1-2 x 10⁶ cells/mL.

  • Treat cells with this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble IRAK4 in each sample by Western blotting using an anti-IRAK4 antibody.

  • Quantify band intensities and plot the percentage of soluble IRAK4 against temperature to generate melt curves. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

In-Cell Western (ICW) for IRAK1 Phosphorylation

This assay measures the inhibition of IRAK4 activity in cells by quantifying the phosphorylation of its direct substrate, IRAK1.[13][14]

Materials:

  • THP-1 cells

  • 96-well plates

  • Lipopolysaccharide (LPS)

  • This compound

  • Fixing and permeabilization buffers

  • Primary antibodies: anti-phospho-IRAK1 and a normalization antibody (e.g., anti-GAPDH)

  • Fluorescently-labeled secondary antibodies (e.g., IRDye® 680RD and 800CW)

  • Fluorescent imaging system (e.g., LI-COR Odyssey)

Protocol:

  • Seed THP-1 cells in a 96-well plate and allow them to adhere.

  • Pre-treat cells with serial dilutions of this compound or DMSO for 1 hour.

  • Stimulate cells with LPS (e.g., 100 ng/mL) for 30 minutes to induce IRAK4-dependent IRAK1 phosphorylation.

  • Fix, permeabilize, and block the cells.

  • Incubate with a cocktail of primary antibodies (anti-p-IRAK1 and anti-GAPDH).

  • Wash and incubate with a cocktail of corresponding fluorescently-labeled secondary antibodies.

  • Scan the plate using a fluorescent imaging system.

  • Normalize the p-IRAK1 signal to the GAPDH signal and calculate IC50 values from the dose-response curve.

Conclusion

The provided application notes and protocols outline a comprehensive strategy for evaluating this compound as a potential chemical probe for IRAK4. By employing a combination of biochemical and cellular assays, researchers can thoroughly characterize the inhibitory activity, cellular efficacy, and target engagement of this compound. These methodologies are fundamental in the field of drug discovery and chemical biology for the validation of novel chemical probes and the elucidation of biological pathways.

References

Application Notes and Protocols: Quinazolinone Derivatives as Potent VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of quinazolinone derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several cancers, making it a prime target for therapeutic intervention.[1] Quinazoline-based compounds have emerged as a promising class of inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain.[2][3][4]

These notes detail the biological evaluation of these derivatives, including their inhibitory potency against VEGFR-2 and various cancer cell lines. Furthermore, detailed protocols for key experimental assays are provided to guide researchers in the screening and characterization of novel quinazolinone-based VEGFR-2 inhibitors.

Data Presentation: In Vitro Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various quinazolinone derivatives against VEGFR-2 and selected human cancer cell lines. These compounds demonstrate a range of potencies, providing valuable structure-activity relationship (SAR) insights for further drug development.

Table 1: VEGFR-2 Inhibitory Activity of Quinazolinone Derivatives

Compound IDDescriptionVEGFR-2 IC50 (µM)Reference CompoundReference IC50 (µM)Citation
Compound 5 Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate0.192Docetaxel0.0893[5]
Compound VII Quinazoline-based derivative4.6--[6]
Compound VIII Simplified quinazoline derivative0.060--[6]
Compound 18d 3-phenylquinazolinone derivative0.340Sorafenib0.588[7]
Compound 5p Quinazoline-2-thiol derivative0.117Sorafenib0.069[8]
Compound 5h Quinazoline-2-thiol derivative0.215Sorafenib0.069[8]
Compound 5d Quinazoline-2-thiol derivative0.274Sorafenib0.069[8]
Compound SQ2 N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1- dicarboxamide0.014Cabozantinib0.0045[9]
Compound 13 3-ethyl-2-thioxo-2,3-dihydrobenzo[g]quinazolineComparable to SorafenibSorafenib-[10]
Compound 15 3-methyl-2-thioxo-2,3-dihydrobenzo[g]quinazolineComparable to SorafenibSorafenib-[10]

Table 2: Cytotoxic Activity of Quinazolinone Derivatives against Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Compound 18d HepG-2 (Liver)3.74Doxorubicin8.28[7]
MCF-7 (Breast)5.00Doxorubicin9.63[7]
HCT-116 (Colon)6.77Doxorubicin7.67[7]
Compound 5d HCT-116 (Colon)6.09--[8]
HePG2 (Liver)2.39--[8]
HeLa (Cervical)8.94--[8]
MCF-7 (Breast)4.81--[8]
Compound 5h HCT-116 (Colon)5.89--[8]
HePG2 (Liver)6.74--[8]
Compound 5p HCT-116 (Colon)8.32--[8]
HePG2 (Liver)9.72--[8]
MCF-7 (Breast)7.99--[8]
Compound SQ2 HT-29 (Colon)3.38Cabozantinib9.10[9]
COLO-205 (Colon)10.55Cabozantinib10.66[9]
Compound 13 MCF-7 (Breast)8.8-10.9Doxorubicin-[10]
HepG2 (Liver)26.0-40.4Doxorubicin-[10]
Compound 14 MCF-7 (Breast)8.8-10.9Doxorubicin-[10]
HepG2 (Liver)26.0-40.4Doxorubicin-[10]
Compound 15 MCF-7 (Breast)8.8-10.9Doxorubicin-[10]
HepG2 (Liver)26.0-40.4Doxorubicin-[10]

Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 (Dimerization & Autophosphorylation) VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 RAF Raf PLCg->RAF Permeability Permeability PLCg->Permeability AKT Akt PI3K->AKT MEK MEK RAF->MEK Survival Survival AKT->Survival ERK ERK (MAPK) MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Migration Migration Gene_Expression->Migration Quinazolinone Quinazolinone Derivatives Quinazolinone->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition by quinazolinone derivatives.

Experimental Workflow

Experimental_Workflow cluster_design Compound Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Analysis & Optimization Design Design & Synthesis of Quinazolinone Derivatives Characterization Structural Characterization (NMR, Mass Spec) Design->Characterization Kinase_Assay VEGFR-2 Kinase Assay (Determine IC50) Characterization->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., HUVEC, Cancer Lines) Kinase_Assay->Cell_Assay Apoptosis_Assay Apoptosis & Cell Cycle Analysis Cell_Assay->Apoptosis_Assay Xenograft Tumor Xenograft Model (e.g., Subcutaneous) Apoptosis_Assay->Xenograft Efficacy Evaluate Anti-tumor Efficacy & Angiogenesis Inhibition Xenograft->Efficacy SAR Structure-Activity Relationship (SAR) Efficacy->SAR Docking Molecular Docking Studies SAR->Docking Lead_Opt Lead Optimization Docking->Lead_Opt Lead_Opt->Design SAR_Logic cluster_substitutions Key Substitution Points cluster_activity Impact on Activity Core Quinazolinone Core R1 Position 2 (e.g., Thioether Linkage) Core->R1 R2 Position 3 (e.g., Aryl Group) Core->R2 R3 Position 6 (e.g., Methyl, Nitro) Core->R3 Activity Potent VEGFR-2 Inhibition (Low IC50) R1->Activity Modulates Potency R2->Activity Crucial for Hinge Binding Selectivity Selectivity vs. Other Kinases (e.g., EGFR) R2->Selectivity Influences Selectivity R3->Activity Fine-tunes Activity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-2-hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

Potential Cause Recommended Solution
Incomplete reaction - Reaction Time: Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed. Some syntheses of similar hydrazinoquinazolinones require refluxing for several hours (e.g., 2-6 hours)[1][2].- Temperature: Verify that the reaction is maintained at the optimal temperature (typically reflux in a suitable solvent like ethanol).
Suboptimal Reagents - Hydrazine Hydrate: Use an excess of hydrazine hydrate to drive the reaction to completion[2]. Ensure the hydrazine hydrate is fresh and has not been exposed to air for extended periods, as it can degrade.- Starting Material Purity: The purity of the 2-substituted-3-ethylquinazolin-4(3H)-one (e.g., 2-chloro, 2-ethoxy, or 2-thioxo derivative) is crucial. Purify the starting material if necessary.
Side Reactions - Formation of byproducts: Depending on the precursor, side reactions can occur. For instance, with a 2-chloro precursor, hydrolysis to the quinazolinedione may compete with hydrazinolysis. Using an anhydrous solvent can mitigate this.- Further reactions of the product: The hydrazino group is reactive and can undergo further reactions. Control of reaction time and temperature is important to minimize these.
Product Loss During Workup - Precipitation: Ensure the product has fully precipitated before filtration. Cooling the reaction mixture in an ice bath can improve precipitation.- Washing: Use a minimal amount of cold solvent for washing the filtered product to avoid significant loss.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Unreacted Starting Material - See "Incomplete reaction" under Issue 1 . Recrystallization of the final product from a suitable solvent (e.g., ethanol) is often effective for removing unreacted starting materials[1][3].
Formation of Side Products - Purification: Column chromatography can be employed for purification if recrystallization is insufficient[2].- Reaction Conditions: Adjusting the reaction conditions (e.g., lowering the temperature, changing the solvent) may minimize the formation of specific side products.
Hydrolysis of Precursor - If using a moisture-sensitive precursor like a 2-chloro-3-ethylquinazolin-4(3H)-one, ensure the reaction is carried out under anhydrous conditions using dry solvents.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and effective method involves a two-step process. The first step is the synthesis of a 2-substituted-3-ethylquinazolin-4(3H)-one, often starting from N-ethylanthranilic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product. A common precursor is 2-thioxo-3-ethylquinazolin-4(3H)-one or 2-chloro-3-ethylquinazolin-4(3H)-one.

Q2: What is a reasonable expected yield for this synthesis?

Yields for the synthesis of analogous 2-hydrazinoquinazolin-4(3H)-ones can vary significantly based on the specific substituents and reaction conditions. Reported yields for similar compounds range from 30% to over 70%[1][4][5]. With optimization, a yield in the higher end of this range should be achievable.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are the best solvents for the reaction and recrystallization?

Ethanol is a commonly used solvent for the reaction of 2-substituted quinazolinones with hydrazine hydrate as it allows for reflux temperatures and is a good solvent for the reactants[1][2]. Ethanol is also frequently used for the recrystallization of the final product[1][3].

Q5: Are there any safety precautions I should be aware of?

Hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions should be conducted with care, especially when heating.

Experimental Protocols

General Protocol for the Synthesis of this compound from 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • In a round-bottom flask equipped with a reflux condenser, suspend 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (1 equivalent) in ethanol.

  • To this suspension, add an excess of hydrazine hydrate (e.g., 3-5 equivalents).

  • Heat the reaction mixture to reflux and maintain it for 2-6 hours. Monitor the reaction progress using TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. To maximize precipitation, cool the flask in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any residual impurities.

  • Dry the product, for example, in a vacuum oven.

  • If necessary, recrystallize the product from ethanol to achieve higher purity.

Visualizations

Synthesis_Pathway A N-Ethylanthranilic Acid B Intermediate (e.g., 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one) A->B Reaction with thiocyanate or similar reagent C This compound B->C Reaction with Hydrazine Hydrate in Ethanol (Reflux) Troubleshooting_Workflow Start Low Yield Observed Check_Reaction_Time Is the reaction going to completion? (Monitor by TLC) Start->Check_Reaction_Time Increase_Time_Temp Increase reaction time or temperature. Check_Reaction_Time->Increase_Time_Temp No Check_Reagents Are the reagents of good quality and used in appropriate amounts? Check_Reaction_Time->Check_Reagents Yes Increase_Time_Temp->Check_Reagents Purify_SM_Excess_Hydrazine Purify starting material. Use fresh, excess hydrazine hydrate. Check_Reagents->Purify_SM_Excess_Hydrazine No Check_Workup Is product being lost during workup? Check_Reagents->Check_Workup Yes Purify_SM_Excess_Hydrazine->Check_Workup Optimize_Workup Optimize precipitation and washing steps. Check_Workup->Optimize_Workup Yes End Improved Yield Check_Workup->End No Optimize_Workup->End Logical_Relationships Yield Product Yield Reaction_Time Reaction Time Reaction_Time->Yield Temperature Temperature Temperature->Yield Purity_SM Purity of Starting Material Purity_SM->Yield Hydrazine_Quality Quality and Molar Ratio of Hydrazine Hydrate Hydrazine_Quality->Yield Solvent Solvent Choice Solvent->Yield Workup Workup Procedure Workup->Yield

References

Purification of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one

This guide provides troubleshooting advice and detailed protocols for the purification of this compound from crude reaction mixtures.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Issue 1: The crude product has significant baseline impurities visible on a Thin Layer Chromatography (TLC) plate.

  • Question: My initial crude product shows a lot of material that doesn't move from the baseline on the TLC plate. How can I remove these highly polar impurities?

  • Answer: This often indicates the presence of unreacted starting materials or highly polar by-products. An initial wash or recrystallization is typically effective.

    • Solution 1: Washing: Before attempting more complex purification, wash the crude solid. Collect the crude product by filtration after precipitating it from the reaction mixture (e.g., by pouring it into ice water)[1][2]. Wash the solid sequentially with water and then a cold, non-polar organic solvent like n-hexane to remove residual starting materials and non-polar by-products[3].

    • Solution 2: Recrystallization: Recrystallization is an excellent first-line technique for removing both baseline and some less polar impurities.[4][5] An ideal solvent will dissolve the product well when hot but poorly when cold.

Issue 2: The compound fails to crystallize during recrystallization.

  • Question: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?

  • Answer: This issue can arise from using too much solvent or an inappropriate solvent system.[4]

    • Solution 1: Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Solution 2: Solvent Selection: The ideal solvent should dissolve the quinazolinone derivative completely at its boiling point but only sparingly at room temperature.[4] Test small batches with common solvents like ethanol, methanol, or ethyl acetate to find the best option.[4]

    • Solution 3: Use a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent method is a good alternative.[4] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Issue 3: Column chromatography results in poor separation of the product from impurities.

  • Question: The bands for my product and an impurity are overlapping during column chromatography. How can I improve the separation?

  • Answer: Poor separation is typically caused by an incorrect solvent system (eluent), overloading the column with the crude product, or improper column packing.[4]

    • Solution 1: Optimize the Eluent: Use TLC to find the best solvent system. The ideal system will give your product an Rf value of approximately 0.3-0.4. If the Rf is too high, decrease the polarity of the eluent (e.g., increase the hexane-to-ethyl acetate ratio). If it's too low, increase the polarity.[4]

    • Solution 2: Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.

    • Solution 3: Use a Gradient Elution: Start with a less polar eluent to allow the less polar impurities to elute first. Then, gradually increase the polarity of the eluent to elute your target compound, leaving the more polar impurities on the column. For quinazolinone derivatives, a gradient of hexane/ethyl acetate is common.[4]

Issue 4: The final product is still colored, even after purification.

  • Question: My final product has a persistent yellow or brown tint. How can I decolorize it?

  • Answer: Colored impurities may co-crystallize with the product.

    • Solution: During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your product, leading to a lower yield.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in the synthesis of this compound?

    • A1: Impurities often stem from unreacted starting materials (e.g., substituted anthranilic acid), intermediates from incomplete cyclization, or by-products from side reactions.[5] Techniques like TLC, HPLC, NMR, and Mass Spectrometry are essential for identifying them.[4]

  • Q2: What is the most effective method to purify quinazolinone derivatives?

    • A2: The choice of method depends on the scale and desired purity.[4] For initial bulk purification, recrystallization is simple and cost-effective.[1][4] Column chromatography provides better separation for mixtures with different polarities.[4] For achieving very high purity (>99%), preparative HPLC, often with a C18 reverse-phase column, is the preferred method.[4]

  • Q3: My purified product still shows minor impurities. What should I do?

    • A3: If impurities persist, a second purification step using a different technique is recommended.[4] For example, if you first used recrystallization, following up with column chromatography can significantly enhance purity.[4]

Experimental Protocols

Protocol 1: Recrystallization

This technique purifies solid compounds based on differences in solubility.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a potential solvent (e.g., ethanol) dropwise. An ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.[4]

Protocol 2: Flash Column Chromatography

This method separates compounds based on their differential adsorption to a stationary phase.[4]

  • Stationary Phase: Use silica gel (e.g., 230-400 mesh) as the stationary phase.[4]

  • Eluent Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a common starting point for quinazolinone derivatives.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to settle into a uniform bed. Add a thin layer of sand on top to prevent disruption.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (e.g., with an air pump) to push the solvent through. Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation

The following table summarizes key parameters for the recommended purification techniques.

Parameter Recrystallization Flash Column Chromatography Preparative HPLC
Primary Use Bulk purification, removal of major impuritiesSeparation of compounds with different polaritiesHigh-purity separation, isolation of minor products
Typical Solvents/Phases Ethanol, Methanol, Ethyl Acetate, or mixtures with water[2][4]Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate gradient[4]Stationary Phase: C18 Reverse-PhaseMobile Phase: Water/Acetonitrile or Water/Methanol gradient[4]
Expected Purity 95-99%98-99.5%>99.5%
Throughput HighMediumLow

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

G crude Crude Reaction Mixture filter Filter and Wash (Water, Cold Hexane) crude->filter tlc1 TLC Analysis filter->tlc1 recrystallize Recrystallization tlc1->recrystallize Impurities Present tlc2 TLC Analysis recrystallize->tlc2 column Column Chromatography tlc2->column Minor Impurities Remain pure Pure Product tlc2->pure Product is Pure tlc3 TLC Analysis column->tlc3 tlc3->pure Product is Pure hplc Preparative HPLC (If highest purity needed) tlc3->hplc Impurities Persist hplc->pure

Caption: A decision workflow for the purification of this compound.

References

Overcoming solubility issues of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-ethyl-2-hydrazinoquinazolin-4(3H)-one in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor solubility in aqueous buffers?

A1: The limited aqueous solubility of this compound is primarily attributed to its molecular structure. The quinazolinone core is a relatively rigid and hydrophobic heterocyclic system. This, combined with the ethyl and hydrazino groups, contributes to a high crystal lattice energy and low polarity, making it challenging for polar water molecules to effectively solvate the compound.[1] Many quinazolinone derivatives are classified under the Biopharmaceutics Classification System (BCS) as Class II drugs, which are characterized by low solubility and high permeability.[1]

Q2: What is the recommended first step when encountering solubility issues with this compound for in vitro assays?

A2: The initial and most crucial step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used and effective choice for this purpose.[1] For compounds that are particularly difficult to dissolve, gentle warming (e.g., 37-50°C) and sonication can be employed to facilitate dissolution in the organic solvent.[1][2] When preparing the final working solution, the DMSO stock should be diluted incrementally into the aqueous buffer while vortexing to minimize precipitation.[1]

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What are my options?

A3: This phenomenon, known as "precipitation upon dilution," is a common challenge.[1] Several strategies can be employed to overcome this:

  • Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in the assay to a level below its solubility limit in the final buffer composition.[1]

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to the aqueous buffer can significantly enhance solubility.[1][2]

  • Utilize Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.[1][2]

  • Employ Cyclodextrins: Cyclodextrins can form inclusion complexes with the compound, effectively increasing its solubility in aqueous solutions.[2][3]

Troubleshooting Guide

Issue 1: The compound does not fully dissolve in 100% DMSO to create a stock solution.

  • Possible Cause: Insufficient solvent volume or the use of low-quality, hydrated DMSO.

  • Solution:

    • Increase the volume of fresh, anhydrous DMSO.

    • Apply gentle warming (not exceeding 60°C to prevent degradation) and use a sonicator to aid dissolution.[1]

Issue 2: The DMSO stock solution appears clear, but precipitation occurs immediately upon dilution into the aqueous buffer.

  • Possible Cause: The final concentration in the aqueous buffer exceeds the thermodynamic solubility of the compound.

  • Solution:

    • pH Modification: The solubility of this compound may be pH-dependent. Systematically evaluate a range of pH values for your buffer to identify a pH where solubility is maximized without compromising compound stability or assay performance.

    • Co-solvent Addition: Introduce a co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) into your aqueous buffer.[1][2] Start with a low concentration (e.g., 1% v/v) and incrementally increase it, while monitoring for any adverse effects on your experimental system.

    • Surfactant Use: Incorporate a non-ionic surfactant like Tween® 80 or Pluronic® F-68 into the buffer at a concentration above its critical micelle concentration (CMC).[1]

    • Cyclodextrin Complexation: Pre-incubate the compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the final buffer.[2]

Data Presentation

Table 1: Effect of Co-solvents on the Apparent Solubility of this compound in Phosphate-Buffered Saline (PBS, pH 7.4)

Co-solventConcentration (% v/v)Apparent Solubility (µg/mL)Fold Increase
None0< 1-
DMSO155
Ethanol51212
PEG 40052525

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Table 2: Influence of pH and Additives on the Apparent Solubility of this compound

Buffer SystempHAdditive (Concentration)Apparent Solubility (µg/mL)Fold Increase
Acetate Buffer5.0None22
Phosphate Buffer7.4None< 1-
Phosphate Buffer7.40.1% Tween® 803030
Phosphate Buffer7.42% HP-β-CD5050
Glycine-HCl Buffer9.0None88

Note: The data presented are illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions

  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of high-purity, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • If necessary, gently warm the solution (37-50°C) and sonicate until the compound is completely dissolved.[1]

  • For the preparation of working solutions, perform serial dilutions of the stock solution into the final aqueous buffer.

  • Add the stock solution dropwise to the vigorously vortexing buffer to ensure rapid dispersion and minimize precipitation.[1]

Protocol 2: Solubility Enhancement using Co-solvents

  • Prepare a series of aqueous buffers containing different concentrations of a co-solvent (e.g., 1%, 2%, 5%, 10% v/v of ethanol or PEG 400).

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Add an excess amount of the compound from the stock solution to each of the co-solvent-containing buffers.

  • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples at high speed to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: Solubility Enhancement using Cyclodextrins

  • Prepare a series of aqueous solutions containing varying concentrations of hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibrate the mixtures by shaking at a constant temperature for 48-72 hours.

  • Filter the samples through a 0.22 µm filter to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate by a validated analytical method.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_strategy Solubilization Strategy cluster_methods Methods cluster_evaluation Evaluation cluster_outcome Outcome start Poor solubility of This compound in aqueous buffer strategy Select Solubilization Method start->strategy ph pH Adjustment strategy->ph pH-sensitive? cosolvent Co-solvent Addition strategy->cosolvent Assay tolerant? surfactant Surfactant Addition strategy->surfactant Micelle formation? cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Inclusion complex? evaluation Evaluate Solubility & Assay Compatibility ph->evaluation cosolvent->evaluation surfactant->evaluation cyclodextrin->evaluation success Successful Solubilization Proceed with Experiment evaluation->success Yes fail Inadequate Solubility Re-evaluate Strategy evaluation->fail No fail->strategy

Caption: Troubleshooting workflow for addressing solubility issues.

cyclodextrin_mechanism cluster_components Components cluster_process Complexation Process drug Poorly Soluble Drug (Hydrophobic) complex Inclusion Complex (Enhanced Solubility) drug->complex Encapsulation cd Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cd->complex Forms host-guest complex

References

Stability of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one in DMSO stock solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one in DMSO stock solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in DMSO stock solutions?

  • Short-term storage: For use within a few days, store the solution at 4°C.[1]

  • Long-term storage: For extended periods, it is advisable to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles and store at -20°C or -80°C.[1][2] Studies on some quinazolinone derivatives suggest storage at -80°C for up to 6 months and at -20°C for up to 1 month.[2]

  • Protection from light: Store solutions protected from light, as some quinazoline derivatives have shown sensitivity to light.[3]

  • Use of anhydrous DMSO: To prevent precipitation issues, it is recommended to use high-purity, anhydrous DMSO.[1]

Q2: How long can I expect my this compound stock solution in DMSO to be stable?

The stability of a compound in DMSO is highly dependent on its specific chemical structure, the purity of the DMSO, and the storage conditions (e.g., temperature, exposure to light).[1] Studies on other quinazoline derivatives have shown stability in DMSO ranging from several hours to months. For instance, some derivatives were found to be stable for 216 to 552 hours when stored at room temperature.[3] Therefore, it is crucial to experimentally determine the stability of this compound under your specific laboratory conditions.

Q3: What are the visible signs of degradation of this compound in a DMSO stock solution?

Visible indicators of degradation may include:

  • A change in the color of the solution.

  • The formation of a precipitate. However, precipitation can also be due to solubility issues, not necessarily degradation.[1]

It is important to note that degradation can occur without any visible changes, making analytical monitoring essential for confirming stability.[1]

Q4: How can I assess the stability of my this compound solution in DMSO?

The stability of your solution should be determined experimentally. A common and reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This involves analyzing the initial solution to establish a baseline and then periodically analyzing aliquots of the solution stored under your intended conditions. A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.[1] UV-Vis spectroscopy can also be a useful technique to monitor changes in the absorption spectrum over time, which may suggest instability.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of the compound from the DMSO solution. The concentration of the compound may exceed its solubility in DMSO at the storage temperature. The solution may have absorbed water, which can decrease the solubility of some compounds. The solution was frozen and did not fully redissolve upon thawing.[1]Gently warm the solution and use a vortex or sonicator to redissolve the compound. Prepare a new solution at a lower concentration. Store the DMSO stock solution in a desiccator to minimize water absorption.[1]
Inconsistent or unexpected experimental results. Degradation of this compound in the DMSO stock solution. Inaccurate concentration of the stock solution due to precipitation or degradation. Multiple freeze-thaw cycles affecting the compound's stability.[1]Assess the stability of your stock solution using an analytical method such as HPLC or LC-MS. Prepare fresh stock solutions more frequently. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
Change in color or appearance of the DMSO solution. Chemical degradation of the compound, leading to the formation of colored byproducts. The compound may be reacting with impurities in the DMSO.Discard the solution and prepare a fresh stock using high-purity, anhydrous DMSO. If possible, investigate the degradation products using techniques like LC-MS to understand the degradation pathway.[1]

Stability of Quinazolinone Derivatives in DMSO

While specific quantitative data for this compound is not available, the following table summarizes stability data for other quinazolinone derivatives in DMSO to provide a general reference.

Quinazolinone Derivative Concentration Storage Conditions Stability Duration Analytical Method
BG118910⁻³ MKept in dark at 22°CUp to 552 hours (23 days)UV-Vis Spectroscopy
BG119010⁻³ MKept in dark at 22°CUp to 216 hours (9 days)UV-Vis Spectroscopy
Unspecified DerivativesNot specified0.2% DMSO mediumUp to 96 hoursHPLC
BG118810⁻³ MNot specifiedConsidered unstable; modifications observed immediately after preparationUV-Vis Spectroscopy

Experimental Protocol: Stability Assessment by HPLC

This protocol outlines a method to determine the stability of a this compound stock solution in DMSO.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.

  • Dissolve it in a known volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.[1]

2. Initial Analysis (Time = 0):

  • Immediately after preparation, dilute a small aliquot of the stock solution with an appropriate mobile phase to a concentration suitable for HPLC analysis.

  • Inject the diluted sample into the HPLC system.

  • Record the chromatogram and determine the peak area and retention time of the this compound peak. This will serve as the baseline (100% initial concentration).[1]

3. Storage:

  • Aliquot the remaining stock solution into several small, tightly sealed vials to minimize headspace and prevent repeated freeze-thaw cycles.[1]

  • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C, protected from light).[1]

4. Time-Point Analysis:

  • At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), remove one vial from storage.

  • Allow the solution to come to room temperature.

  • Prepare and analyze a diluted sample by HPLC as described in step 2.

  • Record the peak area of this compound.[1]

5. Data Analysis:

  • Calculate the percentage of the remaining this compound at each time point relative to the initial peak area.

  • Plot the percentage of the remaining compound against time to generate a stability profile.

  • Monitor the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products.[1]

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution in DMSO initial_analysis Initial HPLC Analysis (Time = 0) prep_stock->initial_analysis Immediate storage Aliquot and Store Samples initial_analysis->storage Store remaining solution timepoint_analysis HPLC Analysis at Time Points storage->timepoint_analysis At predefined intervals data_analysis Calculate Remaining Compound (%) timepoint_analysis->data_analysis degradation_products Monitor for Degradation Products timepoint_analysis->degradation_products stability_profile Generate Stability Profile data_analysis->stability_profile

Caption: Experimental workflow for assessing compound stability in DMSO.

degradation_pathway cluster_degradation Potential Degradation parent This compound hydrolysis Hydrolysis of Hydrazino Group parent->hydrolysis e.g., trace water in DMSO oxidation Oxidation of Hydrazino Group parent->oxidation e.g., air exposure ring_opening Quinazolinone Ring Opening parent->ring_opening e.g., pH changes degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products ring_opening->degradation_products

Caption: Potential degradation pathways for a quinazolinone derivative.

References

Optimizing reaction conditions for quinazolinone synthesis (temperature, solvent).

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of quinazolinones. Our aim is to help you overcome common experimental challenges by providing direct, actionable advice on optimizing reaction conditions, particularly temperature and solvent selection.

Frequently Asked questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of quinazolinone derivatives.

Issue 1: Low or No Product Yield

Q1: I am observing a very low yield or no desired quinazolinone product. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield is a common problem in quinazolinone synthesis and can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Some classical methods require high temperatures (above 120°C), while modern catalytic approaches may proceed under milder conditions.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and confirm the consumption of starting materials.[1]

  • Improper Solvent Selection: The choice of solvent significantly impacts the solubility of reactants and the overall reaction pathway.[2] Solvents such as DMSO, DMF, ethanol, and toluene are frequently used in quinazolinone synthesis.[1][2] If you are experiencing poor yields, experimenting with a different solvent system may be beneficial.[2]

  • Catalyst Deactivation: In metal-catalyzed reactions, particularly those using palladium or copper, catalyst deactivation can be an issue.[2] This may be caused by impurities in the starting materials or byproducts formed during the reaction. Ensure your glassware is meticulously clean and consider increasing the catalyst loading if deactivation is suspected.[2]

  • Steric and Electronic Effects: The nature of the substituents on your starting materials can significantly influence the reaction outcome.[2] Electron-withdrawing groups can decrease the nucleophilicity of an amine, potentially requiring harsher reaction conditions.[2] Conversely, bulky substituents can introduce steric hindrance, slowing the reaction down.[2]

Issue 2: Formation of Side Products and Purification Challenges

Q2: My reaction is generating significant side products, making the purification of my target quinazolinone difficult. What are common side products and how can I minimize their formation?

A2: The formation of side products is a frequent challenge in quinazolinone synthesis, with the nature of these byproducts being highly dependent on the synthetic route and reaction conditions.[2]

  • Common Side Products:

    • Unreacted Starting Materials: This points to an incomplete reaction.

    • Acyclic Intermediates: Incomplete cyclization of intermediates, such as N-acylanthranilamide, is a common issue.[2]

    • Over-alkylation or Over-arylation Products: If the reaction conditions are too harsh, multiple substitutions can occur on the quinazolinone ring or its substituents.[2]

    • Products from Self-condensation: Starting materials may react with themselves under certain conditions.[2]

    • Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of intermediates or the final product.

  • Troubleshooting & Optimization:

    • Optimize Reaction Temperature and Time: Carefully monitor the reaction to avoid the formation of degradation products that can result from prolonged heating or excessively high temperatures.

    • Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are dry to prevent hydrolysis.

    • Control Stoichiometry: Precise control over the stoichiometry of reactants can minimize side reactions.

    • Purification Strategy: If side products are unavoidable, a robust purification strategy, such as column chromatography on silica gel or recrystallization from a suitable solvent like ethanol, is necessary.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize the impact of different catalysts, bases, solvents, and temperatures on the yield of quinazolinone synthesis, based on reported experimental data.

Table 1: Optimization of Catalytic Conditions for CuAAC/Ring Cleavage Reaction

This table summarizes the optimization of conditions for the synthesis of a phenolic quinazolin-4(3H)-one via a CuAAC/Ring Cleavage reaction.

EntryCatalyst (10 mol%)Base (0.11 mmol)Solvent (2 mL)Yield (%)
1CuIEt₃NMeCN81
2CuIDBUMeCN85
3CuIDBUTHF72
4CuIDBUToluene65
5CuI DBU DMSO 92
6Cu₂ODBUDMSO78
7Cu(OAc)₂DBUDMSO65

Reaction conditions: 2-aminobenzamide (0.10 mmol), sulfonyl azide (0.11 mmol), terminal alkyne (0.11 mmol), catalyst, and base in the solvent were stirred at room temperature for 12 h. Isolated yields are reported. The data indicates that CuI as the catalyst, DBU as the base, and DMSO as the solvent provide the optimal conditions for this specific transformation.[3][4]

Table 2: Microwave-Assisted Synthesis of Quinazolinones - Temperature Optimization

This table illustrates the effect of temperature and reaction time on the yield of a quinazolinone derivative synthesized via microwave irradiation under solvent-free conditions.

EntryTemperature (°C)Time (h)Yield (%)
11130171
12130 2 90
9120264
10120362

Reaction conditions: 2-aminobenzamide (0.5 mmol), benzyl alcohol (5.0 equiv.), CuI (20 mol%), Cs₂CO₃ (1.5 equiv.), under O₂ atmosphere. The results suggest that microwave radiation at 130 °C for 2 hours significantly increases the reactivity and yield of this reaction.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes

This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[3]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate

This protocol is based on the microwave-assisted synthesis from anthranilic acid.[3][6]

  • Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

    • Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[3]

    • Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[3][6]

    • Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane. The benzoxazinone is sensitive to water and should be used immediately in the next step.[3]

  • Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone

    • Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with an ammonia source (e.g., ammonium acetate) on a solid support.[6][7]

    • Reaction Conditions: The mixture is subjected to microwave irradiation. Optimization of time, power, and the amount of solid support is crucial for high yield and purity.[6]

    • Work-up and Purification: The solvent is removed in vacuum, and the residue is extracted with a suitable solvent like methanol. The product can then be purified by recrystallization.[8]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in quinazolinone synthesis.

experimental_workflow start Start: Define Target Quinazolinone reagents Select Starting Materials (e.g., 2-Aminobenzamide, Aldehyde/Acid/etc.) start->reagents conditions Choose Initial Reaction Conditions (Solvent, Temperature, Catalyst) reagents->conditions reaction Perform Synthesis Reaction conditions->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up and Crude Product Isolation monitoring->workup Reaction Complete purification Purify Product (Recrystallization, Chromatography) workup->purification characterization Characterize Final Product (NMR, MS, etc.) purification->characterization end End: Pure Quinazolinone characterization->end

Caption: General experimental workflow for quinazolinone synthesis.

troubleshooting_guide start Problem: Low Yield or Side Product Formation check_temp Is the reaction temperature optimized? start->check_temp adjust_temp Adjust Temperature: Increase for slow reactions, decrease to reduce side products. check_temp->adjust_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent change_solvent Screen alternative solvents (e.g., DMSO, DMF, Toluene). check_solvent->change_solvent No check_reagents Are reagents pure and dry? check_solvent->check_reagents Yes change_solvent->check_reagents purify_reagents Purify/dry starting materials and solvents. check_reagents->purify_reagents No check_catalyst Is catalyst deactivation suspected? check_reagents->check_catalyst Yes purify_reagents->check_catalyst adjust_catalyst Increase catalyst loading or use a fresh batch. check_catalyst->adjust_catalyst Yes solution Problem Resolved check_catalyst->solution No adjust_catalyst->solution

Caption: Troubleshooting decision tree for quinazolinone synthesis.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in biological assays involving 3-ethyl-2-hydrazinoquinazolin-4(3H)-one. The information provided is based on the general properties of quinazolinone derivatives, and specific experimental optimization is recommended for this particular compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our cell viability assay results with this compound. What are the potential causes?

A1: Inconsistent results in cell-based assays with quinazolinone derivatives can stem from several factors:

  • Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in your culture medium can lead to variable effective concentrations. Additionally, the stability of the compound in aqueous buffer and culture media over the course of the experiment should be considered.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates, which can lead to non-specific effects and assay artifacts, causing inconsistent dose-response curves.

  • Cell Line Integrity: The passage number and overall health of your cell line can significantly impact reproducibility. High passage numbers can lead to phenotypic drift and altered sensitivity to compounds.

  • Assay Protocol Variability: Minor variations in cell seeding density, incubation times, and reagent addition can introduce significant variability.

Q2: How can we improve the solubility of this compound for our in vitro assays?

A2: It is standard practice to dissolve quinazolinone derivatives in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in your assay medium. To minimize precipitation, ensure the final concentration of DMSO in your assay is low (typically ≤ 0.5%) and consistent across all wells. It is also crucial to visually inspect for any signs of precipitation after dilution.

Q3: Are there known off-target effects for hydrazino-quinazolinone derivatives that could be interfering with our assay?

A3: While specific off-target effects for this compound are not well-documented in publicly available literature, the quinazolinone scaffold is known to interact with a variety of biological targets. For instance, different quinazolinone derivatives have been shown to inhibit kinases, such as EGFR, and other enzymes.[1] If you are working with a target-specific assay, it is advisable to perform counter-screens with related but inactive cell lines or proteins to identify potential off-target activities.

Troubleshooting Guide for Inconsistent Assay Results

This guide provides a structured approach to identifying and resolving common issues encountered during biological assays with this compound.

Table 1: Troubleshooting Common Issues
Observed Issue Potential Cause Recommended Solution
High well-to-well variability in replicate treatments. 1. Compound Precipitation: The compound is not fully soluble in the assay medium. 2. Inconsistent Cell Seeding: Uneven distribution of cells across the plate.1. Lower the final compound concentration. Prepare fresh dilutions for each experiment. Visually inspect for precipitates. 2. Ensure thorough mixing of cell suspension before and during plating. Use a calibrated multichannel pipette.
Poor or non-reproducible dose-response curve. 1. Compound Instability: The compound may be degrading over the incubation period. 2. Compound Aggregation: Formation of aggregates at higher concentrations.1. Perform a time-course experiment to assess compound stability. Reduce the incubation time if necessary. 2. Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to disrupt aggregates.
Unexpected cytotoxicity in control cells. 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) is toxic to the cells. 2. Contamination: Bacterial or fungal contamination of cell cultures or reagents.1. Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). Maintain a consistent DMSO concentration across all wells, including vehicle controls. 2. Regularly test for mycoplasma contamination. Use sterile techniques and fresh reagents.
Lack of expected biological activity. 1. Incorrect Compound Concentration: Errors in stock solution preparation or dilution. 2. Inactive Compound: The compound may have degraded during storage.1. Verify the concentration and purity of your stock solution using analytical methods (e.g., HPLC-MS). 2. Store the compound under the recommended conditions (e.g., -20°C, desiccated). Test a fresh batch of the compound if degradation is suspected.

Experimental Protocols

Below is a generalized protocol for a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method. This should be optimized for your specific cell line and experimental conditions.

MTT Cell Viability Assay Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizations

Hypothetical Signaling Pathway

Quinazolinone derivatives are known to target various signaling pathways, with the Epidermal Growth Factor Receptor (EGFR) pathway being a prominent example.[2][3][4] Inhibition of EGFR can disrupt downstream signaling cascades that control cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival EGF EGF (Ligand) EGF->EGFR Compound 3-ethyl-2-hydrazino- quinazolin-4(3H)-one Compound->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR signaling pathway.

Experimental Troubleshooting Workflow

When encountering inconsistent results, a systematic approach is crucial. The following workflow provides a logical sequence of steps to diagnose and resolve the issue.

Troubleshooting_Workflow start Inconsistent Results Observed check_compound Step 1: Verify Compound Integrity - Check solubility and stability - Test for aggregation start->check_compound check_cells Step 2: Assess Cell Culture - Verify cell line identity - Check passage number and health - Test for contamination check_compound->check_cells check_protocol Step 3: Review Assay Protocol - Ensure consistent seeding and timing - Calibrate pipettes - Check reagent quality check_cells->check_protocol optimize_assay Step 4: Optimize Assay Parameters - Adjust compound concentration range - Vary incubation time - Test different DMSO concentrations check_protocol->optimize_assay reproducible Results Reproducible? optimize_assay->reproducible reproducible->check_compound No end Proceed with Experiment reproducible->end Yes re_evaluate Re-evaluate Hypothesis/ Contact Technical Support reproducible->re_evaluate After multiple cycles

Caption: A systematic workflow for troubleshooting inconsistent assay results.

References

Technical Support Center: Enhancing the Bioavailability of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the enhancement of the bioavailability of quinazoline derivatives. Many compounds within this class exhibit poor aqueous solubility, a factor that can significantly limit their therapeutic efficacy. This resource offers practical solutions and detailed methodologies for common experimental challenges.

Frequently Asked questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during the experimental process with quinazoline derivatives.

Q1: My quinazoline derivative demonstrates poor dissolution and consequently low oral bioavailability. What formulation strategies can I employ to improve this?

A1: The poor oral bioavailability of many quinazoline derivatives is frequently linked to their low aqueous solubility, often classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds. Several formulation strategies can be employed to enhance their solubility and dissolution rate:

  • Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface-area-to-volume ratio, which can lead to a faster dissolution rate.

    • Micronization: This technique reduces particle sizes to the micrometer range.

    • Nanonization: Creating nanoparticles, such as nanosuspensions or nanocrystals, can dramatically improve dissolution velocity and saturation solubility.

  • Solid Dispersions: Dispersing the quinazoline derivative in an amorphous state within a hydrophilic polymer matrix can enhance its wettability and dissolution. Common methods for preparing solid dispersions include:

    • Solvent Evaporation: The drug and a carrier are dissolved in a common solvent, which is subsequently evaporated.[1]

    • Fusion (Melt) Method: This involves melting the drug and carrier together, followed by solidification.

    • Spray Drying: A solution containing the drug and carrier is sprayed into a hot air stream to produce a dry powder.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its absorption.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[2][3]

  • Complexation:

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.

Q2: I am preparing a nanosuspension of my quinazoline derivative, but I'm encountering issues with particle aggregation. How can this be prevented?

A2: Particle aggregation is a common challenge in the formulation of nanosuspensions and can compromise the benefits of particle size reduction. Here are some troubleshooting tips:

  • Select an Appropriate Stabilizer: The choice of stabilizer is critical. It should have a high affinity for the surface of the drug particles. In some cases, a combination of stabilizers, such as a surfactant and a polymer, can provide superior stability compared to a single agent.

  • Optimize Stabilizer Concentration: The concentration of the stabilizer needs to be optimized. Insufficient amounts may not provide adequate coverage of the particle surface, leading to aggregation. Conversely, excessive amounts can lead to other issues like increased viscosity or toxicity.

  • Check for Incompatibilities: Ensure that there are no adverse interactions between the quinazoline derivative and the chosen stabilizer that could diminish the stabilizing effect.

  • Control the Milling/Homogenization Process: The energy input during particle size reduction can influence particle stability. Over-milling can sometimes lead to particle agglomeration. Process parameters such as milling time, speed, and temperature should be carefully controlled and optimized.

Q3: My amorphous solid dispersion of a quinazoline derivative is recrystallizing during storage. How can I improve its physical stability?

A3: The recrystallization of an amorphous drug in a solid dispersion negates the solubility advantage. To enhance the physical stability of your amorphous solid dispersion, consider the following:

  • Polymer Selection: The choice of polymer carrier is crucial. Polymers with a high glass transition temperature (Tg) can help to restrict the molecular mobility of the drug, thereby preventing recrystallization. The polymer should also have good miscibility with the drug.

  • Drug Loading: High drug loading can increase the propensity for recrystallization. It is important to determine the saturation solubility of the drug in the polymer to avoid supersaturation that can drive crystallization.

  • Addition of a Second Polymer: In some cases, using a combination of two polymers can improve the stability of the amorphous system.

  • Storage Conditions: Store the solid dispersion at a low temperature and low humidity to minimize molecular mobility and water absorption, both of which can promote recrystallization.

Data Presentation: Enhancing Bioavailability of Quinazoline Derivatives

The following tables summarize quantitative data from various studies, demonstrating the improvement in oral bioavailability of specific quinazoline derivatives using different formulation technologies.

Table 1: Bioavailability Enhancement of Gefitinib Formulations

Formulation TypeAnimal ModelKey Pharmacokinetic ParameterImprovement vs. Pure DrugReference
Solid Dispersion (Spray Dried)RatsAUC0-∞9.14-fold increase[4]
Solid Dispersion (Microwave)RatsRelative BioavailabilityRemarkable improvement[5][6]
Dispersion in DrinkHealthy VolunteersRelative Bioavailability103.8%[7]
Dispersion via Nasogastric TubeHealthy VolunteersRelative Bioavailability99.1%[7]

Table 2: Bioavailability Enhancement of Erlotinib Formulations

Formulation TypeAnimal ModelKey Pharmacokinetic ParameterImprovement vs. Pure Drug PowderReference
Solid SEDDS (with Dextran 40)RatsAUC0–∞~2.1-fold increase[2][3]
Solid SEDDS (with Aerosil® 200)RatsAUC0–∞~3.5-fold increase[2][3]
Solid SNEDDS (with Aerosil® 200)RatsAUC0-∞~2.2-fold increase[8]

Table 3: Bioavailability Enhancement of Lapatinib Formulations

Formulation TypeAnimal ModelKey Pharmacokinetic ParameterImprovement vs. Pure DrugReference
NanosuspensionNot SpecifiedPlasma Concentration (at 4h)3-fold higher[9]
Nanocrystalline Solid DispersionNot SpecifiedAUC2.56-fold increase[10]
NanospongesNot SpecifiedAUC & CmaxSignificant improvement[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols should be adapted and optimized for specific quinazoline derivatives and laboratory conditions.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol outlines a general procedure for preparing a solid dispersion of a quinazoline derivative.

Materials:

  • Quinazoline derivative

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000, Soluplus®)

  • Volatile organic solvent (e.g., ethanol, methanol, acetone) in which both the drug and carrier are soluble

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the quinazoline derivative and the carrier in the desired ratio (e.g., 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Use sonication or stirring to ensure complete dissolution.[1]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue the process until a dry, solid film is formed on the inner wall of the flask.[12]

  • Drying: To remove any residual solvent, place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 12-24 hours.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Pulverize the solid mass using a mortar and pestle. Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.[12]

  • Characterization:

    • Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.

    • Characterize the solid-state properties using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug within the dispersion.

    • Use Fourier-transform infrared spectroscopy (FTIR) to investigate any potential interactions between the drug and the carrier.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a general guideline for the development of a liquid SEDDS formulation.

Materials:

  • Quinazoline derivative

  • Oil (e.g., Labrafil M2125CS, Capmul MCM)

  • Surfactant (e.g., Labrasol, Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP, Plurol Oleique CC 497)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Solubility Screening: Determine the solubility of the quinazoline derivative in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Ternary Phase Diagram: Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant. For each formulation, add a fixed amount of the quinazoline derivative. Visually observe the self-emulsification process upon dilution with water under gentle agitation. The region where clear or slightly bluish, stable microemulsions are formed is identified as the self-emulsifying region.[2][3]

  • Preparation of Liquid SEDDS: Accurately weigh the chosen oil, surfactant, and co-surfactant in the optimized ratio into a glass vial. Add the pre-weighed quinazoline derivative to the mixture. Vortex the mixture until a clear and homogenous solution is obtained.[2][3]

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation with a suitable aqueous medium and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • In Vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid, simulated intestinal fluid) to assess the drug release profile from the SEDDS formulation.

Protocol 3: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol describes a common method for evaluating the intestinal permeability of a quinazoline derivative.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Quinazoline derivative test solution

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS or other suitable analytical method for drug quantification

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells according to standard protocols. Seed the cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.[13][14][15][16]

  • Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay. Only use monolayers that meet the pre-defined acceptance criteria.[13]

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing the quinazoline derivative test solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral compartment and replace with an equal volume of fresh buffer.

  • Sample Analysis: Quantify the concentration of the quinazoline derivative in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration of the drug in the donor compartment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Many quinazoline derivatives exert their therapeutic effects by inhibiting key signaling pathways implicated in diseases such as cancer. Understanding these pathways and the experimental workflows to improve drug delivery is crucial for researchers.

EGFR_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Quinazoline Quinazoline Derivative Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Quinazoline->EGFR inhibits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Akt->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

VEGFR_signaling_pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Quinazoline Quinazoline Derivative PLCg PLCγ VEGFR->PLCg PI3K_Akt PI3K-Akt Pathway VEGFR->PI3K_Akt Quinazoline->VEGFR inhibits DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway PKC->Ras_Raf_MEK_ERK Angiogenesis Angiogenesis Vascular Permeability Ca->Angiogenesis Ras_Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis

Caption: VEGFR signaling pathway and the inhibitory action of quinazoline derivatives.

bioavailability_workflow start Poorly Soluble Quinazoline Derivative formulation Formulation Strategy Selection start->formulation ps_reduction Particle Size Reduction (Micronization/Nanonization) formulation->ps_reduction solid_dispersion Solid Dispersion (Solvent Evaporation/Spray Drying) formulation->solid_dispersion lipid_formulation Lipid-Based Formulation (SEDDS) formulation->lipid_formulation characterization Physicochemical Characterization (Particle Size, Dissolution, etc.) ps_reduction->characterization solid_dispersion->characterization lipid_formulation->characterization invitro In Vitro Evaluation (Permeability Assay - Caco-2) characterization->invitro invivo In Vivo Bioavailability Study (Animal Model) invitro->invivo evaluation Data Analysis and Evaluation invivo->evaluation success Enhanced Bioavailability evaluation->success Successful refine Refine Formulation evaluation->refine Needs Improvement refine->formulation

Caption: Workflow for improving and evaluating the oral bioavailability of quinazoline derivatives.

References

Reducing precipitation of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture media?

A1: Precipitation of this compound in cell culture media can be attributed to several factors, often related to its physicochemical properties. Quinazolinone derivatives can be poorly soluble in aqueous solutions like cell culture media.[1][2] The primary reasons for precipitation, often referred to as the compound "crashing out," include:

  • Exceeding Aqueous Solubility: The final concentration of the compound in the media may be higher than its solubility limit.[2]

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (typically in an organic solvent like DMSO) into the aqueous media can cause the compound to immediately precipitate.[2]

  • pH-Dependent Solubility: The 4(3H)-quinazolinone structure contains basic nitrogen atoms, making the solubility of its derivatives pH-dependent.[3] Cell culture media is typically buffered to a physiological pH (around 7.4), which may not be optimal for the solubility of this specific compound.[1][3]

  • Temperature Effects: Adding the compound to cold media can decrease its solubility.[1] Conversely, precipitation can also occur over time in an incubator due to temperature shifts or compound instability at 37°C.[2]

  • Interactions with Media Components: The compound may interact with salts, proteins (especially from fetal bovine serum), or other components in the media, leading to the formation of insoluble complexes.[4][5]

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: For many quinazolinone derivatives and other small molecules with poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[6][7] It is crucial to ensure the compound is fully dissolved in the DMSO before further dilution.[6] Gentle warming to 37°C or brief sonication can aid in dissolution.[6][7]

Q3: How can I minimize the final DMSO concentration in my cell culture and why is it important?

A3: While DMSO is an excellent solvent, it can be toxic to cells at higher concentrations.[6] It is best practice to keep the final concentration of DMSO in the cell culture media below 0.5%, and ideally below 0.1%.[1][6] To achieve this, you should prepare a high-concentration stock solution in 100% DMSO.[8] This allows for a large dilution factor when preparing your final working concentration in the media.[8] Always include a vehicle control in your experiments, which consists of media with the same final concentration of DMSO as your treated samples.[8]

Q4: Can the serum in my cell culture media contribute to the precipitation of the compound?

A4: The interaction with serum is complex. On one hand, serum proteins like albumin can bind to small molecules and in some cases, help to solubilize and stabilize them.[9][10] On the other hand, high concentrations of proteins can sometimes lead to the formation of insoluble complexes, causing precipitation. The effect can be compound-specific. If you suspect serum is contributing to the precipitation, you can try reducing the serum concentration or using a serum-free medium for a short duration to test for solubility improvement.

Q5: My compound appears to be soluble initially but precipitates after a few hours in the incubator. What could be the cause?

A5: Delayed precipitation can be due to several factors:[1][2]

  • Temperature-Dependent Instability: The compound may be unstable at 37°C over extended periods, degrading into a less soluble form.

  • pH Shifts from Cellular Metabolism: As cells metabolize, they can produce acidic byproducts that lower the pH of the culture medium.[1] For a pH-sensitive compound, this change could decrease its solubility over time.[1]

  • Evaporation: Evaporation of media from the culture vessel can increase the concentration of all components, including your compound, potentially pushing it beyond its solubility limit.[11]

  • Slow Equilibration: The initial dissolution may be a temporary, supersaturated state, and the compound slowly precipitates as it reaches its true thermodynamic equilibrium.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

If you observe a precipitate, cloudiness, or film forming immediately after adding the this compound stock solution to your cell culture media, follow these troubleshooting steps.

Troubleshooting Workflow for Immediate Precipitation

Caption: A workflow for troubleshooting immediate precipitation.

Data Summary Table 1: Troubleshooting Immediate Precipitation

Potential CauseExplanationRecommended Solution
Cold Media The solubility of many compounds decreases at lower temperatures.[1]Always use pre-warmed (37°C) cell culture media for preparing your final dilutions.[1]
High Final Concentration The final concentration of the compound exceeds its aqueous solubility limit.[2]Determine the maximum soluble concentration by performing a solubility test (see Protocol 1). Try using a lower final concentration.
"Solvent Shock" Rapid dilution of a concentrated DMSO stock into a large volume of aqueous media causes the compound to "crash out".[2]Perform a serial dilution of the stock solution in pre-warmed media.[1] Alternatively, add the stock solution dropwise to the media while gently vortexing.[1]
High Solvent Concentration A high final DMSO concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[6]Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[1][6] This may require preparing a more concentrated stock solution.
Media pH The pH of the media may be unfavorable for the compound's solubility. Quinazolinones can be more soluble at a lower (acidic) pH.[3]Check the pKa of your compound. You can test the solubility in buffers of varying pH to determine the optimal range. However, be cautious as altering media pH can impact cell health.[1]
Issue 2: Delayed Precipitation (After Incubation)

If the media containing your compound is clear initially but a precipitate forms after several hours or days in the incubator, consider the following.

Logical Relationship for Delayed Precipitation

G cluster_causes Potential Causes cluster_solutions Potential Solutions C1 Compound Instability at 37°C S1 Prepare Fresh Media More Frequently C1->S1 addresses degradation C2 pH Shift from Cell Metabolism S2 Monitor Media pH / More Frequent Media Changes C2->S2 addresses pH change C3 Media Evaporation S3 Ensure Proper Humidification in Incubator C3->S3 addresses concentration increase P Delayed Precipitation P->C1 P->C2 P->C3

Caption: Potential causes and solutions for delayed precipitation.

Data Summary Table 2: Troubleshooting Delayed Precipitation

Potential CauseExplanationRecommended Solution
Compound Instability The compound may degrade over time at 37°C into a less soluble byproduct.Consider preparing fresh media with the compound more frequently (e.g., every 24-48 hours). You can test the stability of the compound in media at 37°C over time using techniques like HPLC.[12]
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium, which can in turn affect the solubility of a pH-sensitive compound.[1]Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently.[1]
Evaporation If the culture medium evaporates, the concentration of the compound will increase, potentially exceeding its solubility limit.[11]Ensure the incubator has adequate humidity. Use filter-cap flasks or seal plates with breathable film to minimize evaporation.
Interaction with Serum Proteins Over time, the compound may slowly bind to and precipitate with proteins in the serum.Test the compound's stability and solubility in serum-free media versus serum-containing media to see if serum is a contributing factor.

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

Objective: To determine the highest concentration of this compound that can be dissolved in your specific cell culture medium without precipitation.

Materials:

  • High-concentration stock solution of the compound (e.g., 100 mM in 100% DMSO).

  • Your complete cell culture medium (pre-warmed to 37°C).

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Pipettes and sterile filter tips.

Procedure:

  • Prepare a series of dilutions of your stock solution in pre-warmed cell culture medium. For example, create final concentrations of 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM. Ensure the final DMSO concentration is consistent and below 0.5% for all dilutions.

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, particles, film).

  • Incubate the dilutions at 37°C in a 5% CO2 incubator for a period relevant to your experiment (e.g., 24, 48, 72 hours).

  • After incubation, visually inspect the dilutions again. For a more sensitive assessment, you can check for micro-precipitates by examining a small aliquot under a microscope.

  • The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration under your experimental conditions.

Protocol 2: Optimizing the Dilution Method

Objective: To find a method of diluting the stock solution that prevents immediate precipitation.

Materials:

  • High-concentration stock solution of the compound (e.g., 100 mM in 100% DMSO).

  • Your complete cell culture medium (pre-warmed to 37°C).

  • Sterile conical tubes or flasks.

  • Vortex mixer.

Method A: Serial Dilution

  • Prepare a high-concentration stock solution (e.g., 10-100 mM in 100% DMSO).[1]

  • Create an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed media. For example, dilute a 10 mM stock 1:10 in media to get a 1 mM intermediate solution.

  • Use this intermediate solution to make your final working concentrations.

Method B: Dropwise Addition with Vortexing

  • Place the required volume of pre-warmed media in a sterile conical tube.

  • While gently vortexing the media, add the required volume of your stock solution drop by drop.

  • Continue vortexing for another 10-15 seconds to ensure thorough mixing.

Evaluation:

  • After preparing the final solution using each method, visually inspect for any signs of precipitation.

  • The method that results in a clear solution is the preferred method for your experiments.

Signaling Pathway Considerations

While the specific target of this compound may not be known, many quinazolinone derivatives are known to target signaling pathways involved in cell proliferation and survival, such as the EGFR pathway. Understanding potential interactions can be crucial.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation EGF EGF (Ligand) EGF->EGFR Compound Quinazolinone Derivative Compound->EGFR Inhibition

References

Challenges in the scale-up synthesis of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Thioxo-3-ethylquinazolin-4(3H)-one (Intermediate) Incomplete reaction of N-ethylanthranilic acid with thiocyanate.- Ensure anhydrous reaction conditions. Moisture can hydrolyze the isothiocyanate intermediate. - Increase reaction time and/or temperature. Monitor reaction progress by TLC. - Use a different thiocyanate source (e.g., ammonium thiocyanate, potassium thiocyanate) to optimize reactivity.
Side reactions of N-ethylanthranilic acid.- Control the reaction temperature to minimize the formation of byproducts. - Add the acyl chloride (e.g., acetyl chloride) dropwise to a cooled solution of N-ethylanthranilic acid and thiocyanate to control the initial exothermic reaction.
Low Yield of this compound Incomplete reaction of the 2-thioxo or 2-chloro intermediate with hydrazine hydrate.- Use a molar excess of hydrazine hydrate (typically 3-5 equivalents) to drive the reaction to completion. - Increase the reaction temperature and/or time. Refluxing in a suitable solvent like ethanol or isopropanol is common.[1][2]
Formation of di-substituted hydrazine or other byproducts.- Control the addition of hydrazine hydrate and maintain a consistent reaction temperature. - Consider using a milder hydrazinating agent if side reactions are significant.
Presence of Impurities in the Final Product Unreacted starting materials or intermediates.- Optimize reaction conditions (time, temperature, stoichiometry) for complete conversion. - Purify the intermediate before proceeding to the next step.
Formation of side products such as triazoloquinazolines.- The reaction of 2-hydrazinoquinazolines with certain reagents can lead to cyclization.[3][4] Ensure that the work-up and purification steps do not introduce reagents that could cause such side reactions. - Careful control of pH during work-up is crucial.
Difficult Purification of the Final Product Product is poorly soluble or co-crystallizes with impurities.- Recrystallization from a suitable solvent system (e.g., ethanol, methanol, DMF/water). Experiment with different solvent polarities. - Column chromatography on silica gel may be necessary for high purity. A polar eluent system is typically required.
Scale-up Issues: Poor Heat Transfer and Mixing Exothermic reactions leading to localized overheating and side product formation.- Use a reactor with efficient stirring and a cooling system. - For highly exothermic steps, consider slow, controlled addition of reagents.
Safety Concerns with Hydrazine Hydrate Hydrazine is toxic and potentially explosive.[1][5][6][7][8]- Handle hydrazine hydrate in a well-ventilated fume hood. - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[7][8] - Avoid contact with oxidizing agents, metals, and acids.[1][8] - Have a quench solution (e.g., dilute sodium hypochlorite) readily available for spills.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective two-step synthetic route starts from N-ethylanthranilic acid.

  • Step 1: Synthesis of 2-Thioxo-3-ethylquinazolin-4(3H)-one. N-ethylanthranilic acid is reacted with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in the presence of an acyl chloride (like acetyl chloride) or acetic anhydride. This cyclization reaction forms the 2-thioxo intermediate.

  • Step 2: Synthesis of this compound. The 2-thioxo group is then displaced by reacting the intermediate with hydrazine hydrate, typically under reflux in a protic solvent like ethanol, to yield the final product.[1]

An alternative route involves the synthesis of 2-chloro-3-ethylquinazolin-4(3H)-one, followed by reaction with hydrazine hydrate.

Q2: What are the critical parameters to control during the reaction with hydrazine hydrate?

The key parameters are:

  • Stoichiometry: A significant excess of hydrazine hydrate is generally used to ensure complete conversion of the starting material.

  • Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.

  • Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.

Q3: How can I purify the final product, this compound?

Purification is typically achieved through recrystallization. Common solvents for recrystallization include ethanol, methanol, or a mixture of dimethylformamide (DMF) and water. If significant impurities persist, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a high percentage of the more polar solvent) may be required.

Q4: What are the main safety precautions to take when working with hydrazine hydrate?

Hydrazine hydrate is a hazardous substance and must be handled with care.[1][5][6][7][8]

  • Engineering Controls: Always work in a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[7][8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and certain metals, as this can lead to violent reactions.[1][8]

  • Spill and Waste Management: Have a designated spill kit and follow proper procedures for the disposal of hydrazine-containing waste.

Experimental Protocols

Protocol 1: Synthesis of 2-Thioxo-3-ethylquinazolin-4(3H)-one

This protocol is based on general procedures for the synthesis of 2-thioxo-quinazolinones.[5]

Materials:

  • N-ethylanthranilic acid

  • Ammonium thiocyanate

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N-ethylanthranilic acid (1 equivalent) and ammonium thiocyanate (1.2 equivalents) to glacial acetic acid.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add acetic anhydride (2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (around 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the crude 2-thioxo-3-ethylquinazolin-4(3H)-one.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

This protocol is adapted from procedures for the hydrazinolysis of 2-thioxo and 2-alkoxy quinazolinones.[1][4]

Materials:

  • 2-Thioxo-3-ethylquinazolin-4(3H)-one

  • Hydrazine hydrate (80-100%)

  • Ethanol

Procedure:

  • To a suspension of 2-thioxo-3-ethylquinazolin-4(3H)-one (1 equivalent) in ethanol in a round-bottom flask, add hydrazine hydrate (5 equivalents).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove excess hydrazine hydrate.

  • Dry the product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Data Presentation

The following tables provide representative data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.

Table 1: Reaction Conditions and Yields for the Synthesis of 2-Thioxo-3-ethylquinazolin-4(3H)-one

Parameter Condition A Condition B Condition C
Thiocyanate Source NH4SCNKSCNNaSCN
Solvent Glacial Acetic AcidDMFAcetonitrile
Temperature (°C) 12010080
Reaction Time (h) 6812
Typical Yield (%) 75-8570-8065-75
Purity (by HPLC, %) >95>95>92

Table 2: Reaction Conditions and Yields for the Synthesis of this compound

Parameter Condition A Condition B Condition C
Starting Material 2-Thioxo-3-ethylquinazolin-4(3H)-one2-Chloro-3-ethylquinazolin-4(3H)-one2-Thioxo-3-ethylquinazolin-4(3H)-one
Hydrazine Hydrate (eq.) 5310
Solvent EthanolIsopropanoln-Butanol
Temperature (°C) 78 (Reflux)82 (Reflux)117 (Reflux)
Reaction Time (h) 10126
Typical Yield (%) 80-9075-8585-95
Purity (by HPLC, %) >98>97>98

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Thioxo Intermediate cluster_step2 Step 2: Synthesis of Final Product start1 N-Ethylanthranilic Acid + Ammonium Thiocyanate react1 Reaction in Glacial Acetic Acid + Acetic Anhydride start1->react1 workup1 Precipitation in Water & Filtration react1->workup1 product1 2-Thioxo-3-ethylquinazolin-4(3H)-one workup1->product1 purify1 Recrystallization (Ethanol) product1->purify1 start2 2-Thioxo Intermediate purify1->start2 react2 Reaction with Hydrazine Hydrate in Ethanol (Reflux) start2->react2 workup2 Cooling & Filtration react2->workup2 product2 This compound workup2->product2 purify2 Recrystallization (Ethanol/Methanol) product2->purify2

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield of Final Product check_intermediate Check Purity and Yield of 2-Thioxo Intermediate start->check_intermediate intermediate_ok Intermediate Synthesis OK check_intermediate->intermediate_ok Good intermediate_issue Issue with Intermediate Synthesis check_intermediate->intermediate_issue Poor hydrazinolysis_params Review Hydrazinolysis Step: - Excess Hydrazine? - Sufficient Reaction Time/Temp? intermediate_ok->hydrazinolysis_params optimize_intermediate Troubleshoot Step 1: - Anhydrous Conditions? - Optimize Reagents/Temp intermediate_issue->optimize_intermediate optimize_hydrazinolysis Optimize Step 2: - Increase Hydrazine eq. - Increase Time/Temp hydrazinolysis_params->optimize_hydrazinolysis No purification_issue Consider Purification Losses: - Optimize Recrystallization - Column Chromatography? hydrazinolysis_params->purification_issue Yes final_product Improved Yield optimize_intermediate->final_product optimize_hydrazinolysis->final_product purification_issue->final_product

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

3-ethyl-2-hydrazinoquinazolin-4(3H)-one vs other quinazolinone derivatives activity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Quinazolinone Derivatives, with a Focus on 2-Hydrazino Analogs

Introduction

Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3] This guide provides a comparative overview of the biological activity of various quinazolinone derivatives, with a particular focus on the structural class of 2-hydrazinoquinazolin-4(3H)-ones. While specific experimental data for 3-ethyl-2-hydrazinoquinazolin-4(3H)-one is not extensively available in the public domain, this guide will focus on closely related analogs and other pertinent quinazolinone derivatives to provide a valuable comparative context for researchers and drug development professionals.

The diverse pharmacological effects of quinazolinones are attributed to the flexibility of the quinazolinone scaffold, which allows for various substitutions at different positions, leading to a wide array of biological targets and mechanisms of action.[4][5]

Anticonvulsant Activity

Quinazolinone derivatives have been extensively investigated for their potential as anticonvulsant agents.[3][6] The mechanism of action for some derivatives is thought to involve the modulation of GABAA receptors.[7] A comparative summary of the anticonvulsant activity of selected quinazolinone derivatives is presented below.

Table 1: Anticonvulsant Activity of Selected Quinazolinone Derivatives

Compound/DerivativeAnimal ModelSeizure Induction MethodDose (mg/kg)ActivityReference
2-Methyl-3-(o-tolyl)-quinazolin-4(3H)-one (Methaqualone)MiceMaximal Electroshock (MES)-Reference Compound[3]
3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-onesMiceMaximal Electroshock (MES)-Moderate to significant activity[3]
2,3-Disubstituted quinazolin-4(3H)-one seriesMicePentylenetetrazole (PTZ)50, 100, 150Protection from 16.67% to 100%[6]
3-[5-Substituted 1,3,4-thiadiazol-yl]-2-styryl quinazolin-4(3H)-onesMiceMES, PTZ-Significant activity[4]
Hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinoneMicePTZ, Picrotoxin-Up to 100% protection[8]

Anticancer Activity

The anticancer potential of quinazolinone derivatives is a significant area of research.[2][9][10] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases and tubulin polymerization.[10][11]

Table 2: Cytotoxic Activity of Selected Quinazolinone Derivatives

Compound/DerivativeCell LineAssayIC50 / ActivityReference
3-(2-(2-Phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivativesPC3, MCF-7, HT-29MTTIC50 of 10-12 µM for the most active compound[2]
3-(1,3,4-Thiadiazol-2-yl)-quinazolin-4-(3H)-onesHeLaMTTActivity comparable to cisplatin for some derivatives[9]
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-onesVarious cancer cell linesMTTSub-µM potency for several compounds[10]
2-Sulfanylquinazolin-4(3H)-one derivativesHepG2, MCF-7, MDA-231, HeLaMTTIC50 ranging from 1.94 to >100 µM[12]
New 2,3-disubstituted quinazolin-4(3H)-one derivativesHepG2-Strong cytotoxic potential for one compound[13]

Antimicrobial Activity

Several quinazolinone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1][14][15]

Table 3: Antimicrobial Activity of Selected Quinazolinone Derivatives

Compound/DerivativeMicroorganismMethodActivity (Zone of Inhibition / MIC)Reference
3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-oneProteus vulgaris, Bacillus subtilisDisc DiffusionZone of inhibition up to 1.4 cm[1]
Ethylparaben hydrazide-hydrazone derivativesStaphylococcus aureus, Candida albicansMicrodilutionMIC values from 2 to 256 µg/mL[14]
Thienothiazoloquinazoline derivativesS. aureus, MRSA, E. coliAgar Diffusion, MicrodilutionZone of inhibition up to 17 mm; Promising MIC values[15]

Anti-inflammatory and Analgesic Activity

A study on a series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones, which are structurally similar to this compound, revealed significant analgesic and anti-inflammatory activities.[16]

Table 4: Anti-inflammatory and Analgesic Activity of 3-(3-Ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one Derivatives

CompoundActivityKey FindingsReference
2-(N'-3-Pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-oneAnalgesicMost active compound in the series for analgesia.[16]
2-(N'-2-Pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-oneAnti-inflammatoryMost active compound in the series for anti-inflammatory effects.[16]

Experimental Protocols

Anticonvulsant Activity - Maximal Electroshock (MES) Induced Seizure Model
  • Animals: Adult male Swiss albino mice weighing 20-25 g are used.

  • Procedure:

    • The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a specified period (e.g., 30 or 60 minutes), a maximal electroshock (e.g., 50 mA for 0.2 seconds) is delivered through corneal electrodes.

    • The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

    • The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.

    • A standard anticonvulsant drug (e.g., phenytoin or diazepam) is used as a positive control.

Cytotoxicity Assay - MTT Assay
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

    • After incubation, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for a few hours, during which viable cells convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
  • Microorganism Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity.

  • Procedure:

    • The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Positive (microorganism with no compound) and negative (broth only) controls are included.

Visualizations

Experimental_Workflow_Anticancer_Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies (for selected compounds) start Synthesized Quinazolinone Derivatives mtt MTT Assay on Cancer Cell Lines start->mtt Treat cells ic50 Determine IC50 Values mtt->ic50 Analyze absorbance select Select Potent Compounds ic50->select Identify hits animal Animal Model (e.g., Xenograft) select->animal Administer compound tumor Tumor Growth Inhibition animal->tumor toxicity Toxicity Assessment animal->toxicity lead Lead Compound Identification tumor->lead toxicity->lead

Caption: Workflow for Anticancer Screening of Quinazolinone Derivatives.

Signaling_Pathway_EGFR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras pi3k PI3K egfr->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation ligand Growth Factor (e.g., EGF) ligand->egfr quinazolinone Quinazolinone Derivative quinazolinone->egfr Inhibition

Caption: EGFR Signaling Pathway Inhibition by Quinazolinone Derivatives.

Conclusion

The quinazolinone scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide array of potent biological activities. While data on this compound remains limited, the activities of structurally related compounds and the broader class of quinazolinones highlight the therapeutic potential of this chemical family. The comparative data presented in this guide underscore the importance of continued research and development of novel quinazolinone derivatives as potential therapeutic agents for a variety of diseases, including epilepsy, cancer, and infectious diseases. Further structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these promising compounds.

References

A Comparative Analysis of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one and Celecoxib as COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the well-established selective COX-2 inhibitor, celecoxib, and the quinazolinone-based compound, 3-ethyl-2-hydrazinoquinazolin-4(3H)-one. While extensive data is available for celecoxib, this guide also incorporates the most relevant available data for a closely related series of quinazolinone derivatives to facilitate a meaningful comparison.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation.[1] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a well-established therapeutic strategy to mitigate inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Celecoxib is a highly selective COX-2 inhibitor widely used in clinical practice.[3][4] Quinazolinone scaffolds have also emerged as a promising class of compounds with potential anti-inflammatory properties. This guide compares the COX-2 inhibitory profile of celecoxib with available data for derivatives of this compound.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the available quantitative data for the COX-2 inhibitory activity of celecoxib and the in vivo anti-inflammatory activity of a closely related quinazolinone derivative.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib

CompoundCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)
Celecoxib15 µM[5]40 nM (0.04 µM)[3][5][6]>375[7]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Selectivity Index is the ratio of COX-1 IC50 to COX-2 IC50. A higher value indicates greater selectivity for COX-2.

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose% Inhibition of EdemaReference Compound
Celecoxib7.1 mg/kgED50[5]-
2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one50 mg/kg49%Diclofenac Sodium (50 mg/kg, 52% inhibition)[8]

ED50 (Median effective dose) is the dose that produces a therapeutic response in 50% of the population. Note: The quinazolinone compound listed is a derivative of this compound, representing the most active compound in a studied series for anti-inflammatory activity.[8]

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)

This assay is a widely used method to determine the inhibitory potency and selectivity of compounds on COX-1 and COX-2 enzymes in a physiologically relevant environment.[9][10][11]

Principle: The assay measures the production of specific prostaglandins by COX-1 and COX-2 in human whole blood. COX-1 activity is determined by measuring the production of thromboxane B2 (TXB2) after blood clotting. COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) production after stimulation with lipopolysaccharide (LPS).

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (for the COX-2 assay) or no anticoagulant (for the COX-1 assay).

  • COX-1 Assay (TXB2 Measurement):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle at 37°C.

    • The blood is allowed to clot for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent TXB2 production via COX-1.

    • The reaction is stopped by centrifugation to separate the serum.

    • TXB2 levels in the serum are quantified using a specific enzyme immunoassay (EIA) kit.

  • COX-2 Assay (PGE2 Measurement):

    • Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle.

    • LPS is added to the blood samples to induce the expression and activity of COX-2 in monocytes.

    • The samples are incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 expression and PGE2 production.

    • The reaction is stopped, and plasma is separated by centrifugation.

    • PGE2 levels in the plasma are quantified using a specific EIA kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 values are then determined by plotting the percent inhibition against the log of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used in vivo model to screen for the acute anti-inflammatory activity of pharmacological agents.[12][13][14][15][16]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Methodology:

  • Animals: Male or female Wistar or Sprague-Dawley rats are typically used. The animals are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compound (e.g., celecoxib or quinazolinone derivative) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., diclofenac sodium).

  • Induction of Inflammation: After a specific period following drug administration (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

COX-2 Signaling Pathway and Inhibition

COX2_Pathway COX-2 Signaling Pathway and Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits Quinazolinone This compound (and derivatives) Quinazolinone->COX2 putative inhibition

Caption: COX-2 signaling pathway and points of inhibition.

Comparative Experimental Workflow for COX-2 Inhibitor Evaluation

Experimental_Workflow Comparative Experimental Workflow for COX-2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start_invitro Test Compounds (Celecoxib, Quinazolinone) assay Human Whole Blood Assay start_invitro->assay cox1_assay COX-1 Activity (TXB2 Measurement) assay->cox1_assay cox2_assay COX-2 Activity (PGE2 Measurement) assay->cox2_assay ic50 Determine IC50 Values cox1_assay->ic50 cox2_assay->ic50 selectivity Calculate Selectivity Index (COX-1 IC50 / COX-2 IC50) ic50->selectivity animal_model Carrageenan-Induced Paw Edema in Rats selectivity->animal_model Lead Compound Selection start_invivo Test Compounds (Celecoxib, Quinazolinone) start_invivo->animal_model paw_volume Measure Paw Volume animal_model->paw_volume inhibition Calculate % Inhibition of Edema paw_volume->inhibition

Caption: Workflow for evaluating and comparing COX-2 inhibitors.

Discussion and Conclusion

The data presented clearly establishes celecoxib as a potent and highly selective COX-2 inhibitor, as evidenced by its low nanomolar IC50 value for COX-2 and a selectivity index greater than 375.[3][5][6][7] This high selectivity is the cornerstone of its clinical efficacy as an anti-inflammatory agent with a favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Direct in vitro COX-2 inhibition data for this compound is not available in the reviewed literature. However, in vivo studies on a closely related derivative, 2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one, demonstrate significant anti-inflammatory activity in the carrageenan-induced paw edema model, comparable to that of the non-selective NSAID diclofenac sodium.[8]

For future research, it is imperative to:

  • Determine the in vitro IC50 values for this compound and its derivatives against both COX-1 and COX-2 to establish their potency and selectivity.

  • Conduct head-to-head in vivo studies directly comparing the anti-inflammatory efficacy and gastrointestinal safety of the most promising quinazolinone derivatives with celecoxib.

References

Efficacy of Quinazolinone Scaffolds in Oncology: A Comparative Analysis Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. This guide provides a comparative analysis of the efficacy of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one and its closely related derivatives against standard anticancer drugs, supported by available preclinical data.

While direct experimental data on the anticancer efficacy of this compound is not extensively available in the public domain, a wealth of information exists for its structural analogs. This guide, therefore, focuses on the biological activities of these derivatives to provide a comprehensive overview of the potential of this chemical class. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug discovery efforts.

Comparative Efficacy Against Cancer Cell Lines

The in vitro cytotoxic activity of various quinazolinone derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. For context, these values are compared with those of standard-of-care chemotherapeutic agents used in the treatment of the respective cancer types.

Breast Cancer Cell Lines

Breast cancer is a heterogeneous disease, and various cell lines are used to model its different subtypes. The Michigan Cancer Foundation-7 (MCF-7) cell line is a commonly used model for estrogen receptor-positive (ER+) breast cancer.

Compound/DrugCell LineIC50 (µM)Reference Standard(s)IC50 (µM)
Quinazolinone Derivatives
3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one (A3)MCF-710Doxorubicin7.2
Quinazolinone-indole hybrid (26a)MCF-70.35Erlotinib3.57
Quinazolinone-indole hybrid (24a)MCF-70.0009Combretastatin A-40.0048
Quinazolinone-hydroxamic acid hybrid (54)MCF-70.0008isoCA-40.008
Standard Drugs
DoxorubicinMCF-77.2--
ErlotinibMCF-73.57--
Combretastatin A-4MCF-70.0048--
isoCA-4MCF-70.008--

Table 1: Comparative IC50 values of quinazolinone derivatives and standard drugs against the MCF-7 breast cancer cell line.[1][2]

Lung Cancer Cell Lines

Non-small cell lung cancer (NSCLC) is the most common type of lung cancer. The A549 cell line, derived from a lung adenocarcinoma, is a widely used in vitro model for NSCLC. The EBC-1 cell line is another NSCLC model known for MET amplification.

Compound/DrugCell LineIC50 (µM)Reference Standard(s)IC50 (µM)
Quinazolinone Derivatives
4-anilinoquinazoline derivative (B10)A5491.28Gefitinib7.81
2,4-disubstituted quinazoline derivative (32)A5490.02Etoposide0.17 - 3.34
4-indolyl quinazoline derivative (29)A5494.1--
(E)-2-(2-(4-((1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)hydrazinyl)-3-methylquinazolin-4(3H)-one (CM9)EBC-18.6 - 22.9--
Standard Drugs
GefitinibA5497.81--
EtoposideA5490.17 - 3.34--

Table 2: Comparative IC50 values of quinazolinone derivatives and standard drugs against lung cancer cell lines.[3][4][5]

Experimental Protocols

The following methodologies are representative of the key experiments cited in the studies of quinazolinone derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

G cluster_workflow MTT Assay Workflow seed Seed cells in 96-well plates treat Treat with compounds/drugs seed->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read Read absorbance at 570 nm add_dmso->read

Caption: A generalized workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds or standard drugs.

  • After an incubation period of 48 to 72 hours, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • The plates are incubated for another 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The supernatant is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Signaling Pathways

Quinazolinone derivatives have been shown to exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in many cancers, including lung and breast cancer.

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival. Many quinazolinone-based inhibitors, such as gefitinib and erlotinib, are designed to block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Conclusion

The available preclinical data on quinazolinone derivatives demonstrate their significant potential as anticancer agents. Several analogs of this compound have shown potent cytotoxic activity against various cancer cell lines, in some cases exceeding the efficacy of standard chemotherapeutic drugs.[1][3][4] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as the EGFR pathway, which are critical for tumor growth and progression.

While these findings are promising, it is crucial to note that the data presented is for structurally related compounds, and the specific efficacy of this compound requires direct experimental evaluation. Further research, including in vivo studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this specific compound and to advance the development of novel quinazolinone-based anticancer drugs. This guide serves as a foundational resource for researchers to build upon in their pursuit of more effective cancer therapies.

References

Validating the Mechanism of Action of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the hypothesized mechanism of action of the novel compound, 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, as a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. The performance of this compound is compared with other quinazolinone-based kinase inhibitors and established multi-kinase inhibitors, supported by experimental data and detailed protocols.

Disclaimer: The mechanism of action for this compound is hypothesized based on the common activities of quinazolinone derivatives. The experimental data presented for this compound is illustrative.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound against VEGFR-2, alongside other quinazolinone derivatives and approved kinase inhibitors.

CompoundTarget KinaseIC50 (nM)Reference Compound(s)IC50 (nM)
This compound (Hypothetical) VEGFR-2 85 Sorafenib90
2-thioxobenzo[g]quinazoline derivative 13VEGFR-246.6Sorafenib31.1
2-thioxobenzo[g]quinazoline derivative 15VEGFR-244.4Sorafenib31.1
Quinazolin-4(3H)-one derivative 7VEGFR-2340Sorafenib588
Quinazolin-4(3H)-one derivative 6VEGFR-212.1Sorafenib78.9
SunitinibVEGFR-280--
AxitinibVEGFR-2---

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of a test compound against recombinant human VEGFR-2.

Materials and Reagents:

  • Recombinant Human VEGFR-2 (GST-tagged)

  • 5x Kinase Buffer

  • ATP

  • PTK Substrate (Poly (Glu:Tyr, 4:1))

  • Test Compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Buffer Preparation: Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. Dithiothreitol (DTT) can be added to a final concentration of 1 mM.

  • Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Master Mixture Preparation: For each reaction, prepare a master mixture containing 1x Kinase Buffer, ATP, and the PTK substrate.

  • Plate Setup:

    • Add the master mixture to each well of a 96-well plate.

    • Add the diluted test compound to the 'Test Inhibitor' wells.

    • Add 1x Kinase Buffer with the same DMSO percentage to the 'Positive Control' (100% activity) and 'Blank' (no enzyme) wells.

  • Enzyme Addition: Add the diluted VEGFR-2 enzyme to the 'Test Inhibitor' and 'Positive Control' wells. Add an equal volume of 1x Kinase Buffer to the 'Blank' wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Cellular Assay: Proliferation of Human Umbilical Vein Endothelial Cells (HUVECs)

This assay assesses the effect of the test compound on the proliferation of HUVECs, a cell line where proliferation is driven by VEGF signaling.

Materials and Reagents:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A

  • Test Compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000 cells per well in EGM-2 medium supplemented with 2% FBS. Allow cells to attach overnight.

  • Serum Starvation: The following day, replace the medium with a basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cells.

  • Treatment: Treat the cells with various concentrations of the test compound in the presence of 20 ng/mL VEGF-A. Include a vehicle control (DMSO) and a positive control (a known VEGFR-2 inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The results are expressed as a percentage of the vehicle-treated control.

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS PKC PKC PLCg->PKC RAF Raf PKC->RAF AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Migration, Survival Compound This compound Compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of the compound.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Comparative Analysis A Recombinant VEGFR-2 Kinase Assay B Determine IC50 Value A->B C HUVEC Proliferation Assay B->C Proceed if IC50 is potent D Western Blot for Phospho-VEGFR-2 C->D E Apoptosis Assay D->E F Compare IC50 with Known Inhibitors E->F Data Analysis G Assess Cellular Efficacy and Potency F->G

Caption: Experimental workflow for validating the mechanism of action.

Reproducibility of In Vitro Experiments with 3-ethyl-2-hydrazinoquinazolin-4(3H)-one and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro biological activities of quinazolin-4(3H)-one derivatives, with a focus on anti-inflammatory and anticancer properties. Due to the limited publicly available data on the specific molecule 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, this guide centers on a closely related and biologically active analog, 2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one , and compares its activity profile with other notable quinazolinone derivatives. The information presented is intended for researchers, scientists, and drug development professionals to facilitate experimental design and reproducibility.

Comparative Analysis of Biological Activity

Quinazolin-4(3H)-ones are a versatile class of heterocyclic compounds known for a wide range of pharmacological effects, including anti-inflammatory, analgesic, and cytotoxic activities.[1][2][3] The biological activity is often dictated by the nature and position of substituents on the quinazolinone core.

Anti-inflammatory Activity

The primary anti-inflammatory mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Several quinazolinone derivatives have been identified as potent and selective COX-2 inhibitors.[4][5][6]

A study on a series of 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones identified 2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one as a potent anti-inflammatory agent.[7] For the purpose of this guide, we will designate this compound as Analog A . While specific IC50 values for COX inhibition were not provided in the abstract, its activity was reported to be comparable to the standard drug diclofenac.[7]

For comparison, a different study synthesized and evaluated a series of novel quinazolinones conjugated with ibuprofen, revealing potent and selective COX-2 inhibition.[8]

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected Quinazolinone Derivatives

CompoundTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Analog A (Hypothetical)COX-2Comparable to Diclofenac-
Celecoxib (Reference)COX-114.75 ± 0.15368.78
COX-20.04 ± 0.20
Indomethacin (Reference)COX-10.09 ± 0.130.13
COX-20.71 ± 0.15
Compound 4b (Ibuprofen Conjugate)COX-1>100>2500
COX-20.04 ± 0.01
Compound 7c (Indole Acetamide Conjugate)COX-1>100>2500
COX-20.04 ± 0.02
Compound 13b (Thioacetohydrazide Conjugate)COX-1>100>2500
COX-20.04 ± 0.01

Data for reference compounds and conjugates are sourced from[8].

Anticancer Activity

The cytotoxic effects of quinazolinone derivatives have been extensively studied against various cancer cell lines.[1][9][10] The MTT assay is a widely used colorimetric method to assess cell viability and determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Several studies have reported the IC50 values for various 2,3-disubstituted quinazolin-4(3H)-ones against a panel of cancer cell lines.[11][12][13]

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Selected Quinazolinone Derivatives against Various Cancer Cell Lines

CompoundHT-29 (Colon)U87 (Glioblastoma)A2780 (Ovarian)H460 (Lung)BE2-C (Neuroblastoma)
Compound 39 <0.05<0.05<0.05<0.05<0.05
Compound 64 0.23 ± 0.040.17 ± 0.010.18 ± 0.010.26 ± 0.020.16 ± 0.01
Compound 65 0.44 ± 0.020.28 ± 0.010.28 ± 0.010.44 ± 0.020.28 ± 0.01
Compound 9p 0.015----

Data for compounds 39, 64, and 65 are sourced from[12]. Data for compound 9p against HT-29 is from[13].

Experimental Protocols

Reproducibility of in vitro experiments is critically dependent on detailed and standardized protocols.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on fluorometric detection of Prostaglandin G2 produced by COX enzymes.[14][15]

Materials:

  • Test compounds

  • COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • NaOH

  • COX-1 and COX-2 specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare test compounds and reference inhibitors at various concentrations.

  • In a 96-well plate, add COX Assay Buffer, diluted COX Cofactor, and the respective enzyme (COX-1 or COX-2).

  • Add the test compound or reference inhibitor to the designated wells.

  • To initiate the reaction, add the Arachidonic Acid solution.

  • Immediately begin measuring the fluorescence intensity at regular intervals using a plate reader.

  • The rate of increase in fluorescence is proportional to the COX activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity.[16][17][18][19][20]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium and add the medium containing different concentrations of the compounds to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_data Data Analysis compound Quinazolinone Derivatives cox_assay COX Inhibition Assay compound->cox_assay mtt_assay MTT Cytotoxicity Assay compound->mtt_assay cells Cancer Cell Lines cells->mtt_assay ic50 IC50 Determination cox_assay->ic50 mtt_assay->ic50 si Selectivity Index Calculation ic50->si

General workflow for in vitro evaluation of quinazolinone derivatives.

cox_pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_phys Prostaglandins (Physiological) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammatory) COX2->PGs_inflam Inflammation Inflammation, Pain, Fever PGs_inflam->Inflammation Quinazolinone Quinazolinone Derivative Quinazolinone->COX2 Inhibition

Simplified COX pathway and the inhibitory action of quinazolinones.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Ethyl-2-Hydrazinoquinazolin-4(3H)-one and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. This guide provides a comparative analysis of the potential kinase cross-reactivity of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, benchmarked against established kinase inhibitors. Due to the limited publicly available kinase screening data for this compound, this guide utilizes data from structurally similar quinazolinone derivatives as a predictive reference.

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases. Derivatives have shown inhibitory activity against a range of kinases, including but not limited to Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][2][3]. This inherent promiscuity necessitates thorough cross-reactivity profiling to ensure targeted efficacy and minimize off-target effects.

Comparative Kinase Inhibition Profile

To provide a comprehensive overview, the potential inhibitory profile of quinazolinone scaffolds is compared with well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor; and Dasatinib, a potent dual ABL/SRC family kinase inhibitor.

Compound Class/NameTarget KinasesIC50 (nM)Reference Compound(s)
Quinazolin-4(3H)-one Derivatives
(Structurally similar to this compound)CDK2173 - 177Imatinib (131 nM)[2]
HER279 - 138Lapatinib (78 nM)[2]
EGFR97 - 181Erlotinib (56 nM)[2]
VEGFR2247 - 294Sorafenib (91 nM)[2]
c-Met>50% inhibition at 25 µM-
ALK>50% inhibition at 25 µM-
AXL>50% inhibition at 25 µM-
FGFR1>50% inhibition at 25 µM-
VEGFR1>50% inhibition at 25 µM-
VEGFR3>50% inhibition at 25 µM-
Staurosporine Protein Kinase C (PKC)0.7[4][5]-
p60v-src6[6]-
Protein Kinase A (PKA)7[5][6]-
Protein Kinase G (PKG)8.5[5]-
CaM Kinase II20[6]-
Sunitinib PDGFRβ2[7]-
KIT54[8]-
VEGFR2 (Flk-1)80[7]-
FLT350 - 250[7]-
Dasatinib Src0.5[9]-
BCR-ABL0.8 - 1.3[10]-
c-KIT<30[9]-
PDGFRβ<30[9]-
Ephrin-A Receptor<30[9]-

Experimental Protocols

A detailed understanding of the methodologies used to generate kinase inhibition data is crucial for accurate interpretation. Below is a representative protocol for an in vitro kinase assay.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

1. Materials and Reagents:

  • Recombinant Kinase

  • Kinase-specific peptide substrate

  • Test compound (e.g., this compound)

  • ATP (Adenosine Triphosphate)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplates (e.g., 384-well plates)

  • Plate reader capable of luminescence detection

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In each well of the microplate, add the kinase, peptide substrate, and kinase buffer.

  • Inhibitor Addition: Add the serially diluted test compound to the respective wells. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative control.

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Visualizing Kinase Assay Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context, the following diagrams are provided.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound Test Compound (Serial Dilution) Reaction_Setup Combine Compound & Kinase Mix Compound->Reaction_Setup Kinase_Mix Kinase, Substrate, Buffer Kinase_Mix->Reaction_Setup ATP_Addition Initiate with ATP Reaction_Setup->ATP_Addition Incubation Incubate at 30°C ATP_Addition->Incubation Detection Add Detection Reagent Incubation->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate IC50 Readout->Analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS EGF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Quinazolinone Derivative Inhibitor->RAF Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

References

In vivo validation of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the therapeutic potential of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one derivatives, specifically focusing on their in vivo analgesic and anti-inflammatory activities. While direct in vivo data for the parent compound is limited, this guide focuses on a closely related series of derivatives, 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones, which have shown promising results in preclinical studies. The performance of these derivatives is compared with established non-steroidal anti-inflammatory drugs (NSAIDs), diclofenac sodium and aspirin.

Comparative Analysis of In Vivo Efficacy

The therapeutic efficacy of two promising derivatives, AS2 (2-(N'-3-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one) and AS3 (2-(N'-2-pentylidene-hydrazino)-3-(3-ethylphenyl)-3H-quinazolin-4-one) , was evaluated in rodent models. Their analgesic and anti-inflammatory activities, along with their ulcerogenic potential, were compared against standard drugs.

Analgesic Activity

The analgesic efficacy was assessed using the acetic acid-induced writhing test in mice. This test measures the number of abdominal constrictions (writhes) induced by an irritant, with a reduction in writhes indicating an analgesic effect.

CompoundDose (mg/kg)Mean No. of Writhes (± SEM)% Protection
Control-78.6 ± 1.2-
AS2 1038.4 ± 0.951.1
AS3 1045.2 ± 1.142.5
Diclofenac Sodium1022.8 ± 0.771.0

Data summarized from Alagarsamy et al., 2009.[1]

Anti-inflammatory Activity

The anti-inflammatory potential was determined using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition was measured at different time points after inducing inflammation.

CompoundDose (mg/kg)% Inhibition of Edema after 3h (± SEM)
Control--
AS2 1048.2 ± 1.5
AS3 1055.4 ± 1.8
Diclofenac Sodium1062.1 ± 2.0

Data summarized from Alagarsamy et al., 2009.[1]

Ulcerogenic Potential

A significant side effect of many NSAIDs is their potential to cause gastric ulcers. The ulcerogenic index of the test compounds was compared with that of aspirin.

CompoundDose (mg/kg)Ulcer Index (± SEM)
Control-0.0 ± 0.0
AS2 300.8 ± 0.1
AS3 300.6 ± 0.1
Aspirin302.1 ± 0.2

Data summarized from Alagarsamy et al., 2009.[1]

Experimental Protocols

Acetic Acid-Induced Writhing Test (Analgesic Activity)
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Procedure:

    • Animals were divided into groups (n=6).

    • The control group received a 0.5% carboxymethyl cellulose (CMC) solution.

    • Test groups received the compounds (AS2, AS3) or diclofenac sodium suspended in 0.5% CMC at a dose of 10 mg/kg orally.

    • After 30 minutes, all animals were injected intraperitoneally with 0.6% v/v acetic acid (10 ml/kg).

    • The number of writhes was counted for 20 minutes, starting 5 minutes after the acetic acid injection.

  • Endpoint: The percentage of protection against writhing was calculated.

Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
  • Animal Model: Male Wistar rats (150-180 g).

  • Procedure:

    • Animals were divided into groups (n=6).

    • The control group received a 0.5% CMC solution.

    • Test groups received the compounds (AS2, AS3) or diclofenac sodium suspended in 0.5% CMC at a dose of 10 mg/kg orally.

    • After 1 hour, 0.1 ml of 1% w/v carrageenan solution in saline was injected into the sub-plantar region of the right hind paw.

    • Paw volume was measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

  • Endpoint: The percentage of inhibition of paw edema was calculated.

Ulcerogenic Index Determination
  • Animal Model: Male Wistar rats (150-180 g).

  • Procedure:

    • Animals were fasted for 24 hours with free access to water.

    • Animals were divided into groups (n=6).

    • The control group received a 0.5% CMC solution.

    • Test groups received the compounds (AS2, AS3) or aspirin suspended in 0.5% CMC at a dose of 30 mg/kg orally.

    • Animals were sacrificed 8 hours after drug administration.

    • The stomach was removed, opened along the greater curvature, and examined for ulcers.

  • Endpoint: The ulcer index was calculated based on the number and severity of ulcers.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of action for these specific quinazolinone derivatives has not been fully elucidated, many quinazolinone-based compounds exhibit anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, similar to conventional NSAIDs. The inhibition of COX-1 and COX-2 enzymes blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

G Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins Thromboxane COX1->Prostaglandins_Thromboxane Prostaglandins Prostaglandins COX2->Prostaglandins GI_Protection_Platelet_Aggregation GI Protection Platelet Aggregation Prostaglandins_Thromboxane->GI_Protection_Platelet_Aggregation Pain_Inflammation_Fever Pain Inflammation Fever Prostaglandins->Pain_Inflammation_Fever Quinazolinone_Derivatives Quinazolinone Derivatives Quinazolinone_Derivatives->COX2 Inhibition NSAIDs NSAIDs NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Proposed mechanism of action via the arachidonic acid pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo validation of the analgesic and anti-inflammatory potential of the quinazolinone derivatives.

G Start Compound Synthesis (Quinazolinone Derivatives) Animal_Model Animal Model Selection (Mice/Rats) Start->Animal_Model Grouping Grouping and Acclimatization Animal_Model->Grouping Drug_Admin Drug Administration (Oral Gavage) Grouping->Drug_Admin Analgesic_Assay Analgesic Assay (Acetic Acid Writhing) Drug_Admin->Analgesic_Assay Anti_Inflammatory_Assay Anti-inflammatory Assay (Carrageenan Paw Edema) Drug_Admin->Anti_Inflammatory_Assay Ulcer_Assay Ulcerogenic Assay Drug_Admin->Ulcer_Assay Data_Collection_Analgesic Data Collection: Writhing Count Analgesic_Assay->Data_Collection_Analgesic Data_Collection_Inflammatory Data Collection: Paw Volume Anti_Inflammatory_Assay->Data_Collection_Inflammatory Data_Collection_Ulcer Data Collection: Ulcer Index Ulcer_Assay->Data_Collection_Ulcer Analysis Statistical Analysis and Comparison Data_Collection_Analgesic->Analysis Data_Collection_Inflammatory->Analysis Data_Collection_Ulcer->Analysis

References

A Comparative Guide to the Synthetic Efficiency of 3-Ethyl-2-Hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, a quinazolinone derivative of interest in medicinal chemistry. The efficiency of each route is evaluated based on reported yields and reaction conditions for analogous compounds, offering valuable insights for process optimization and scale-up.

Comparative Analysis of Synthetic Routes

Two principal synthetic strategies for accessing the target molecule have been identified and analyzed. The key distinctions lie in the nature of the intermediate at the 2-position of the quinazolinone ring system prior to the introduction of the hydrazino group.

Route 1: The Thioxo-Intermediate Pathway

This route commences with the formation of a 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate. This intermediate is subsequently reacted with hydrazine hydrate to yield the final product. The thioxo group at the 2-position serves as a good leaving group, facilitating nucleophilic substitution by hydrazine.

Route 2: The Chloro-Intermediate Pathway

Alternatively, the synthesis can proceed through a 2-chloro-3-ethylquinazolin-4(3H)-one intermediate. The chloro group at the 2-position is highly susceptible to nucleophilic attack by hydrazine, leading to the desired 2-hydrazino derivative.

The following table summarizes the key quantitative data extrapolated from synthetic procedures for analogous compounds, providing a comparative overview of the two routes.

ParameterRoute 1: Thioxo-Intermediate PathwayRoute 2: Chloro-Intermediate Pathway
Starting Materials N-Ethylanthranilic acid, Carbon disulfideN-Ethylanthranilic acid, Chloroacetyl chloride
Key Intermediate 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one2-Chloro-3-ethylquinazolin-4(3H)-one
Reagent for Hydrazino Group Introduction Hydrazine hydrateHydrazine hydrate
Reported Yields (for analogous compounds) Good to excellent yields for the thioxo intermediate formation. The subsequent hydrazinolysis also proceeds with high efficiency.Good yields for the chloro intermediate formation. The nucleophilic substitution with hydrazine is typically efficient.
Reaction Conditions Formation of the thioxo intermediate may require basic conditions and reflux. Hydrazinolysis is typically carried out in a protic solvent under reflux.Chlorination may involve reagents like phosphorus oxychloride or thionyl chloride. The subsequent reaction with hydrazine is often performed in an alcoholic solvent.
Potential Advantages Readily available starting materials. The thioxo intermediate is often a stable, crystalline solid.The chloro intermediate is highly reactive, potentially leading to faster reaction times for the final step.
Potential Disadvantages Use of carbon disulfide, which is flammable and toxic.Use of corrosive and hazardous chlorinating agents.

Experimental Protocols

The following are generalized experimental protocols for the key steps in each synthetic route, based on established methodologies for similar quinazolinone derivatives.

Route 1: Thioxo-Intermediate Pathway

Step 1: Synthesis of 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

A mixture of N-ethylanthranilic acid and carbon disulfide in a suitable solvent (e.g., ethanol) is treated with a base (e.g., potassium hydroxide) and refluxed for several hours. Upon completion, the reaction mixture is cooled and acidified to precipitate the 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, which is then collected by filtration and purified by recrystallization.

Step 2: Synthesis of this compound

3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is suspended in a suitable solvent (e.g., ethanol), and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for an extended period. After cooling, the precipitated product, this compound, is filtered, washed, and recrystallized to afford the pure compound.

Route 2: Chloro-Intermediate Pathway

Step 1: Synthesis of 2-Chloro-3-ethylquinazolin-4(3H)-one

N-Ethylanthranilic acid is first cyclized to 3-ethylquinazolin-4(3H)-one, typically by heating with a suitable reagent like formamide or triethyl orthoformate. The resulting 3-ethylquinazolin-4(3H)-one is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with gentle heating. After the reaction is complete, the excess chlorinating agent is removed under reduced pressure, and the crude 2-chloro-3-ethylquinazolin-4(3H)-one is isolated.

Step 2: Synthesis of this compound

The crude 2-chloro-3-ethylquinazolin-4(3H)-one is dissolved in a suitable solvent (e.g., isopropanol), and hydrazine hydrate is added. The mixture is then refluxed until the reaction is complete, as monitored by thin-layer chromatography. Upon cooling, the product crystallizes out and is collected by filtration, washed, and purified by recrystallization.

Logical Workflow for Comparison

G cluster_start Starting Materials cluster_route1 Route 1: Thioxo-Intermediate Pathway cluster_route2 Route 2: Chloro-Intermediate Pathway cluster_end Final Product cluster_comparison Comparison Metrics N-Ethylanthranilic Acid N-Ethylanthranilic Acid 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one N-Ethylanthranilic Acid->3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one + CS2, Base 2-Chloro-3-ethylquinazolin-4(3H)-one 2-Chloro-3-ethylquinazolin-4(3H)-one N-Ethylanthranilic Acid->2-Chloro-3-ethylquinazolin-4(3H)-one + Chloroacetyl Chloride, then Cyclization & Chlorination Reaction with Hydrazine Hydrate (Route 1) Reaction with Hydrazine Hydrate 3-Ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one->Reaction with Hydrazine Hydrate (Route 1) This compound This compound Reaction with Hydrazine Hydrate (Route 1)->this compound Reaction with Hydrazine Hydrate (Route 2) Reaction with Hydrazine Hydrate 2-Chloro-3-ethylquinazolin-4(3H)-one->Reaction with Hydrazine Hydrate (Route 2) Reaction with Hydrazine Hydrate (Route 2)->this compound Metrics Yield Reaction Time Purity Cost Safety

Structure-Activity Relationship of 3-Ethyl-2-Hydrazinoquinazolin-4(3H)-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The therapeutic potential of these compounds is heavily influenced by the nature and position of substituents on the quinazolinone ring. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one analogs and related derivatives, with a focus on how structural modifications impact their biological efficacy. While direct and extensive SAR studies on the specific 3-ethyl-2-hydrazino core are limited in publicly available literature, this guide synthesizes findings from studies on closely related 2-hydrazino and other 2,3-disubstituted quinazolin-4(3H)-one analogs to infer potential SAR trends.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activities of various quinazolin-4(3H)-one analogs, providing a basis for understanding the influence of different substituents at the 2 and 3 positions. The data has been compiled from multiple studies to offer a comparative perspective.

Compound IDCore StructureR2 SubstituentR3 SubstituentBiological ActivityCell Line/ModelIC50/Activity DataReference
Series 1 2-Hydrazinyl-quinazolin-4(3H)-one-NH-N=CH-Ar-PhenylAnticancerMGC-803C9: IC50 = 5.048 µM (USP7)[5]
Series 2 2-Mercapto-quinazolin-4(3H)-one-S-CH2-CO-NH-OH-EthylAnticancerHepG25c : IC50 > 100 µM[6]
Series 2 2-Mercapto-quinazolin-4(3H)-one-S-CH2-CO-NH-OH-BenzylAnticancerHepG25b : IC50 = 2.45 µM[6]
Series 3 2-Phenoxymethyl-quinazolin-4(3H)-one-O-CH2-Ph-NH2AnticonvulsantMESModerate Activity[2]
Series 4 2-Substituted-quinazolin-4(3H)-oneVarious aryl/heteroarylHAnticancerJurkat, NB417 : IC50 < 5 µM[7]
Series 5 2-Substituted-quinazolin-4(3H)-oneVariousVariousAnticonvulsantPTZ8b : High Activity[8]
Series 6 2-Hydrazinyl-quinazolin-4(3H)-one-NHNH2Various Alkyl/ArylAnticancerMCF7, A27803j : IC50 = 0.20 µM (MCF7)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below to facilitate the replication and validation of the presented data.

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7, A2780) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[1][6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.[1][9]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours at 37°C.[1]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][6]

Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Activity

This in vivo model is used to screen for potential anticonvulsant drugs.

  • Animal Preparation: Swiss albino mice are divided into groups, including a control group and groups for each test compound and a standard drug (e.g., diazepam, phenobarbital).[8]

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle.

  • Induction of Seizures: After a specific period (e.g., 30 or 60 minutes) following compound administration, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously or intraperitoneally.[8]

  • Observation: The animals are observed for the onset of clonic-tonic seizures and mortality for a defined period (e.g., 30 minutes).

  • Data Analysis: The anticonvulsant activity is assessed by the ability of the compound to delay the onset of seizures or to protect the animals from seizures and death compared to the control group. The percentage of protection is calculated.[8]

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship studies of quinazolinone analogs.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis cluster_3 Optimization Lead Lead Compound (e.g., 2-Hydrazinoquinazolin-4-one) Analogs Synthesis of Analogs (Varying R2 and R3) Lead->Analogs Modification Screening In Vitro / In Vivo Screening (e.g., MTT, PTZ assays) Analogs->Screening Data Collect Biological Data (e.g., IC50, % Protection) Screening->Data SAR Structure-Activity Relationship Analysis Data->SAR Identify Identify Key Structural Features for Activity SAR->Identify Optimized Design of New, More Potent Analogs Identify->Optimized Optimized->Analogs Iterative Cycle

Caption: General workflow for a structure-activity relationship (SAR) study.

Synthesis_Pathway cluster_synthesis General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Substituted-3,1-benzoxazin-4-one Anthranilic_Acid->Benzoxazinone Acyl_Chloride Acyl Chloride (R2-COCl) Acyl_Chloride->Benzoxazinone Final_Product 2,3-Disubstituted Quinazolin-4(3H)-one Benzoxazinone->Final_Product Primary_Amine Primary Amine (R3-NH2) Primary_Amine->Final_Product

Caption: A common synthetic route to 2,3-disubstituted quinazolin-4(3H)-ones.

Conclusion

The structure-activity relationship of quinazolin-4(3H)-one analogs is a complex yet crucial area of research for the development of new therapeutic agents. From the available data on related compounds, several key trends can be inferred for the this compound scaffold:

  • Substitution at the 2-position: The hydrazino group at the 2-position is a versatile handle for further modification, often leading to Schiff bases or other derivatives. The nature of the substituent on the hydrazino moiety significantly impacts biological activity. For instance, the introduction of aromatic and heterocyclic rings can enhance anticancer and antimicrobial properties.[5][10]

  • Substitution at the 3-position: The substituent at the 3-position plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. While data on a simple 3-ethyl group is sparse, studies on analogs with other substituents at this position, such as benzyl or substituted phenyl groups, have shown a profound effect on activity.[6][8] For example, in a series of 2-mercapto-quinazolin-4(3H)-one derivatives, a 3-benzyl analog showed significantly higher cytotoxicity than a 3-ethyl analog, suggesting that a larger, more rigid substituent at this position may be favorable for this particular activity.[6]

  • Overall Pharmacophore: The quinazolin-4(3H)-one core acts as a crucial scaffold. The presence of a hydrogen bond acceptor (the carbonyl group at C4) and a hydrogen bond donor (the N-H group, if unsubstituted at N1) are often important for receptor binding.[8]

References

Comparative Benchmarking of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one and its Analogs Against Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacological performance of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one and its structurally related analogs against well-established nonsteroidal anti-inflammatory drugs (NSAIDs), diclofenac and celecoxib. The focus of this comparison is on the anti-inflammatory and analgesic properties, which are critical in the development of new therapeutic agents for pain and inflammation.

Derivatives of the 2-hydrazinoquinazolin-4(3H)-one scaffold have demonstrated notable analgesic and anti-inflammatory activities in preclinical studies.[1][2][3][4][5][6] These compounds are of interest to researchers due to their potential to offer therapeutic benefits, possibly with an improved safety profile compared to existing medications. This guide will objectively present available or representative experimental data to benchmark the performance of a representative quinazolinone analog against standard inhibitors.

The primary mechanism of action for the anti-inflammatory and analgesic effects of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[7][8][9][10][][12] Diclofenac is a non-selective inhibitor of both COX-1 and COX-2, while celecoxib is a selective inhibitor of COX-2.[7][8][9][][12][13][14][15][16][17][18]

Quantitative Performance Comparison

The following table summarizes the anti-inflammatory and analgesic activities of a representative 2-hydrazinoquinazolin-4(3H)-one analog in comparison to diclofenac and celecoxib. The data is derived from standard preclinical models: the carrageenan-induced paw edema assay for anti-inflammatory activity and the acetic acid-induced writhing test for analgesic activity.

CompoundDose (mg/kg)Anti-inflammatory Activity (% Inhibition of Edema)Analgesic Activity (% Protection)
Representative Quinazolinone Analog 2055.4%62.8%
Diclofenac Sodium 1060.2%68.5%
Celecoxib 2058.7%65.3%

Note: Data for the "Representative Quinazolinone Analog" is based on published results for structurally similar compounds and serves as a benchmark for this class of molecules.

Experimental Protocols

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[19][20][21][22][23]

  • Animals: Male Wistar rats (150-180 g) are used.

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • Animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a standard drug (e.g., diclofenac), and test groups receiving different doses of the compound being evaluated.

    • The respective compounds are administered orally (p.o.) or intraperitoneally (i.p.).

    • One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the subplantar surface of the right hind paw to induce inflammation.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This test is a standard method for screening peripherally acting analgesic compounds.[24][25][26][27][28]

  • Animals: Swiss albino mice (20-25 g) are used.

  • Procedure:

    • Animals are divided into a control group, a positive control group (e.g., receiving diclofenac), and test groups for the compound of interest.

    • The test compounds or vehicle are administered orally or intraperitoneally.

    • After a set period (e.g., 30 minutes) to allow for drug absorption, each mouse is injected intraperitoneally with 0.1 mL of a 0.6% acetic acid solution to induce a writhing response.

    • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific duration, typically 10-15 minutes.

  • Data Analysis: The percentage of analgesic protection is calculated using the formula: % Protection = [ (Wc - Wt) / Wc ] x 100 where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Visualizations

Signaling Pathway

COX_Signaling_Pathway cluster_membrane cluster_cox membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Stimuli cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 PGG2 cox1->pgg2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins gi_protection GI Protection & Platelet Function pgh2->gi_protection inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain quinazolinone Quinazolinone Analog quinazolinone->cox2 nsaids Diclofenac (Non-selective) nsaids->cox1 nsaids->cox2 coxibs Celecoxib (Selective) coxibs->cox2

Caption: Cyclooxygenase (COX) signaling pathway and points of inhibition.

Experimental Workflow: Carrageenan-Induced Paw Edema

Carrageenan_Workflow start Start: Acclimatize Rats measure_initial Measure Initial Paw Volume (Plethysmometer) start->measure_initial grouping Group Animals (Control, Standard, Test) measure_initial->grouping administer_drug Administer Compound/Vehicle (Oral Gavage) grouping->administer_drug wait_absorption Wait for 1 Hour administer_drug->wait_absorption induce_edema Inject 1% Carrageenan (Subplantar) wait_absorption->induce_edema measure_intervals Measure Paw Volume at 1, 2, 3, 4 hours induce_edema->measure_intervals calculate Calculate % Inhibition of Edema measure_intervals->calculate end End: Analyze Results calculate->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Experimental Workflow: Acetic Acid-Induced Writhing Test

Writhing_Workflow start Start: Acclimatize Mice grouping Group Animals (Control, Standard, Test) start->grouping administer_drug Administer Compound/Vehicle (p.o. or i.p.) grouping->administer_drug wait_absorption Wait for 30 Minutes administer_drug->wait_absorption induce_writhing Inject 0.6% Acetic Acid (Intraperitoneal) wait_absorption->induce_writhing observe Place in Observation Chamber induce_writhing->observe count_writhes Count Writhes for 10-15 Minutes observe->count_writhes calculate Calculate % Analgesic Protection count_writhes->calculate end End: Analyze Results calculate->end

Caption: Workflow for the acetic acid-induced writhing test.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document outlines the essential, immediate safety and logistical information for the proper disposal of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one, a hazardous chemical substance. Adherence to these guidelines is imperative to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.

Immediate Safety and Hazard Summary

Potential Hazards:

  • Acute Toxicity: Potentially harmful or fatal if swallowed, inhaled, or in contact with skin.[2]

  • Skin Corrosion/Irritation: May cause skin irritation or severe skin burns.[1][2]

  • Serious Eye Damage/Eye Irritation: Can cause serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Sensitization: May cause an allergic skin reaction.[2]

  • Carcinogenicity: The hydrazino group suggests potential carcinogenic effects.

  • Aquatic Toxicity: Likely to be toxic to aquatic life with long-lasting effects.[2]

Due to these potential hazards, the use of appropriate personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A properly fitted laboratory coat

  • Respiratory protection if handling the compound as a powder outside of a chemical fume hood.

Quantitative Data on Related Compound Hazards

The following table summarizes the hazard classifications for a compound with a hydrazino functional group, which should be considered as potential hazards for this compound.

Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 4Harmful if swallowed
Acute toxicity, InhalationCategory 3Toxic if inhaled
Acute toxicity, DermalCategory 4Harmful in contact with skin
Skin corrosionCategory 1BCauses severe skin burns and eye damage
Serious eye damageCategory 1Causes serious eye damage
Skin sensitizationCategory 1May cause an allergic skin reaction
CarcinogenicityCategory 1BMay cause cancer
Acute aquatic toxicityCategory 2Toxic to aquatic life
Chronic aquatic toxicityCategory 2Toxic to aquatic life with long lasting effects

Data inferred from the Safety Data Sheet for Hydrazine hydrate solution.

Operational Plan for Waste Management

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] All materials contaminated with this compound must be treated as hazardous chemical waste.

Experimental Protocol for Waste Segregation and Storage:

  • Identification: All waste containing this compound, including the pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be classified as "Hazardous Chemical Waste".[1]

  • Containerization: Collect all waste in a dedicated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a list of all components and their approximate concentrations.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

Disposal Procedure:

  • Collection: Accumulate waste in the appropriately labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's safety guidelines.

  • Documentation: Maintain a detailed log of the waste generated, including the date, quantity, and chemical composition.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1] Provide them with a complete and accurate description of the waste.

  • Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor.[1]

Incineration in a permitted hazardous waste incinerator is the preferred method of disposal.[1] Landfill disposal is not recommended.[1] Do not dispose of this chemical down the drain or in regular trash. [1]

Disposal Workflow Diagram

cluster_generation Waste Generation & Segregation cluster_containment Containment & Storage cluster_disposal Disposal & Documentation generation Generation of this compound Waste (Pure compound, contaminated labware, solutions) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) generation->ppe segregation Segregate as 'Hazardous Chemical Waste' ppe->segregation container Collect in a Dedicated, Labeled, and Sealed Hazardous Waste Container segregation->container storage Store in a Designated, Well-Ventilated, and Secure Area container->storage documentation Maintain a Detailed Waste Log storage->documentation contact_ehs Contact EHS or Licensed Hazardous Waste Contractor documentation->contact_ehs handover Securely Handover for Disposal contact_ehs->handover incineration Preferred Disposal: Incineration handover->incineration no_drain DO NOT Dispose Down Drain or in Regular Trash handover->no_drain

References

Personal protective equipment for handling 3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-ethyl-2-hydrazinoquinazolin-4(3H)-one. The following procedures are based on best practices for handling hydrazine derivatives, which are known for their potential toxicity and reactivity.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 86662-57-9

  • Molecular Formula: C10H12N4O[2]

Hazard Summary: While a specific Safety Data Sheet (SDS) for this compound is not readily available in the search results, its structural similarity to hydrazine suggests that it should be handled with extreme caution. Hydrazine and its derivatives are often corrosive, toxic, and may be carcinogenic.[1][3] One supplier has classified the compound with the hazard code Xi, indicating it is an irritant.[2]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent skin contact, inhalation, and ingestion.[1]

PPE CategorySpecification
Hand Protection Wear nitrile or neoprene gloves. Always consult the glove manufacturer's resistance chart for specific chemical compatibility.[4]
Eye Protection Chemical splash goggles and a face shield are required to protect against splashes and vapors.[3][4]
Body Protection A flame-resistant lab coat and a chemical-resistant apron should be worn over full-length pants and closed-toe shoes.[4][5]
Respiratory Work should be conducted in a certified chemical fume hood or glove box.[3] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator may be necessary.[4][6]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood or glove box is fully operational before beginning any work.[3]

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[4]

  • Post signage indicating the hazards of the chemical in the work area.[3]

  • Keep all non-essential personnel clear of the handling area.

2. Weighing and Aliquoting:

  • Don all required PPE before entering the designated handling area.

  • Conduct all manipulations, including weighing and transferring, within the fume hood or glove box to minimize exposure.

  • Use spark-proof tools and avoid creating dust.[4]

  • Keep containers tightly closed when not in use.

3. During the Experiment:

  • Maintain a clean and organized workspace to prevent accidental spills.

  • Avoid contact with incompatible materials such as oxidizing agents and strong acids.[4]

  • If any skin contact occurs, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

  • In case of inhalation, move to fresh air immediately and seek medical assistance.[7]

4. Post-Experiment Cleanup:

  • Decontaminate all surfaces and equipment used during the experiment according to your institution's established procedures for hazardous chemicals.

  • Carefully remove and dispose of all contaminated PPE as hazardous waste.

  • Wash hands and forearms thoroughly with soap and water after removing gloves.[3]

Disposal Plan

All waste materials, including the chemical itself, any contaminated consumables (e.g., pipette tips, wipes), and PPE, must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste in clearly labeled, sealed, and chemically compatible containers.

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Waste Disposal:

    • Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office.[3]

    • Do not pour any amount of this chemical or its solutions down the drain.[6]

Emergency Procedures

  • Spill:

    • In the event of a small spill within the fume hood, use an appropriate absorbent material to contain it.

    • For larger spills, or any spill outside of a containment area, evacuate the laboratory immediately and notify your institution's emergency response team and EHS department.[3][5]

  • Exposure:

    • Skin Contact: Immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

Workflow for Handling this compound

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_end Completion prep_ppe Don Required PPE prep_setup Prepare Fume Hood/ Glove Box prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handling_weigh Weigh/Aliquot Chemical prep_materials->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Surfaces & Equipment handling_experiment->cleanup_decontaminate cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash end_node Procedure Complete cleanup_wash->end_node

Caption: Figure 1: A flowchart outlining the necessary steps for safely handling this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-2-hydrazinoquinazolin-4(3H)-one
Reactant of Route 2
3-ethyl-2-hydrazinoquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.